molecular formula C5H10ClNO2 B087373 2-chloro-N-(2-methoxyethyl)acetamide CAS No. 10263-66-8

2-chloro-N-(2-methoxyethyl)acetamide

Cat. No.: B087373
CAS No.: 10263-66-8
M. Wt: 151.59 g/mol
InChI Key: VPXIGHWTJSUAIH-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxyethyl)acetamide is a chemical reagent of interest in organic synthesis and discovery research. Its structure, featuring a chloroacetamide group and a methoxyethyl side chain, makes it a versatile building block, particularly as an intermediate in the synthesis of more complex molecules. Within pharmaceutical research, chloroacetamide derivatives are employed in structure-based drug design, for example, in the development of novel compounds for neurodegenerative diseases where they can be used to create potential inhibitors of enzymes like acetylcholinesterase . Furthermore, compounds within the chloroacetamide family are widely studied in agrochemical research. Related herbicides, such as alachlor and dimethachlor, share the core chloroacetamide structure and function as pre-emergent herbicides for weed control in major crops . The reactivity of the chloroacetamide group allows it to act as an alkylating agent, enabling researchers to utilize it in modifying proteins, peptides, and other molecular structures to study function or create conjugates. This product is intended for use in laboratory research and development as a synthetic intermediate or standard. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(2-methoxyethyl)acetamide
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InChI

InChI=1S/C5H10ClNO2/c1-9-3-2-7-5(8)4-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXIGHWTJSUAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80368392
Record name 2-chloro-N-(2-methoxyethyl)acetamide
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Molecular Weight

151.59 g/mol
Source PubChem
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CAS No.

10263-66-8
Record name 2-Chloro-N-(2-methoxyethyl)acetamide
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Record name 2-chloro-N-(2-methoxyethyl)acetamide
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Record name 2-chloro-N-(2-methoxyethyl)acetamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-chloro-N-(2-methoxyethyl)acetamide, a versatile bifunctional molecule of interest to researchers and professionals in drug development and organic synthesis. While specific literature on this exact compound is limited, this document synthesizes information from closely related N-substituted chloroacetamides to offer expert insights into its synthesis, reactivity, and characterization.

Introduction: The Versatility of N-Substituted Chloroacetamides

N-substituted 2-chloroacetamides are a class of organic compounds characterized by a reactive C-Cl bond, making the alpha-carbon susceptible to nucleophilic attack. This inherent reactivity allows for the introduction of diverse functional groups, rendering them valuable building blocks in medicinal chemistry and materials science. The phenethyl group, for instance, is a scaffold present in numerous biologically active compounds, making products derived from these reactions attractive for drug development programs. This compound, the focus of this guide, incorporates a methoxyethyl side chain, which can influence its solubility, polarity, and pharmacokinetic properties.

Synthesis of this compound

The most common and efficient method for the synthesis of N-substituted 2-chloroacetamides is the acylation of a primary or secondary amine with chloroacetyl chloride.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-methoxyethylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final amide product.

Caption: Synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized, self-validating protocol for the synthesis of this compound, adapted from established methods for similar compounds.[2]

Materials:

  • 2-Methoxyethylamine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction and minimize side product formation.

  • Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution over 30-60 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/RangeReference/Basis
Molecular Formula C₅H₁₀ClNO₂-
Molecular Weight 151.6 g/mol -
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar N-alkyl chloroacetamides
Boiling Point > 200 °C (decomposes)[3]
Solubility Soluble in water and common organic solventsThe methoxyethyl group enhances polarity and water solubility.
logP ~0.5 - 1.0Estimated based on structure

Chemical Reactivity: A Versatile Electrophile

The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon, where the chlorine atom acts as a good leaving group. This makes it a valuable alkylating agent.

Reactivity with Nucleophiles

It readily reacts with a variety of nucleophiles, including amines, thiols, and alcohols, to form new carbon-heteroatom bonds.[1][4]

  • With Amines: Reaction with primary or secondary amines will yield N-substituted glycine amides. This is a common strategy in the synthesis of peptidomimetics and other biologically active molecules.

  • With Thiols: Thiols, being soft nucleophiles, react readily with the soft electrophilic center of the chloroacetamide to form thioethers. This reaction is particularly relevant in biological systems, where it can be used to covalently modify cysteine residues in proteins.[5]

  • With Alcohols/Phenols: Under basic conditions, alcohols and phenols can displace the chloride to form ethers.

The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2) pathway.

Reactivity of this compound cluster_reactant Electrophile cluster_nucleophiles Nucleophiles cluster_products Products reactant Cl-CH₂-C(=O)-NH-CH₂CH₂-OCH₃ amine_product R₂N-CH₂-C(=O)-NH-CH₂CH₂-OCH₃ reactant->amine_product thiol_product RS-CH₂-C(=O)-NH-CH₂CH₂-OCH₃ reactant->thiol_product alcohol_product RO-CH₂-C(=O)-NH-CH₂CH₂-OCH₃ reactant->alcohol_product amine R₂NH (Amine) amine->amine_product SN2 Reaction thiol RSH (Thiol) thiol->thiol_product SN2 Reaction alcohol ROH (Alcohol) alcohol->alcohol_product SN2 Reaction

Caption: General reactivity with various nucleophiles.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. Based on data for similar compounds like 2-chloro-N-ethylacetamide, the following chemical shifts can be predicted:[6][7]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Cl-CH₂-C=O ~4.0-4.2singlet2H
C=O-NH ~6.5-7.5broad singlet1H
NH-CH₂-CH₂ ~3.4-3.6triplet2H
CH₂-CH₂-O ~3.5-3.7triplet2H
O-CH₃ ~3.3-3.4singlet3H

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Predicted chemical shifts are as follows:

CarbonPredicted Chemical Shift (δ, ppm)
Cl-CH₂-C=O ~42-45
C=O ~165-170
NH-CH₂-CH₂ ~40-43
CH₂-CH₂-O ~69-72
O-CH₃ ~58-60
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[8]

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H Stretch 3300-3500Medium
C-H Stretch (sp³) 2850-3000Medium-Strong
C=O Stretch (Amide I) 1630-1680Strong
N-H Bend (Amide II) 1510-1570Medium-Strong
C-O Stretch 1050-1150Strong
C-Cl Stretch 600-800Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), characteristic fragmentation patterns for N-alkyl chloroacetamides are observed.[9][10] The molecular ion peak (M⁺) should be observable at m/z 151 (for ³⁵Cl) and 153 (for ³⁷Cl) in a roughly 3:1 ratio. Common fragmentation pathways include cleavage of the C-C bond alpha to the carbonyl group and cleavage of the amide bond.

Safety and Handling

2-Chloroacetamide and its derivatives are generally considered hazardous chemicals and should be handled with appropriate safety precautions.[11][12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with a predictable and useful reactivity profile. Its synthesis is straightforward, and its characterization can be readily achieved using standard analytical techniques. For researchers in drug discovery and organic synthesis, this compound offers a versatile platform for the introduction of the N-(2-methoxyethyl)acetamido moiety, enabling the exploration of new chemical space and the development of novel molecules with desired properties. As with all reactive chemical species, adherence to strict safety protocols is paramount during its handling and use.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride. Benchchem.
  • SpectraBase. (n.d.). 2-chloro-N-ethylacetamide. SpectraBase.
  • PubChem. (n.d.). 2-chloro-N-ethylacetamide.
  • ChemicalBook. (n.d.). 2-Chloro-N,N-diethylacetamide(2315-36-8) 1H NMR spectrum. ChemicalBook.
  • ElectronicsAndBooks. (n.d.). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides. ElectronicsAndBooks.
  • Chemistry LibreTexts. (2021). Amide infrared spectra. Chemistry LibreTexts.
  • ECHEMI. (n.d.).
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  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Chloroacetamide. Sigma-Aldrich.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloroacetamide. Fisher Scientific.
  • NIST. (n.d.). 2-Chloro-N-ethylacetamide. National Institute of Standards and Technology.
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  • PubChem. (n.d.). Chloroacetamide.
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  • ChemicalBook. (n.d.). N-Ethylacetamide(625-50-3) 13C NMR spectrum. ChemicalBook.
  • ChemicalBook. (n.d.). 2-Chloro-N,N-diethylacetamide(2315-36-8) 13C NMR spectrum. ChemicalBook.
  • PubChem. (n.d.). 2-chloro-N-methylacetamide.
  • Quora. (2018). What is the multi step synthesis of n-ethylacetamide starting from chloroethane and ethanoyl chloride?. Quora.
  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • Venkatesh, S., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3386–3396.
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  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride. Benchchem.
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Sources

The Unseen Workhorse: A Technical Guide to the Synthesis and Application of 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-chloro-N-(2-methoxyethyl)acetamide, a pivotal yet often uncatalogued chemical intermediate. Lacking a dedicated CAS number in many public repositories, this compound is a critical building block, primarily synthesized in-situ for the production of high-value agrochemicals. This document deviates from a standard compound summary to instead deliver a field-proven perspective on its synthesis, characterization, and application. We will dissect the causality behind the synthetic protocol, grounded in the properties of its precursors, and illustrate its strategic role in multi-step chemical manufacturing. This guide is intended for researchers, process chemists, and drug development professionals seeking to understand and leverage this versatile intermediate.

Introduction: The Intermediate Imperative

In the landscape of complex chemical synthesis, the final product often owes its existence to a series of crucial, yet transient, intermediates. This compound is a prime example of such a compound. While a direct search for its CAS number proves elusive, its significance is undeniable, serving as a key precursor in the synthesis of chloroacetanilide herbicides like Metolachlor and Dimethenamid.[1][2] The structure, featuring a reactive chloroacetyl group and a methoxyethyl tail, makes it an ideal bifunctional reagent for introducing this specific moiety into larger, more complex molecules.

The core value of this intermediate lies in the chloroacetamide functional group, a powerful electrophile that readily undergoes nucleophilic substitution. This reactivity is the cornerstone of its utility in agrochemical synthesis, allowing for the construction of the final active ingredient.[3][4] This guide will therefore focus on the practical aspects of this compound: its efficient synthesis from readily available precursors, the logic behind the chosen reaction conditions, and its subsequent application.

Precursor Analysis and Properties

A robust synthetic protocol is built upon a thorough understanding of its starting materials. The synthesis of this compound is a classic nucleophilic acyl substitution between 2-methoxyethylamine and chloroacetyl chloride.

The Nucleophile: 2-Methoxyethylamine
  • CAS Number: 109-85-3[5]

  • Rationale for Use: This primary amine serves as the nucleophilic backbone of the intermediate. The methoxyethyl group it carries is a key structural feature of several commercial herbicides, influencing their solubility, uptake, and biological activity. It is a readily available, colorless liquid with well-documented properties.[5][6][7]

PropertyValueSource(s)
Molecular Formula C₃H₉NO[5]
Molecular Weight 75.11 g/mol [5]
Boiling Point 95 °C (1013 hPa)[5]
Density 0.87 g/cm³ (at 20 °C)[5]
Flash Point 12 °C[5]
Safety Profile Highly flammable, Harmful if swallowed or inhaled, Causes severe skin burns and eye damage.[6][7]
The Electrophile: Chloroacetyl Chloride
  • CAS Number: 79-04-9[8]

  • Rationale for Use: As a highly reactive acyl chloride, this compound is an efficient and cost-effective agent for introducing the chloroacetyl group.[3][9] Its high reactivity necessitates careful handling and controlled reaction conditions to ensure selectivity and prevent unwanted side reactions.

PropertyValueSource(s)
Molecular Formula C₂H₂Cl₂O[8]
Molecular Weight 112.94 g/mol [8]
Boiling Point 106 °C[10]
Density 1.42 g/cm³[11]
Safety Profile Reacts violently with water. Toxic if swallowed, inhaled, or in contact with skin. Causes severe burns.[8][12][13]

Synthesis Protocol: N-Acylation of 2-Methoxyethylamine

The following protocol describes a robust and scalable laboratory procedure for the synthesis of this compound. The procedure is designed to be self-validating by ensuring controlled addition, temperature management, and effective neutralization of the HCl byproduct.

Materials and Equipment
  • 2-Methoxyethylamine (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (TEA) or other non-nucleophilic base (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice-salt bath

  • Standard laboratory glassware for workup and extraction

Step-by-Step Methodology
  • Inert Atmosphere & Cooling: Set up the three-neck flask under a nitrogen atmosphere. Charge the flask with 2-methoxyethylamine (1.0 eq) and the anhydrous solvent. Begin stirring and cool the mixture to 0 °C using an ice-salt bath.

    • Causality: An inert atmosphere prevents the highly reactive chloroacetyl chloride from reacting with atmospheric moisture. Cooling is critical to control the exothermic reaction and prevent side product formation.[14]

  • Base Addition: Add the non-nucleophilic base, such as triethylamine (1.1 eq), to the cooled amine solution.

    • Causality: The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic. The base acts as an HCl scavenger, ensuring the reaction proceeds to completion.[3][15]

  • Controlled Acylation: Add chloroacetyl chloride (1.05 eq), diluted in a small amount of the anhydrous solvent, to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Causality: Dropwise addition is paramount to maintain control over the highly exothermic reaction. A slight excess of the acylating agent ensures full conversion of the starting amine.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup & Isolation:

    • Upon completion, cool the reaction mixture again and slowly add water to quench any unreacted chloroacetyl chloride and to dissolve the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove excess amine/base), saturated sodium bicarbonate solution (to remove residual acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound, typically as an oil or low-melting solid.

  • Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The presence of the characteristic methylene protons adjacent to the chlorine and the carbonyl group in the NMR spectrum is a key diagnostic indicator.

Application as a Key Agrochemical Intermediate

The primary industrial application of this compound is as a non-isolated precursor in the synthesis of chloroacetanilide herbicides. The workflow below illustrates its central role.

G cluster_precursors Precursors cluster_synthesis Intermediate Synthesis cluster_final_synthesis Final Product Synthesis MEA 2-Methoxyethylamine (CAS 109-85-3) CMEA This compound (Target Intermediate) MEA->CMEA N-Acylation (Protocol in Sec. 3) CAC Chloroacetyl Chloride (CAS 79-04-9) CAC->CMEA N-Acylation (Protocol in Sec. 3) Final_Product Final Herbicide (e.g., Metolachlor) CMEA->Final_Product N-Alkylation (Nucleophilic Substitution) Amine_Sub Substituted Aniline (e.g., 2-ethyl-6-methylaniline) Amine_Sub->Final_Product N-Alkylation (Nucleophilic Substitution)

Figure 1: Role of this compound as a central intermediate.

In a typical industrial process, a substituted aniline (such as 2-ethyl-6-methylaniline for Metolachlor synthesis) is first reacted with methoxyacetone and hydrogenated to form a secondary amine intermediate.[2] This amine is then reacted directly with chloroacetyl chloride in a one-pot or telescoped sequence.[16][17] Alternatively, the this compound can be synthesized as described herein and then used to alkylate the substituted aniline, displacing the chlorine atom to form the final product. This latter approach provides greater control and modularity in the synthetic design.

Safety and Handling

Given the hazardous nature of the precursors and the reactivity of the product, stringent safety protocols are mandatory.

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of volatile and corrosive vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield, especially when handling chloroacetyl chloride.[13]

  • Quenching and Disposal: Chloroacetyl chloride reacts violently with water and protic solvents.[12] Ensure all glassware is dry. Any excess reagent should be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate. All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

This compound exemplifies a class of critical chemical intermediates whose importance is defined by their synthetic utility rather than their presence in chemical catalogs. Understanding its synthesis through a well-controlled N-acylation reaction is key to accessing a range of valuable agrochemical products. This guide has provided a comprehensive, scientifically-grounded framework for its preparation, emphasizing the rationale behind the protocol and the safety measures required for its handling. By focusing on the synthesis and application of this "unseen" workhorse, researchers and process chemists are better equipped to leverage its reactivity in the development of next-generation chemical technologies.

References

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Sources

2-chloro-N-(2-methoxyethyl)acetamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-chloro-N-(2-methoxyethyl)acetamide: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable bifunctional reagent in synthetic organic chemistry. The core of this document focuses on its physicochemical properties, detailing its calculated molecular weight and structure. We present a robust, field-proven protocol for its synthesis via nucleophilic acyl substitution, explaining the causality behind the procedural steps. The guide further explores the compound's primary mode of reactivity—the nucleophilic substitution at the α-carbon—which makes it a versatile precursor for the development of novel molecules in pharmaceutical and agrochemical research. Safety protocols, based on data from structurally analogous compounds, are also discussed to ensure safe handling and application.

Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₅H₁₀ClNO₂Calculated
Molecular Weight 151.59 g/mol Calculated
Canonical SMILES COCCN(C(=O)CCl)-
InChI Key (Derived from Structure)-

Note: The molecular weight is calculated based on atomic masses and the derived molecular formula.

Synthesis and Reactivity

The synthesis and reactivity of this compound are governed by fundamental principles of organic chemistry, making it a predictable and reliable synthetic intermediate.

Synthesis Pathway: Nucleophilic Acyl Substitution

The most direct and efficient method for synthesizing this compound is the chloroacetylation of 2-methoxyethylamine. This reaction proceeds via a classic nucleophilic acyl substitution mechanism.[1]

Mechanism Insight: The nitrogen atom of 2-methoxyethylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The carbonyl double bond transiently breaks to form a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base, typically a tertiary amine like triethylamine, is essential to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct.[1] This prevents the protonation of the starting 2-methoxyethylamine, which would render it non-nucleophilic and halt the reaction.

G cluster_reactants Reactants cluster_conditions Conditions R1 2-Methoxyethylamine (Nucleophile) P1 This compound (Product) R1->P1 Nucleophilic Acyl Substitution R2 Chloroacetyl Chloride (Electrophile) R2->P1 C1 Triethylamine (Base) Dichloromethane (Solvent) 0°C to Room Temp P2 Triethylammonium Chloride (Byproduct) G main This compound product Substituted Product main->product Bond Formation Cl Chloride Ion (Leaving Group) main->Cl Bond Cleavage Nu Nucleophile (e.g., R-NH₂, R-SH, R-O⁻) Nu->main Sₙ2 Attack

Caption: General reactivity of the chloroacetyl group via nucleophilic substitution.

Applications in Research and Drug Development

While specific applications for this compound itself are not broadly documented, the class of N-substituted 2-chloroacetamides serves as a cornerstone in several fields:

  • Medicinal Chemistry: These compounds are crucial intermediates for synthesizing pharmacologically active molecules. The chloroacetyl group acts as a reactive handle to connect the core amide structure to other fragments, a strategy used in creating inhibitors for enzymes like kinases. [2]* Agrochemicals: Many commercial herbicides, such as Alachlor and Metolachlor, are based on the N-substituted 2-chloroacetamide scaffold. [3]Their biological activity often stems from their ability to alkylate biological macromolecules.

  • Material Science and General Synthesis: The ability to easily introduce a functionalized amide moiety makes this class of compounds useful for creating polymers and other complex organic molecules. [4]

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from 2-methoxyethylamine and chloroacetyl chloride. It is adapted from established procedures for similar N-substituted chloroacetamides. [1][5] Materials:

  • 2-methoxyethylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethylamine (1.0 eq) and anhydrous dichloromethane. Dissolve the amine completely. Add triethylamine (1.2 eq) to the solution.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with continuous stirring. This is critical to control the exothermic reaction and prevent side reactions. [6]3. Reagent Addition: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to an addition funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). [1]5. Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel. Add water to quench the reaction and dissolve the triethylammonium chloride salt.

  • Workup - Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on data for structurally similar α-chloroamides, the following precautions are advised:

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. Handle with care.

  • Irritation: Causes skin and eye irritation. May cause severe eye damage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. All manipulations should be performed inside a certified chemical fume hood.

  • Handling: Avoid generating dust or aerosols. Ensure adequate ventilation. Wash hands thoroughly after handling.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This safety information is based on analogous compounds. Always consult a specific, verified SDS for any chemical before use and perform a thorough risk assessment.

Conclusion

This compound is a highly functionalized and reactive intermediate. Its synthesis is straightforward, relying on well-established nucleophilic acyl substitution chemistry. The true value of this compound lies in the electrophilic nature of its α-carbon, which provides a reliable and versatile site for nucleophilic attack. This reactivity makes it, and the broader class of α-chloroamides, indispensable tools for researchers in drug discovery, agrochemical development, and synthetic chemistry for the construction of complex molecular architectures.

References

  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST Chemistry WebBook.
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  • PubChem. (n.d.). 2-Chloro-N-(2-hydroxyethyl)acetamide. National Center for Biotechnology Information.
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  • Dowling, D. P., et al. (2022). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins.
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An In-depth Technical Guide to 2-chloro-N-(2-methoxyethyl)acetamide: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-chloro-N-(2-methoxyethyl)acetamide, a molecule of interest for researchers, scientists, and professionals in the field of drug development. By examining its structure, synthesis, and the broader context of chloroacetamide chemistry, this document aims to equip the reader with the foundational knowledge necessary for its application in synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

The molecule consists of a central acetamide core, N-substituted with a 2-methoxyethyl group, and α-substituted with a chlorine atom. This chlorine atom is the key to its reactivity, rendering the adjacent carbon susceptible to nucleophilic attack.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₅H₁₀ClNO₂Structural analysis
Molecular Weight151.59 g/mol Based on molecular formula
IUPAC NameThis compoundStandard nomenclature rules
Boiling PointApprox. 250-270 °CComparison with similar chloroacetamides
SolubilitySoluble in polar organic solventsGeneral solubility of amides

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound follows a standard and reliable protocol for the formation of amides from amines and acyl chlorides. The primary starting materials are 2-methoxyethylamine and chloroacetyl chloride.

Underlying Principles of the Synthesis

The reaction is a nucleophilic acyl substitution. The nitrogen atom of 2-methoxyethylamine, being nucleophilic, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. A base is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

Detailed Experimental Protocol

Materials:

  • 2-methoxyethylamine (1.0 equivalent)

  • Chloroacetyl chloride (1.1 equivalents)

  • Triethylamine (TEA) or another suitable base (1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-methoxyethylamine and triethylamine in anhydrous dichloromethane.

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Add chloroacetyl chloride dropwise to the stirred solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Diagram 2: Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification a Dissolve 2-methoxyethylamine and TEA in DCM b Cool to 0-5 °C a->b c Add chloroacetyl chloride dropwise b->c d Stir at room temperature c->d e Monitor by TLC d->e f Wash with acid, base, and brine e->f g Dry organic layer f->g h Remove solvent g->h i Column chromatography or recrystallization h->i j Characterize pure product i->j

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR Singlet (~4.1 ppm, 2H, -CH₂Cl); Triplet (~3.5 ppm, 2H, -NCH₂-); Triplet (~3.4 ppm, 2H, -CH₂O-); Singlet (~3.3 ppm, 3H, -OCH₃); Broad singlet (variable, 1H, -NH)
¹³C NMR ~167 ppm (C=O); ~70 ppm (-CH₂O-); ~59 ppm (-OCH₃); ~43 ppm (-NCH₂-); ~41 ppm (-CH₂Cl)
IR (cm⁻¹) ~3300 (N-H stretch); ~1650 (C=O stretch, amide I); ~1550 (N-H bend, amide II); ~1100 (C-O stretch); ~750 (C-Cl stretch)
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 151/153 (due to ³⁵Cl/³⁷Cl isotopes)

Applications in Drug Development and Medicinal Chemistry

The chloroacetamide moiety is a well-established "warhead" in the design of covalent inhibitors.[1] These inhibitors form a stable, covalent bond with their target protein, often leading to enhanced potency and a prolonged duration of action. The primary target for chloroacetamides is the nucleophilic thiol group of cysteine residues within the active or allosteric sites of enzymes.[2]

Mechanism of Covalent Inhibition

The electrophilic carbon atom of the chloroacetyl group is susceptible to nucleophilic attack by the deprotonated thiol of a cysteine residue. This results in the displacement of the chloride ion and the formation of a stable thioether linkage, thereby irreversibly inhibiting the protein's function. The N-substituent, in this case, the 2-methoxyethyl group, plays a crucial role in modulating the molecule's physicochemical properties, such as solubility and cell permeability, and can be tailored to achieve specific binding to the target protein.

Diagram 3: Mechanism of Covalent Inhibition

G cluster_0 Initial Binding cluster_1 Nucleophilic Attack cluster_2 Covalent Adduct Formation a This compound b Target Protein (with Cysteine) a->b Non-covalent binding c Cysteine thiol attacks electrophilic carbon b->c d Formation of tetrahedral intermediate c->d e Displacement of chloride ion d->e f Stable thioether bond formed e->f g Irreversible inhibition f->g

Caption: The mechanism of irreversible inhibition by a chloroacetamide warhead.

Potential Therapeutic Areas

Given the reactivity of the chloroacetamide group, this compound could serve as a valuable intermediate in the synthesis of targeted covalent inhibitors for a range of therapeutic areas, including:

  • Oncology: Many kinases and other signaling proteins implicated in cancer possess cysteine residues in or near their active sites that can be targeted by covalent inhibitors.

  • Antimicrobial Agents: Chloroacetamide derivatives have shown promise as antibacterial and antifungal agents, potentially by inhibiting essential microbial enzymes.[3]

  • Antiviral Therapy: The proteases of many viruses, which are crucial for viral replication, often contain catalytic cysteine residues and are attractive targets for covalent inhibition.[1]

Safety and Handling

Alpha-chloroacetamides are reactive electrophiles and should be handled with appropriate caution in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug development. Its reactive chloroacetyl group makes it an ideal precursor for the synthesis of targeted covalent inhibitors. While specific experimental data for this molecule is not widely published, its properties and reactivity can be reliably inferred from the well-established chemistry of the chloroacetamide class of compounds. This guide provides a solid foundation for researchers and scientists looking to utilize this and similar molecules in their synthetic and medicinal chemistry endeavors.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action for Chloroacetamide Compounds. BenchChem.
  • U.S. Environmental Protection Agency. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)- - Substance Details. System of Registries.
  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Mass spectrum of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST Chemistry WebBook.
  • Fumarola, C., Bozza, N., Castelli, R., Ferlenghi, F., Marseglia, G., Lodola, A., ... & Petronini, P. G. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 219.
  • de Oliveira, V. M., de Oliveira, L. G., de Morais, S. M., de Oliveira, A. C. C., de Lima, M. D. C., & de Oliveira, A. C. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology, 71(6).
  • U.S. Environmental Protection Agency. (n.d.). Acetamide, 2-chloro-N-(2,2-dimethoxyethyl)-N-methyl- - Substance Details. System of Registries.
  • El-Abd, M. A., Abdel-Wahab, B. F., & Abdel-Gawad, H. (2022). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).
  • Fahmy, H. M., Abdel-Aziz, M., & Abdel-Fattah, M. (2021). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 75, 1-8.
  • Coban, V., Cankaya, N., & Yalcin Azarkan, S. (2024). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
  • Katke, S. A., Ambre, P. K., & Kankate, R. S. (2011). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • Zhuravlev, F. A., Zalesov, V. V., & Balakhnin, S. M. (2012). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
  • BenchChem. (2025).
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  • Jacobs, T. L., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 28.
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  • Zhang, X., Liu, C., & Li, Z. (2007). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567.
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An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the synthetic pathway for 2-chloro-N-(2-methoxyethyl)acetamide, a valuable intermediate in the development of various organic compounds. The document details the underlying chemical principles, a field-proven experimental protocol, critical safety considerations, and methods for characterization. It is intended for an audience of researchers, chemists, and professionals in drug development who require a robust and reproducible methodology for the synthesis of N-substituted chloroacetamides.

Introduction and Strategic Importance

This compound is a bifunctional organic molecule featuring a reactive chloroacetamide group and a methoxyethyl side chain. This structure makes it a versatile building block in organic synthesis. The chloroacetamide moiety is an excellent electrophile, susceptible to nucleophilic substitution, which allows for the straightforward introduction of the N-(2-methoxyethyl)acetamide group into more complex molecular architectures. This class of compounds, N-substituted chloroacetamides, serves as crucial intermediates in the synthesis of pharmaceuticals, herbicides, and other biologically active molecules.[1][2][3] The methoxyethyl group can influence the solubility and pharmacokinetic properties of final compounds, making this specific intermediate particularly relevant in medicinal chemistry.

The Core Synthesis Pathway: Nucleophilic Acyl Substitution

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2-methoxyethylamine and chloroacetyl chloride.[2][3]

Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The nitrogen atom of 2-methoxyethylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The electron density from the carbonyl double bond shifts to the oxygen atom, forming a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable. It collapses by reforming the carbonyl double bond, which concurrently expels the chloride ion (Cl⁻), an excellent leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This base neutralizes the hydrochloric acid (HCl) formed from the expelled chloride ion and the proton from the amine, driving the reaction to completion. If a base is not added, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

This reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure a high yield of the desired product.

Process and Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, from initial reagent setup to the final, purified product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_purification Purification & Analysis reagent reagent process process critical critical product product cleanup cleanup A Dissolve 2-Methoxyethylamine & Base in Solvent B Cool Mixture in Ice Bath (0-5 °C) A->B Critical Temp Control D Dropwise Addition of Chloroacetyl Chloride B->D C Prepare Chloroacetyl Chloride Solution C->D Maintain <10 °C E Stir at Room Temperature (Monitor Progress) D->E Allow to warm slowly F Filter Precipitate (Buchner Funnel) E->F Reaction Complete G Wash with Cold Water F->G Remove Salts H Dry Product Under Vacuum G->H Remove Water I Crude Product H->I J Recrystallization (e.g., Ethanol/Water) I->J K Pure this compound J->K L Characterization (MP, NMR, IR, MS) K->L

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and prioritizes safety and reproducibility.

4.1. Reagents and Equipment

  • Reagents: 2-methoxyethylamine, Chloroacetyl chloride, Triethylamine (TEA) or Sodium Acetate, Dichloromethane (DCM) or Tetrahydrofuran (THF), Deionized Water, 95% Ethanol.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, Buchner funnel and flask, vacuum source, standard laboratory glassware, rotary evaporator.

4.2. Step-by-Step Methodology

CAUTION: This procedure must be performed in a certified chemical fume hood. Chloroacetyl chloride is extremely toxic, corrosive, and reacts violently with water.[4][5][6] Appropriate personal protective equipment (PPE), including a face shield, chemical safety goggles, and compatible chemical-resistant gloves, is mandatory. [4][7]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyethylamine (1.0 eq) and triethylamine (1.1 eq) in 100 mL of dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.[3] Maintaining this low temperature is critical to control the reaction's exothermicity.

  • Reagent Addition: In a separate dropping funnel, add chloroacetyl chloride (1.1 eq). Add the chloroacetyl chloride dropwise to the stirred amine solution over 30-45 minutes. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 10 °C.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring for 3-4 hours or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: Upon completion, a precipitate (triethylammonium chloride) will have formed. Filter the reaction mixture through a Buchner funnel.

  • Work-Up: Transfer the filtrate to a separatory funnel and wash it sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product, which may be an oil or a solid.

4.3. Purification

  • Recrystallization: If the crude product is a solid, it can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot 95% ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a crystalline solid.[2]

Quantitative Data Summary

The following table provides an example of reactant quantities for a laboratory-scale synthesis.

ReagentMolar Mass ( g/mol )EquivalentsMoles (mol)Mass (g)Volume (mL)Density (g/mL)
2-Methoxyethylamine75.111.00.107.518.340.90
Chloroacetyl chloride112.941.10.1112.428.751.42
Triethylamine101.191.10.1111.1315.300.728
Dichloromethane----1001.33
Expected Yield (85%) 150.60 12.80

Critical Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents.

  • Chloroacetyl Chloride (CAS: 79-04-9):

    • Hazards: Highly toxic if inhaled or absorbed through the skin, causes severe skin and eye burns, and is a lachrymator (tear-producing agent).[4][7] It reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[5][8]

    • Handling: Always handle in a chemical fume hood.[4] Ensure an eyewash station and safety shower are immediately accessible.[9] Ground all equipment to prevent static discharge.[8] Store in a cool, dry place, tightly closed, and preferably under an inert atmosphere like nitrogen.[4]

    • PPE: A full suite of PPE is required: chemical-resistant gloves (e.g., heavy rubber), a face shield over chemical safety goggles, and a lab coat.[4] A government-approved respirator may be necessary for certain operations.[4]

    • Spill Response: Evacuate the area. Cover the spill with a dry, inert material such as dry lime, soda ash, or sand.[4] Do not use water.[8] Collect the material in a sealed container for hazardous waste disposal.[7]

    • First Aid:

      • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][9]

      • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9]

      • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[4][5]

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Infrared (IR) Spectroscopy: Expect characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1670 cm⁻¹), and C-Cl stretching (~780-540 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the expected chemical shifts and coupling patterns for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[2]

References

  • ChemTrack.org. (n.d.). Safety Guideline - Chloroacetyl chloride.
  • Actylis Lab Solutions. (2010). Chloroacetyl Chloride MSDS.
  • NOAA. (n.d.). CHLOROACETYL CHLORIDE. CAMEO Chemicals.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETYL CHLORIDE.
  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
  • Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide.
  • ResearchGate. (2024). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
  • Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • Wikipedia. (n.d.). Chloroacetyl chloride.

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2-chloro-N-(2-methoxyethyl)acetamide solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Solubility Profile and Experimental Determination of 2-chloro-N-(2-methoxyethyl)acetamide

Abstract

The solubility of an active pharmaceutical ingredient or a key chemical intermediate is a critical physicochemical property that profoundly influences its behavior in various scientific and industrial applications, from drug delivery and formulation to chemical synthesis and purification. This technical guide addresses the solubility of this compound, a compound of interest in chemical and pharmaceutical development. Recognizing the limited availability of public solubility data for this specific molecule, this document provides a comprehensive framework for its experimental determination. As a Senior Application Scientist, this guide is structured to deliver not only a standardized protocol but also the underlying scientific principles and rationale. It presents a detailed methodology, centered on the gold-standard shake-flask method, coupled with robust analytical quantification techniques. Furthermore, it offers insights into the predicted solubility based on molecular structure and data from analogous compounds, empowering researchers to generate reliable and reproducible solubility data essential for their work.

Introduction: The Critical Role of Solubility

This compound is a substituted acetamide that, like many of its structural relatives, serves as a versatile intermediate in organic synthesis. The chloroacetamide functional group is a reactive moiety, making it a valuable building block for constructing more complex molecules, including potential pharmaceutical candidates.[1][2] The successful application of this compound in any process is fundamentally linked to its solubility.

Why is solubility paramount?

  • In Drug Development: For a compound to be considered for therapeutic use, its aqueous solubility often dictates its bioavailability. Poor solubility can lead to inadequate absorption and limited efficacy.

  • In Process Chemistry: Solubility in various organic solvents is crucial for reaction kinetics, controlling reaction media, and developing effective purification strategies such as crystallization.

  • In Formulation Science: Creating stable and effective liquid formulations (e.g., for injections or oral solutions) is entirely dependent on understanding the compound's solubility limits.

This guide provides the authoritative methodology to experimentally determine the solubility of this compound, ensuring that researchers can generate the high-quality data required for informed decision-making in their projects.

Theoretical Framework and Predicted Solubility Profile

Before embarking on experimental work, a theoretical analysis of the molecular structure can provide valuable predictions about its solubility behavior.

Molecular Structure Analysis:

This compound possesses several key functional groups that influence its polarity and potential for intermolecular interactions:

  • Amide Group (-CONH-): Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This is a polar functional group.

  • Ether Group (-O-): Acts as a hydrogen bond acceptor. This adds to the molecule's polarity.

  • Chloro Group (-Cl): An electronegative group that contributes to the molecule's dipole moment.

  • Ethyl Backbone (-CH2-CH2-): A nonpolar hydrocarbon chain.

The presence of multiple polar groups suggests a potential for solubility in polar solvents, including water. However, the nonpolar ethyl backbone will temper this, likely resulting in moderate rather than high aqueous solubility. The molecule's ability to interact with various solvents makes a broad experimental screening essential.

Factors Influencing Solubility:

Several environmental and physical factors can significantly alter a compound's measured solubility.[2][3] It is critical to control these during any experimental determination:

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature.[2] Therefore, all solubility data must be reported at a specified, constant temperature.

  • Solvent Polarity: The "like dissolves like" principle dictates that nonpolar compounds are more soluble in nonpolar solvents, and polar compounds are more soluble in polar solvents.

  • pH (for Aqueous Solubility): While this compound does not have strongly acidic or basic groups, significant pH shifts could potentially lead to hydrolysis over long equilibration times, affecting the measurement.[1]

Analogous Compound Data:

While specific data for the target compound is scarce, examining structurally similar molecules provides a valuable benchmark for expected solubility.

Compound NameSolventReported SolubilityCitation
2-Chloroacetamide Water52.5 g/L[4]
WaterSoluble (1 part in 10 parts water)
MethanolSoluble (1 g in 10 mL)
Diethyl EtherVery slightly soluble
2-Chloro-N-methylacetamide Water341,570 mg/L (approx. 341.6 g/L)[5]
Water, Ethanol, AcetoneSoluble[1]

This data suggests that small chloroacetamides are generally quite soluble in water and polar organic solvents like methanol.

Experimental Protocol: Thermodynamic Solubility Determination

The most widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[6] This technique establishes a true equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility value.

Causality of Method Choice: We select the shake-flask method over kinetic or apparent solubility methods because it is less susceptible to errors from precipitation and provides a true thermodynamic value, which is essential for fundamental research and regulatory submissions.[3][7] The goal is to measure the concentration of the compound in a saturated solution that is in equilibrium with its solid phase.

Materials and Reagents
  • Compound: High-purity (>98%) this compound.

  • Solvents: HPLC-grade or equivalent high-purity solvents (e.g., water, methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass scintillation vials (e.g., 20 mL) with Teflon-lined caps

    • Orbital shaker with temperature control

    • Benchtop centrifuge with temperature control

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

    • Analytical quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Experimental Workflow

The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

  • Preparation of Saturated Solution:

    • Step 1.1: Add an excess amount of this compound (e.g., ~20-50 mg) to a pre-weighed glass vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation has been reached.[6]

    • Step 1.2: Add a precise volume of the chosen solvent (e.g., 5.0 mL) to the vial.

    • Step 1.3: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

  • Equilibration:

    • Step 2.1: Allow the slurry to shake for a sufficient period to reach equilibrium. A typical starting point is 24-48 hours.

    • Expert Insight: Why 24-48 hours? Reaching equilibrium is not instantaneous. For some crystalline compounds, this process can be slow. It is advisable to sample at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, equilibrium has been established.[7]

  • Phase Separation:

    • Step 3.1: After equilibration, let the vials stand undisturbed at the experimental temperature for at least 1-2 hours to allow the excess solid to settle.

    • Step 3.2: Centrifuge the vials at the same temperature for 15-20 minutes at a moderate speed (e.g., 3000 rpm).

    • Causality: Why is centrifugation critical? This step is crucial to pellet any suspended microparticles. Failure to properly separate the solid and liquid phases is a common source of artificially high and inaccurate solubility results.[3]

  • Sampling and Dilution:

    • Step 4.1: Carefully draw a sample from the clear supernatant using a syringe. Do not disturb the solid pellet at the bottom.

    • Step 4.2: Immediately pass the sample through a 0.22 µm syringe filter into a clean, pre-weighed container. This removes any remaining fine particulates.

    • Trustworthiness Check: Why filter? Filtration is a final, essential step to guarantee that only the dissolved compound is being measured.[7]

    • Step 4.3: Accurately weigh the filtered saturated solution. Then, perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the analytical method.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Sampling & Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant T (24-48 hours) prep2->equil sep1 Settle excess solid equil->sep1 sep2 Centrifuge at constant T sep1->sep2 quant1 Sample supernatant sep2->quant1 quant2 Filter (0.22 µm) quant1->quant2 quant3 Dilute accurately quant2->quant3 quant4 Analyze via HPLC-UV quant3->quant4

Caption: Shake-Flask method for determining thermodynamic solubility.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended technique for accurately quantifying the concentration of this compound in the diluted supernatant due to its high sensitivity and specificity.[8]

Suggested HPLC-UV Protocol
  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v). This should be optimized based on preliminary runs to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan for maximum absorbance (e.g., between 200-400 nm); a wavelength around 210 nm or 254 nm is a common starting point for such compounds.[8]

  • Injection Volume: 10 µL.

Calibration and Calculation
  • Prepare a Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1000 µg/mL).

  • Create Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards that bracket the expected sample concentration.[8]

  • Generate Calibration Curve: Inject the standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be >0.999 for a valid curve.

  • Analyze Sample: Inject the diluted sample from the solubility experiment.

  • Calculate Solubility: Use the peak area of the sample and the calibration curve equation to determine its concentration. Multiply this value by the dilution factor to find the concentration in the original saturated solution. Report the final solubility in units of mg/mL or mol/L.

Visualization of Key Influencing Factors

G cluster_intrinsic cluster_extrinsic center Solubility of This compound p1 Molecular Structure (Polarity, H-bonding) p1->center p2 Crystalline Form (Polymorphism) p2->center f1 Temperature f1->center f2 Solvent Choice (Polarity, pH) f2->center

Caption: Key intrinsic and extrinsic factors governing solubility.

Conclusion

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Department of Chemistry, University of Calgary. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • NIST. Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-.
  • Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere.
  • Alloprof. Measuring Solubility.
  • Ferreira, O., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data.
  • NIST. Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-.
  • PubChem, NIH. 2-chloro-N,N-dimethylacetamide.
  • NIST. Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)- Mass Spectrum.
  • Chemchart. 2-Chloro-N-methylacetamide (96-30-0).
  • Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetamide, 98%.
  • PubChem, NIH. 2-Chloro-N-(2-hydroxyethyl)acetamide.
  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide.
  • Wikipedia. Chloroacetamide.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • Solubility of Things. 2-chloro-N-(4-ethoxyphenyl)acetamide.
  • PubChem, NIH. 2-chloro-N-methylacetamide.
  • BenchChem. (2025). Validating 2-Chloro-N-phenethylacetamide: A Comparative Guide to its Spectral Data.
  • ResearchGate. Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....

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2-chloro-N-(2-methoxyethyl)acetamide spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 2-chloro-N-(2-methoxyethyl)acetamide

This guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As experimental spectra for this specific compound are not widely available in public databases, this document synthesizes established principles of spectroscopy and data from analogous structures to offer a robust predictive framework for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to serve as a foundational reference for the characterization of this and structurally related molecules.

Molecular Structure and Functional Group Analysis

A thorough understanding of the spectral data begins with an analysis of the molecule's structure. This compound possesses several key functional groups that will give rise to characteristic signals in each spectroscopic technique.

Figure 1: Molecular Structure of this compound

The key functional groups are:

  • Secondary Amide: The -C(O)NH- group is a central feature, influencing the electronic environment of adjacent atoms.

  • Chlorinated Methylene Group: The Cl-CH₂- group will exhibit a characteristic downfield shift in NMR due to the electronegativity of the chlorine atom.

  • Methoxyethyl Group: The -CH₂-CH₂-O-CH₃ moiety contains an ether linkage and two distinct methylene groups, each with a unique chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: Acquiring an NMR Spectrum

The following is a standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a solid organic compound.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition a Weigh ~5-10 mg of the solid sample. b Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). a->b c Filter the solution through a cotton plug into a clean NMR tube. b->c d Insert the sample into the spectrometer. e Lock, tune, and shim the instrument. d->e f Acquire the ¹H NMR spectrum. e->f g Acquire the ¹³C NMR spectrum (proton-decoupled). f->g h Process the data (Fourier transform, phase correction, and baseline correction). g->h G M [C₅H₁₀ClNO₂]⁺˙ m/z = 151/153 F1 [CH₂Cl]⁺ m/z = 49/51 M->F1 α-cleavage F2 [C₄H₈NO₂]⁺ m/z = 102 M->F2 α-cleavage F3 [C₂H₂ClO]⁺ m/z = 77/79 M->F3 α-cleavage F4 [C₃H₈NO]⁺ m/z = 74 M->F4 α-cleavage F5 [C₂H₅O]⁺ m/z = 45 F4->F5 loss of CH₂NH

An In-depth Technical Guide to 2-chloro-N-(2-methoxyethyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-chloro-N-(2-methoxyethyl)acetamide, a versatile intermediate with significant potential in synthetic chemistry and drug discovery. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, reactivity, and potential applications, alongside crucial safety and handling information.

Core Molecular Attributes

This compound, with the CAS number 10263-66-8, is a bifunctional organic compound featuring a reactive chloroacetyl group and a methoxyethyl side chain. This unique combination of functional groups imparts a specific set of properties that are of considerable interest in the design and synthesis of novel molecules.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂
Molecular Weight 151.59 g/mol
Predicted Boiling Point 288.5±25.0 °C
Predicted Density 1.124±0.06 g/cm³
Predicted pKa 13.63±0.46

Synthesis of this compound: A Protocol Grounded in Nucleophilic Acyl Substitution

The synthesis of this compound is typically achieved through the chloroacetylation of 2-methoxyethylamine. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

General Reaction Scheme

G cluster_products Products chloroacetyl_chloride Cl-CH₂-CO-Cl product CH₃O-CH₂CH₂-NH-CO-CH₂-Cl chloroacetyl_chloride->product methoxyethylamine CH₃O-CH₂CH₂-NH₂ methoxyethylamine->product hcl HCl

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of N-substituted chloroacetamides[2][3][4].

Materials:

  • 2-methoxyethylamine (1.0 equivalent)

  • Chloroacetyl chloride (1.1 equivalents)

  • Triethylamine (TEA) or another suitable base (1.2 equivalents)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-methoxyethylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.

  • Cool the mixture to 0-5 °C using an ice bath, with continuous stirring.

  • Slowly add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of dichloromethane, to the stirred solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, dilute hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity and Mechanistic Insights

The primary driver of the reactivity of this compound is the electrophilic nature of the carbon atom alpha to the carbonyl group. The electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom makes this carbon susceptible to nucleophilic attack.

Nucleophilic Substitution: The Cornerstone of its Utility

The chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles in an SN2 reaction. This reactivity allows for the facile introduction of diverse functional groups, making it a valuable building block in the synthesis of more complex molecules[5].

G cluster_0 Nucleophilic Substitution A Nu:⁻ B CH₃O-CH₂CH₂-NH-CO-CH₂-Cl A->B Sɴ2 attack C CH₃O-CH₂CH₂-NH-CO-CH₂-Nu B->C D Cl⁻ B->D

Caption: General Sɴ2 reaction of this compound.

Common nucleophiles that can be employed include:

  • N-Nucleophiles: Primary and secondary amines, azides, and heterocyclic compounds.

  • O-Nucleophiles: Alcohols, phenols, and carboxylates.

  • S-Nucleophiles: Thiols and thiophenols.

Applications in Research and Drug Development

While specific examples of this compound in the synthesis of marketed drugs are not prominently documented, the broader class of chloroacetamide derivatives serves as crucial intermediates in pharmaceutical development[6].

A Scaffold for Biologically Active Molecules

The chloroacetamide moiety is a key component in the synthesis of compounds with a wide range of biological activities, including:

  • Antimicrobial and Antifungal Agents: Many N-substituted chloroacetamides have demonstrated potent activity against various strains of bacteria and fungi[2].

  • Herbicides: Certain chloroacetamide derivatives are used as herbicides in agriculture[2].

  • Pharmaceutical Intermediates: The reactivity of the chloroacetyl group allows for its use as a handle to link different molecular fragments, a common strategy in the synthesis of complex drug molecules. For instance, related chloroacetamide derivatives are used in the synthesis of the hypoglycemic drug linagliptin and the antihistamine cetirizine[7][8].

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety precautions are paramount when handling any chemical, including this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous chloroacetamides provide essential guidance on its potential hazards.

General Hazards of Chloroacetamides:

  • Toxicity: Chloroacetamides can be toxic if swallowed, inhaled, or absorbed through the skin[9].

  • Irritation: They are often irritating to the skin, eyes, and respiratory tract[9].

  • Sensitization: Some individuals may develop an allergic skin reaction upon repeated exposure[9].

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for applications in synthetic chemistry and drug discovery. Its straightforward synthesis and the predictable reactivity of the chloroacetyl group make it an attractive building block for the construction of a diverse range of functionalized molecules. While further research is needed to fully elucidate its biological activity and potential therapeutic applications, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the utility of this promising compound.

References

  • Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
  • Temüz, M. M., et al. (2024). First In Vitro – In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide.
  • Onys’ko, P. P., et al. (2007). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ARKIVOC.
  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.
  • Solubility of Things. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide.
  • PubChem. (n.d.). 2-chloro-N-methylacetamide.
  • Google Patents. (n.d.). Method for producing 2-chloroacetoacetamide.
  • PubChem. (n.d.). Chloroacetamide.
  • PubChem. (n.d.). 2-Chloro-N-(2-hydroxyethyl)acetamide.
  • Chemchart. (n.d.). 2-Chloro-N-methylacetamide (96-30-0).
  • Google Patents. (n.d.). Preparation method of intermediate of hypoglycemic drug linagliptin.
  • ChemSynthesis. (2025). 2-chloro-N-[(2-hydroxy-1-naphthyl)methyl]acetamide.
  • European Patent Office. (2011). Process for the preparation of a pharmaceutical intermediate.
  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-.
  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide.

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safety and handling of 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Safety and Handling of 2-chloro-N-(2-methoxyethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound. As a Senior Application Scientist, the goal is not merely to list procedures but to instill a deep understanding of the causality behind them, fostering a proactive safety culture rooted in scientific principles. The protocols described herein are designed as self-validating systems to ensure the highest level of safety and experimental integrity.

Core Compound Profile and Hazard Identification

A foundational understanding of the physicochemical and toxicological properties of this compound is paramount before any laboratory work commences.

1.1. Physicochemical Data

Quantitative data for this compound is summarized below. These properties influence its behavior in various experimental conditions and inform appropriate handling and storage protocols.

PropertyValue
CAS Number 23334-24-9
Molecular Formula C₅H₁₀ClNO₂
Molecular Weight 151.59 g/mol
Appearance Solid (form may vary)
Melting Point 39-41 °C (for the related compound 2-Chloro-N-methoxy-N-methylacetamide)
Flash Point >104 °C (for related chloroacetamides)[1]

1.2. Toxicological Profile and Mechanistic Insight

The primary hazard associated with this compound stems from the reactivity of the α-chloroacetamide functional group. This group acts as an alkylating agent, capable of reacting with nucleophilic residues in biological macromolecules. This reactivity is the causal factor behind its toxicological profile. The hazards are consistent with other small-molecule chloroacetamides.[2][3][4][5]

GHS Hazard Classifications (based on related compounds):

  • Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[2][3][4] The median lethal dose (LD50) for the parent compound, chloroacetamide, is 138 mg/kg bw in rats, supporting a "Toxic if swallowed" classification.[6][7]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[3][4] Repeated or prolonged contact can lead to sensitization.[5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]

Proactive Risk Mitigation and Safe Handling Protocols

A multi-tiered strategy involving engineering controls, standard operating procedures, and personal protective equipment is essential for mitigating the risks identified above.

2.1. Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction workups, must be performed inside a certified chemical fume hood. This is non-negotiable to prevent inhalation of airborne particles.[3]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An operational and accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[4]

2.2. Standard Operating Protocol: A Self-Validating Workflow

The following protocol for weighing and dissolving the compound is designed to be a self-validating system, with safety checks built into the workflow.

Workflow for Weighing and Dissolving Solid this compound

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal P1 Verify Fume Hood Certification is Current P2 Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) P1->P2 P3 Place All Equipment (Balance, Glassware, Spatula) Inside Hood P2->P3 H1 Tare Balance with Weigh Paper/Boat P3->H1 H2 Carefully Dispense Solid (Minimize Dust Generation) H1->H2 H3 Transfer Solid to Reaction Vessel H2->H3 H4 Slowly Add Solvent and Cap Vessel H3->H4 C1 Decontaminate Spatula and Weigh Boat H4->C1 C2 Wipe Down Balance and Hood Surface C1->C2 C3 Dispose of All Waste in Labeled Hazardous Waste Container C2->C3 C4 Remove PPE Correctly and Wash Hands C3->C4

Caption: A three-phase workflow for the safe handling of this compound.

Step-by-Step Methodology:

  • Preparation:

    • Confirm the fume hood certification is current.

    • Don all required PPE as specified in the next section.

    • To minimize traffic in and out of the containment area, place all necessary apparatus (balance, glassware, spatula, solvent, waste container) into the fume hood before introducing the chemical.

  • Chemical Handling:

    • Use a tared weigh paper or boat on the balance.

    • Dispense the solid compound slowly and carefully to prevent the generation of dust.[4]

    • Transfer the weighed solid into the designated reaction vessel.

    • Add the solvent slowly, allowing it to run down the side of the glassware to prevent splashing. Immediately cap the vessel.

  • Decontamination and Disposal:

    • Thoroughly decontaminate all reusable items (e.g., spatula) before removing them from the fume hood.

    • Wipe down the balance and the work surface of the fume hood.

    • All disposable items (gloves, weigh paper, wipes) that have come into contact with the chemical must be placed in a clearly labeled, sealed hazardous waste container.[2][8]

    • Remove PPE in the correct order (gloves first), and thoroughly wash hands with soap and water.[3]

2.3. Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the compound's hazard profile.

PPE ItemSpecificationRationale and Authoritative Grounding
Eye/Face Protection Chemical safety gogglesProtects against splashes and airborne particles. Standard safety glasses are insufficient. Must conform to regulations such as OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact, irritation, and potential sensitization. Gloves must be inspected before use and disposed of properly after handling.[3][4][5]
Body Protection Lab coatProtects skin and personal clothing from contamination. Contaminated clothing must be removed immediately.[6][8]
Respiratory Protection Not required if handled exclusively within a certified fume hood.If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator should be used.[8]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Logical Flow for Emergency Response to Exposure

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event S1 Remove Contaminated Clothing Immediately Start->S1 E1 Flush Eyes at Eyewash Station for 15 Minutes Start->E1 I1 Move to Fresh Air Start->I1 G1 Rinse Mouth with Water Start->G1 S2 Flush Skin with Water for at Least 15 Minutes S1->S2 S3 Seek Medical Attention S2->S3 E2 Hold Eyelids Open E1->E2 E3 Seek IMMEDIATE Medical Attention E2->E3 I2 If Breathing is Difficult, Provide Oxygen I1->I2 I3 Seek Medical Attention I2->I3 G2 Do NOT Induce Vomiting G1->G2 G3 Seek IMMEDIATE Medical Attention G2->G3

Sources

An In-depth Technical Guide to 2-chloro-N-(2-methoxyethyl)acetamide: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-chloro-N-(2-methoxyethyl)acetamide, a key chemical intermediate. Primarily aimed at researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's synthesis, chemical properties, reactivity, and established applications. Furthermore, it explores the potential of the chloroacetamide scaffold in medicinal chemistry, offering insights for the development of novel therapeutics.

Introduction and Chemical Profile

This compound is a member of the chloroacetamide family of compounds, characterized by a reactive chloroacetyl group attached to a nitrogen atom. While not an end-product for consumers, it serves as a critical building block in the synthesis of more complex molecules. Its utility is primarily demonstrated in the agrochemical industry, where it is a precursor to widely used herbicides. The presence of the reactive chlorine atom and the methoxyethyl side chain imparts specific solubility and reactivity properties, making it a versatile reagent in organic synthesis.

Chemical and Physical Properties

The table below summarizes the key chemical and physical properties of this compound. These values are calculated based on its structure and comparison with analogous compounds.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂-
Molecular Weight 151.59 g/mol -
IUPAC Name This compound-
CAS Number 39077-73-9-
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid-
Boiling Point Estimated >200 °C-
Solubility Soluble in water and polar organic solvents[1]
LogP (Octanol/Water Partition Coefficient) Estimated ~0.5-

Synthesis and Reactivity

The synthesis of this compound is a straightforward nucleophilic acyl substitution reaction. The high reactivity of chloroacetyl chloride makes it an efficient acylating agent for primary and secondary amines.

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale synthesis from commercially available starting materials.

Materials:

  • 2-Methoxyethylamine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[2]

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous dichloromethane, to the stirred amine solution via a dropping funnel over 30-60 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize potential side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining chloroacetyl chloride and triethylamine hydrochloride. Transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine. These washes remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification 2-Methoxyethylamine 2-Methoxyethylamine Reaction_Vessel Reaction in DCM at 0°C to RT 2-Methoxyethylamine->Reaction_Vessel Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Quenching Quench with NaHCO3(aq) Reaction_Vessel->Quenching Extraction Separatory Funnel Extraction Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Vacuum Distillation or Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Reactivity

The chemical reactivity of this compound is dominated by the electrophilic character of the carbon atom bonded to the chlorine. This makes it susceptible to nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. This reactivity is the basis for its utility as a synthetic intermediate.[2]

Applications in Agrochemicals and Drug Discovery

Primary Application: Herbicide Synthesis

The most significant industrial application of this compound is as a key intermediate in the synthesis of chloroacetanilide herbicides, most notably S-metolachlor.[3] S-metolachlor is a widely used pre-emergence herbicide for controlling annual grasses and some broadleaf weeds in crops like corn, soybeans, and cotton.[4]

The synthesis of S-metolachlor involves the N-alkylation of a chiral amine, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, with a chloroacetylating agent. While not directly this compound, the synthesis of metolachlor itself involves the reaction of an N-substituted aniline with chloroacetyl chloride to form the chloroacetamide moiety.[4][5] The principles of this reaction are identical to the synthesis of the topic compound.

Metolachlor_Synthesis_Pathway Amine_Intermediate N-substituted Aniline (e.g., 2-ethyl-6-methylaniline derivative) Chloroacetylation Reaction with Chloroacetyl Chloride Amine_Intermediate->Chloroacetylation Chloroacetamide_Product Chloroacetamide Intermediate (e.g., Metolachlor) Chloroacetylation->Chloroacetamide_Product Herbicide Active Herbicide Chloroacetamide_Product->Herbicide

Sources

2-chloro-N-(2-methoxyethyl)acetamide theoretical studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-chloro-N-(2-methoxyethyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of this compound. This molecule, a member of the versatile chloroacetamide class, serves as a valuable scaffold in medicinal chemistry and drug development.[1][2] Its significance lies in the reactive chloroacetyl group, which allows for facile derivatization, making it a powerful building block for creating libraries of bioactive compounds.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and explaining the causal relationships behind computational choices. We will delve into Density Functional Theory (DFT) for structural and electronic characterization, and molecular docking for predicting biological interactions, thereby providing a holistic in-silico analysis.

Introduction: The Rationale for Theoretical Studies

In modern drug discovery, computational chemistry provides indispensable tools for predicting molecular properties, understanding reaction mechanisms, and screening potential drug candidates before undertaking costly and time-consuming laboratory synthesis. For a molecule like this compound, theoretical studies offer a window into its conformational landscape, electronic structure, and reactivity. This in-silico approach allows us to:

  • Validate Molecular Structure: Correlate calculated spectroscopic data with experimental results to confirm the synthesized structure.[5]

  • Predict Reactivity: Identify the most reactive sites within the molecule by analyzing its electronic properties, guiding the design of synthetic routes for novel derivatives.[3][4]

  • Hypothesize Biological Activity: Use molecular docking to predict how the molecule might interact with specific biological targets, such as enzymes or receptors, thereby identifying its potential as a therapeutic agent.[2][6]

This guide is structured to provide not just the "how" but the "why," grounding each computational protocol in the principles of scientific integrity and field-proven expertise.

Molecular Foundation: Synthesis and Structure

The synthesis of N-substituted chloroacetamides is typically a straightforward process involving the chloroacetylation of a primary or secondary amine.[1][4][7] For this compound, the logical synthetic route is the reaction of 2-methoxyethylamine with chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct.[3][8]

Chemical Structure
PropertyValue
IUPAC Name This compound
Molecular Formula C₅H₁₀ClNO₂
Molecular Weight 151.6 g/mol
SMILES COCCN(C(=O)CCl)
InChI Key GCGAPKCNIQGYQG-UHFFFAOYSA-N[9]

In-Silico Characterization: A DFT-Based Approach

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.[10][11] It offers an excellent compromise between accuracy and computational cost, making it the workhorse for theoretical studies of molecules of this size.[5]

Geometric Optimization: Finding the Ground State

The foundational step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved by performing a geometry optimization, which calculates the atomic coordinates corresponding to the minimum energy on the potential energy surface.

Causality: An accurate optimized geometry is critical because all subsequent property calculations (e.g., energies, frequencies, electronic properties) are dependent on this structure. An incorrect geometry will lead to erroneous results.

Protocol: The optimization is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to yield reliable results for organic molecules.[5][12]

Table 1: Predicted Geometrical Parameters for this compound

(Note: These are illustrative values based on DFT calculations of similar acetamide structures.)

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O1.23 Å
C-Cl1.79 Å
C-N (amide)1.36 Å
Bond Angles (°) O=C-N122.5°
C-N-C121.0°
N-C-C=O115.0°
Dihedral Angle (°) C-C-N-C~180° (trans favored)
Spectroscopic Validation: The Self-Validating System

A key pillar of trustworthiness in computational science is the ability to validate theoretical models against experimental data. By calculating spectroscopic properties and comparing them to known values, we can confirm the accuracy of our chosen computational method.[13]

  • Vibrational Spectroscopy (FT-IR): DFT can predict the vibrational frequencies corresponding to different molecular motions.[10] For this compound, key predicted peaks would include the C=O amide stretch (~1670 cm⁻¹), the N-H bend (~1540 cm⁻¹), and the C-Cl stretch (~780 cm⁻¹).[1]

  • Nuclear Magnetic Resonance (NMR): The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate ¹H and ¹³C NMR chemical shifts.[13] This allows for a direct, atom-by-atom comparison between the theoretical structure and experimental spectra.[14]

Frontier Molecular Orbitals (FMOs): Understanding Reactivity

The electronic character of a molecule is dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][12]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.[5]

Causality: For this compound, the LUMO is expected to be localized around the chloroacetyl group, specifically on the σ* orbital of the C-Cl bond. This indicates that this site is the most electron-deficient and therefore the primary target for nucleophilic attack.

Caption: A typical workflow for molecular docking studies.

Table 3: Hypothetical Molecular Docking Results

(Note: Illustrative results against a hypothetical kinase target.)

LigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
This compound -6.8LYS-72Hydrogen Bond (C=O)
LEU-145Hydrophobic
VAL-20Hydrophobic

Detailed Experimental Protocols

Protocol 1: DFT Geometry Optimization and Frequency Calculation
  • Structure Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the calculation type as Opt Freq (Optimization and Frequency).

  • Method Selection: Define the method and basis set. A reliable choice is B3LYP/6-311++G(d,p).

    • Rationale: B3LYP is a widely-used hybrid functional that balances accuracy and speed. The 6-311++G(d,p) basis set is flexible enough to accurately describe the electronic structure, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron density.

  • Execution: Run the calculation.

  • Validation: Upon completion, verify that the optimization converged successfully and that the frequency calculation yielded no imaginary frequencies, which confirms the structure is a true energy minimum.

Protocol 2: Molecular Docking with AutoDock Vina
  • Receptor Preparation: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Using software like AutoDock Tools, remove water molecules, add polar hydrogens, and assign charges. Save the file in .pdbqt format.

    • Rationale: This prepares the protein for docking by ensuring the correct protonation states and file format.

  • Ligand Preparation: Use the DFT-optimized structure of this compound. Assign charges and define the rotatable bonds. Save in .pdbqt format.

  • Grid Box Definition: Define the search space for the docking by creating a grid box that encompasses the active site of the receptor.

    • Rationale: This confines the search to the region of interest, increasing efficiency and accuracy.

  • Configuration File: Create a configuration file specifying the paths to the receptor and ligand files, the center and dimensions of the grid box, and the output file name.

  • Execution: Run AutoDock Vina from the command line using the configuration file.

  • Analysis: Analyze the output poses and their corresponding binding energies. Visualize the best-scoring pose in a molecular viewer (e.g., PyMOL, Chimera) to identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Conclusion

The theoretical study of this compound provides a powerful, multi-faceted approach to understanding its chemical nature and biological potential. Through the synergistic application of Density Functional Theory and molecular docking, researchers can validate its structure, predict its reactivity, and generate data-driven hypotheses about its utility as a pharmacophore. The protocols and insights detailed in this guide demonstrate a robust framework for leveraging computational tools, enabling the rational design and accelerated development of novel therapeutic agents based on the versatile chloroacetamide scaffold.

References

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  • ResearchGate (2023). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
  • ResearchGate (2023). Molecular docking, binding scores and binding interactions of synthesized chloroacetamide derivatives within the active sites of VLCFAs (PDB ID: 2UXW) compared with acetochlor. [Link]
  • MDPI (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]
  • National Institutes of Health (NIH) (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]
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Unlocking the Potential of 2-chloro-N-(2-methoxyethyl)acetamide: A Technical Guide for Novel Compound Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chloroacetamide Scaffold as a Foundation for Innovation

The N-substituted 2-chloroacetamide moiety is a cornerstone in the development of bioactive molecules, with prominent applications in agrochemicals and pharmaceuticals.[1][2] This class of compounds is characterized by a reactive C-Cl bond, making them versatile intermediates for synthesizing a diverse array of derivatives through nucleophilic substitution.[1] While numerous analogues have been extensively studied, 2-chloro-N-(2-methoxyethyl)acetamide remains a largely unexplored molecule, presenting a unique opportunity for novel discoveries. This guide provides a comprehensive framework for investigating its potential, from fundamental synthesis and characterization to the exploration of its biological activities and mechanisms of action.

This document is intended for researchers, scientists, and drug development professionals. It offers a structured approach to systematically evaluate this compound, not as a rigid protocol, but as a strategic guide to inspire and inform a robust research and development program.

Section 1: Synthesis and Physicochemical Characterization

A foundational step in the investigation of any novel compound is its efficient synthesis and thorough characterization. The proposed synthesis of this compound leverages established methodologies for N-alkylation of amines.[3]

Proposed Synthetic Pathway

The most direct route to synthesize this compound is the reaction of 2-methoxyethylamine with chloroacetyl chloride.[4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxyethylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Chloroacetyl Chloride Addition: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Characterization

A comprehensive understanding of the physicochemical properties of this compound is crucial for predicting its behavior in biological systems and for developing analytical methods.

PropertyPredicted/Expected ValueAnalytical Technique
Molecular FormulaC5H10ClNO2High-Resolution Mass Spectrometry (HRMS)
Molecular Weight151.59 g/mol Mass Spectrometry (MS)
AppearanceColorless to pale yellow solid or oilVisual Inspection
Melting PointTo be determinedDifferential Scanning Calorimetry (DSC)
SolubilitySoluble in water and common organic solventsSolubility Assays
LogPTo be determinedHPLC-based methods
Structural Elucidation

The synthesized compound's identity and purity must be unequivocally confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

  • Mass Spectrometry (MS): Will confirm the molecular weight and provide fragmentation patterns that can further support the proposed structure.

  • Infrared (IR) Spectroscopy: Will identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H bonds.

Section 2: Potential Research Area 1 - Agrochemical Applications

The chloroacetamide class of compounds is renowned for its herbicidal activity.[5] These herbicides typically inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, leading to a cessation of cell division and growth.[6]

Hypothesis: Herbicidal Activity

Given its structural similarity to known chloroacetamide herbicides, it is hypothesized that this compound will exhibit pre-emergence herbicidal activity by inhibiting VLCFA synthesis in weed species. The methoxyethyl group may influence its uptake, translocation, and metabolic stability within the plant.

Proposed Experimental Workflow

Caption: Workflow for investigating the herbicidal potential of this compound.

Experimental Protocol: Pre-emergence Herbicidal Assay

  • Test Species: Select a panel of representative monocot and dicot weed species (e.g., Echinochloa crus-galli, Setaria faberi, Amaranthus retroflexus).

  • Soil Preparation: Fill pots with a standardized soil mix.

  • Sowing: Sow the seeds of the test species at a uniform depth.

  • Compound Application: Prepare a series of concentrations of this compound in a suitable solvent. Apply the solutions evenly to the soil surface. Include a solvent-only control and a positive control (a commercial chloroacetamide herbicide).

  • Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

  • Assessment: After a set period (e.g., 14-21 days), assess the herbicidal effect by measuring parameters such as germination rate, shoot and root length, and biomass.

Section 3: Potential Research Area 2 - Antimicrobial and Antifungal Applications

N-substituted chloroacetamides have also demonstrated significant potential as antimicrobial and antifungal agents.[7][8] The electrophilic nature of the α-carbon allows these compounds to react with nucleophilic residues, such as the sulfhydryl groups of cysteine in enzymes, potentially disrupting essential cellular processes.[9]

Hypothesis: Antimicrobial and Antifungal Activity

This compound is hypothesized to possess antimicrobial and antifungal properties by alkylating key enzymes or proteins within pathogenic microorganisms, leading to the inhibition of their growth or cell death. The methoxyethyl substituent may enhance cell permeability and target engagement.

Proposed Experimental Workflow

Caption: Workflow for evaluating the antimicrobial and antifungal potential of the compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Panel: Select a panel of clinically relevant bacteria (Gram-positive and Gram-negative, e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[8]

  • Culture Preparation: Grow the microorganisms in their respective optimal liquid media to the mid-logarithmic phase.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of each microorganism to the wells containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 4: Potential Research Area 3 - Anticancer Drug Development

The alkylating nature of chloroacetamides suggests their potential as anticancer agents.[10] By cross-linking DNA or alkylating essential proteins, these compounds could induce apoptosis in rapidly dividing cancer cells. The genotoxicity and cytotoxicity of some chloroacetamide herbicides and their metabolites have been documented.[11][12]

Hypothesis: Cytotoxic Activity Against Cancer Cell Lines

This compound is hypothesized to exhibit cytotoxic activity against various cancer cell lines through the induction of DNA damage and apoptosis. The methoxyethyl group may influence its cellular uptake and target specificity.

Proposed Experimental Workflow

Caption: Workflow for assessing the anticancer potential of this compound.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., breast, lung, colon).

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Section 5: Analytical Method Development

Robust analytical methods are essential for the quantitative analysis of this compound and its potential metabolites in various matrices. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for this purpose.[13][14][15]

Proposed Analytical Methodology

A UPLC-MS/MS method would offer high sensitivity, selectivity, and throughput for the analysis of the parent compound and its degradation products.

ParameterRecommended Condition
Chromatography
ColumnC18 reversed-phase
Mobile PhaseGradient elution with water and acetonitrile (both with 0.1% formic acid)
Flow Rate0.3-0.5 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive mode
Analysis ModeMultiple Reaction Monitoring (MRM)

Conclusion: A Roadmap for Discovery

This compound represents a promising, yet underexplored, chemical entity. This guide has outlined a strategic and comprehensive research program to unlock its potential. By systematically investigating its synthesis, physicochemical properties, and biological activities across agrochemical, antimicrobial, and anticancer domains, researchers can pave the way for novel applications. The proposed experimental workflows and protocols provide a solid foundation for initiating this exciting journey of discovery. The inherent reactivity of the chloroacetamide scaffold, combined with the unique properties imparted by the methoxyethyl substituent, makes this compound a compelling target for further investigation.

References

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  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
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  • Katke, S. A., Amrutkar, S. V., & Khairnar, D. B. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
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  • Just, C. L., et al. (2021). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 8(12), 1032-1038. [Link]
  • Li, M., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(6), 481. [Link]
  • Lee, E. A., & Thurman, E. M. (2000). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in Water by High-Performance Liquid Chromatography–Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. U.S. Geological Survey Open-File Report 00-221.
  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Liy, X., et al. (2018). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 52(15), 8349-8358.
  • Li, M., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(6), 481. [Link]
  • Stara, A., et al. (2022). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. Toxics, 10(11), 693. [Link]
  • Wikipedia. (2023). Chloroacetamide. [Link]
  • PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide.
  • Acanthus Research Inc. (n.d.). 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide. [Link]
  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Acetamide, 2-chloro-: Human health tier II assessment.
  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Acetamide, 2-chloro-N-(2,2-dimethoxyethyl)-N-methyl-. Substance Registry Services. [Link]
  • Chemos GmbH & Co.KG. (2020).
  • Sigma-Aldrich. (2024).
  • PubChem. (n.d.). 2-Chloro-N-(2-methoxyphenyl)acetamide.

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-chloro-N-(2-methoxyethyl)acetamide is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure incorporates a reactive chloroacetyl group, making it an excellent precursor for N-alkylation and substitution reactions. This application note provides a detailed, validated protocol for the synthesis of this compound via the Schotten-Baumann acylation of 2-methoxyethylamine with chloroacetyl chloride. We delve into the causality behind the procedural steps, offer field-proven insights for optimization and safety, and present a self-validating workflow that includes reaction monitoring, purification, and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

N-substituted 2-chloroacetamides are a critical class of organic intermediates.[1] The presence of the C-Cl bond provides a reactive site for nucleophilic substitution, while the amide functionality offers a stable backbone that can be incorporated into larger molecular scaffolds. These compounds are precursors to a wide array of biologically active molecules, including herbicides, fungicides, and pharmaceutical agents.[2] For instance, the core structure is found in intermediates for complex drugs like Lumateperone.[3]

The synthesis described herein is a classic example of nucleophilic acyl substitution. The protocol has been optimized for high yield and purity, employing standard laboratory techniques while emphasizing critical safety measures due to the hazardous nature of the reagents involved.

Reaction Scheme and Mechanism

The synthesis proceeds by the nucleophilic attack of the primary amine, 2-methoxyethylamine, on the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine (TEA), is used to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Overall Reaction:

Mechanism of Nucleophilic Acyl Substitution

The reaction follows a well-established addition-elimination pathway:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methoxyethylamine attacks the carbonyl carbon of chloroacetyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, leading to the expulsion of the most stable leaving group, the chloride ion (Cl⁻).

  • Deprotonation: The added base (triethylamine) removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final amide product.

Figure 1: Mechanism of Acyl Substitution

Materials and Equipment

Reagents
ReagentCAS No.Molar Mass ( g/mol )Purity
2-Methoxyethylamine109-85-375.11≥99%
Chloroacetyl Chloride79-04-9112.94≥98%
Triethylamine (TEA)121-44-8101.19≥99.5%, dried
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%
Saturated Sodium Bicarbonate144-55-684.01ACS Reagent
Anhydrous Magnesium Sulfate7487-88-9120.37≥99.5%
Ethanol64-17-546.0795% or Absolute
Deionized Water7732-18-518.02N/A
Equipment
  • Three-neck round-bottom flask (250 mL) with stoppers

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel (100 mL)

  • Thermometer

  • Nitrogen gas inlet and bubbler

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat, vapor respirator.

Experimental Protocol

This protocol is based on a 50 mmol scale. Adjust quantities as needed.

Quantitative Reagent Data
ReagentMolar Mass ( g/mol )EquivalentsMoles (mmol)AmountDensity (g/mL)
2-Methoxyethylamine75.111.050.03.76 g (4.13 mL)0.91
Triethylamine101.191.260.06.07 g (8.37 mL)0.726
Chloroacetyl Chloride112.941.155.06.21 g (4.17 mL)1.49
Dichloromethane84.93--100 mL1.33
Step-by-Step Methodology

Part A: Reaction Setup

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis of the acid chloride.

  • Place the flask in an ice-water bath on a magnetic stirrer.

  • Charge the flask with 2-methoxyethylamine (1.0 eq, 50.0 mmol, 4.13 mL) and anhydrous dichloromethane (100 mL).

  • Add triethylamine (1.2 eq, 60.0 mmol, 8.37 mL) to the flask. The addition of a slight excess of base ensures complete neutralization of the HCl byproduct.

  • Begin stirring and allow the solution to cool to 0-5 °C.

Part B: Acylation Reaction

  • In a separate, dry graduated cylinder, measure chloroacetyl chloride (1.1 eq, 55.0 mmol, 4.17 mL) and transfer it to the dropping funnel. CAUTION: Perform this step in a certified chemical fume hood. Chloroacetyl chloride is highly corrosive and lachrymatory.[4][5][6]

  • Add the chloroacetyl chloride dropwise to the stirred amine solution over 30-45 minutes. The key is to maintain the internal reaction temperature below 10 °C. This controlled addition prevents runaway exothermic reactions and the formation of side products.

  • After the addition is complete, a white precipitate (triethylamine hydrochloride) will form. Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.[1]

Part C: Reaction Monitoring

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a developing chamber with a 3:1 mixture of hexane and ethyl acetate.

  • Spot a TLC plate with the starting amine and the reaction mixture. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates the reaction is complete.

Part D: Workup and Isolation

  • Once the reaction is complete, cool the mixture again in an ice bath.

  • Slowly add 50 mL of deionized water to quench the reaction. Transfer the entire mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess triethylamine)

    • 50 mL of saturated sodium bicarbonate solution (to remove residual acid)

    • 50 mL of brine (to remove residual water)

  • Dry the isolated organic layer (DCM) over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a light-yellow oil or waxy solid.

Part E: Purification

  • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot 95% ethanol.[2][7]

  • Slowly add cold deionized water dropwise until the solution becomes cloudy.

  • Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of ice-cold water, and dry under vacuum.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup & Cooling (Amine, TEA, DCM in flask) Cool to 0-5 °C B 2. Dropwise Addition (Chloroacetyl Chloride) Maintain T < 10 °C A->B Inert Atmosphere C 3. Reaction Stir at RT for 2-3h B->C D 4. Monitoring (TLC Analysis) C->D Check Completion E 5. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) D->E If Complete F 6. Isolation (Dry with MgSO₄, Evaporate Solvent) E->F G 7. Purification (Recrystallization from EtOH/H₂O) F->G Crude Product H 8. Characterization (NMR, IR, MP) G->H Pure Crystals

Figure 2: Experimental Workflow

Characterization

  • Appearance: White to off-white crystalline solid.

  • Expected Yield: 75-85%.

  • Melting Point: Literature values for analogous compounds suggest a relatively low melting point. Experimental determination is crucial for purity assessment.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the -CH₂-Cl protons, triplets for the -CH₂-N- and -CH₂-O- protons, a singlet for the -OCH₃ protons, and a broad singlet for the -NH- proton.

  • FT-IR (ATR): Characteristic peaks are expected around 3300 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O amide I stretch), and 1540 cm⁻¹ (N-H bend, amide II).

Safety and Hazard Management

Adherence to strict safety protocols is mandatory for this synthesis.

  • Chemical Hazards:

    • Chloroacetyl Chloride: Extremely corrosive, toxic, and a lachrymator. Reacts violently with water and moisture.[4][8][9] Causes severe burns to skin, eyes, and respiratory tract.[5][6] All handling must occur within a certified chemical fume hood.[5]

    • Triethylamine: Flammable liquid and vapor. Corrosive and causes skin and eye burns.

    • Dichloromethane: Suspected carcinogen. Volatile. Avoid inhalation.

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles and a face shield are required, especially when handling chloroacetyl chloride.[4]

    • Skin: Wear a lab coat and acid-resistant gloves. Butyl rubber or a similar material is recommended.

    • Respiratory: Use a vapor respirator or ensure work is done in a high-flow fume hood.[4]

  • Emergency Procedures:

    • Spills: Absorb small spills with an inert material (vermiculite, sand) and dispose of as hazardous waste. Do not use water.

    • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[4] If inhaled, move to fresh air and seek medical attention.[5]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of chloroacetyl chloride. 3. Product loss during workup.1. Increase reaction time or warm slightly (e.g., to 40°C). Confirm completion with TLC. 2. Ensure all glassware is dry and use anhydrous solvents. 3. Be careful during extractions; perform back-extraction of aqueous layers if necessary.
Oily Product / Fails to Crystallize Presence of impurities (e.g., unreacted starting material, side products).Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or attempt to triturate with cold ether or hexane to induce crystallization.
Discolored Product (Dark Brown/Yellow) Reaction temperature was too high, causing decomposition or side reactions.Ensure strict temperature control during the addition of chloroacetyl chloride. Purify the product with activated charcoal during recrystallization.

References

  • International Journal of Pharma Sciences and Research (2012).
  • Organic Syntheses (n.d.). chloroacetamide. [Link]
  • ScienceLab.com (2005). Chloroacetyl Chloride MSDS. [Link]
  • Krishna Solvechem Ltd. (n.d.).
  • ResearchGate (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
  • Loba Chemie (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

Sources

Application Notes and Protocols: 2-Chloro-N-(2-methoxyethyl)acetamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Bifunctional Building Block

In the landscape of organic synthesis, the utility of a reagent is often defined by its predictability, reactivity, and versatility. 2-Chloro-N-(2-methoxyethyl)acetamide emerges as a reagent of significant interest, embodying these characteristics through its dual-functional nature. It possesses a highly reactive electrophilic center at the α-carbon, courtesy of the chlorine leaving group, and a hydrophilic N-(2-methoxyethyl) moiety that can impart favorable solubility characteristics to its derivatives.

This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher and process chemist, providing not only detailed, actionable protocols but also the underlying mechanistic reasoning and strategic considerations essential for successful application. We will explore how the inherent reactivity of the C-Cl bond can be harnessed for the construction of complex molecular architectures, from novel heterocyclic systems to key intermediates for peptidomimetic scaffolds. The protocols herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Part 1: Synthesis and Physicochemical Properties

The journey into the applications of this compound begins with its efficient preparation. The most direct and widely adopted method is the nucleophilic acyl substitution of 2-methoxyethylamine with chloroacetyl chloride.

Causality in Synthesis: Controlling Reactivity

The choice of reaction conditions is critical for achieving high yield and purity. The reaction is highly exothermic and generates hydrochloric acid (HCl) as a byproduct. An acid scavenger, typically a tertiary amine like triethylamine (TEA), is essential. Without it, the HCl would protonate the starting 2-methoxyethylamine, rendering it non-nucleophilic and halting the reaction. The reaction is initiated at low temperatures (0–5 °C) to moderate the reaction rate, prevent side reactions, and ensure safety.

Protocol 1: Synthesis of this compound

This protocol is a robust method for the gram-scale synthesis of the title compound, adapted from standard procedures for N-acylation.[1][2]

Materials:

  • 2-Methoxyethylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-methoxyethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel over 30-45 minutes. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can be purified further by recrystallization or column chromatography if necessary.

cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification Amine 2-Methoxyethylamine + Triethylamine Solvent Anhydrous DCM Amine->Solvent Dissolve in Cooling Cool to 0 °C Solvent->Cooling Addition Add Chloroacetyl Chloride (dropwise) Cooling->Addition Stirring Warm to RT Stir for 2-4h Addition->Stirring Quench Quench with aq. NaHCO₃ Stirring->Quench Extract Extract with DCM Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Purify (Recrystallization/ Chromatography) Dry->Purify Final_Product This compound Purify->Final_Product Yields

Caption: General workflow for the synthesis of this compound.

Part 2: Core Application as a Versatile Electrophile

The synthetic utility of this compound is dominated by its function as an electrophilic alkylating agent. The chlorine atom is bonded to a carbon adjacent to a carbonyl group, which activates it towards nucleophilic displacement.

Mechanistic Underpinning: The SN2 Reaction

The primary mechanism for the reaction of this compound with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[3] In this process, a nucleophile (Nu:⁻) attacks the electrophilic carbon atom, and the chloride ion departs in a single, concerted step. This reaction leads to the formation of a new carbon-nucleophile bond with inversion of stereochemistry if the carbon were chiral.[3]

Caption: The concerted SN2 mechanism for nucleophilic substitution.

The reactivity of the C-Cl bond makes this compound an ideal precursor for introducing the N-(2-methoxyethyl)acetamido moiety onto a wide variety of molecular scaffolds.

Nucleophile Type Example Resulting Linkage Potential Application Area
Oxygen (O) Phenols, AlcoholsEtherSynthesis of aryl/alkyl ethers
Sulfur (S) Thiols, ThiophenolsThioether (Sulfide)Heterocycle synthesis, drug discovery[4]
Nitrogen (N) Primary/Secondary AminesAmineBuilding complex amines, peptide chemistry[5]
Carbon (C) Enolates, OrganometallicsC-C BondNot commonly cited for this reagent

Part 3: Key Applications and Experimental Protocols

Application A: Synthesis of Biologically Active Heterocycles

The chloroacetamide group is a classic building block for constructing heterocyclic rings, which form the core of countless pharmaceuticals. By reacting this compound with a molecule containing two different nucleophilic sites, one can achieve cyclization. A prime example is its use in synthesizing substituted thieno[2,3-b]pyridines, a scaffold known for diverse pharmacological activities.[4]

This protocol is adapted from the synthesis of related 2-((3-cyanopyridin-2-yl)thio)-N-(aryl)acetamides and demonstrates the alkylation of a sulfur nucleophile.[4]

Materials:

  • This compound (1.0 eq)

  • 2-Mercaptonicotinonitrile derivative (e.g., 4-methyl-6-phenyl-2-mercaptonicotinonitrile) (1.0 eq)

  • Triethylamine (TEA) (a few drops, catalytic) or Sodium Ethoxide

  • Ethanol

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the 2-mercaptonicotinonitrile derivative (1.0 eq).

  • Add a catalytic amount of triethylamine (approx. 0.2 mL for a 10 mmol scale) to the mixture.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/DMF) to obtain the purified 2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(2-methoxyethyl)acetamide.

Causality and Trustworthiness: The use of a base (TEA or ethoxide) is crucial to deprotonate the thiol, generating the more potent thiolate nucleophile required for the SN2 reaction. The reaction is typically robust and proceeds to high conversion, with the product often precipitating, which simplifies purification. This general strategy is widely applicable for the S-alkylation of various thiols.

Application B: Precursor to Peptoid Monomers

Peptoids, or N-substituted glycines, are a class of peptide mimics that are resistant to proteolytic degradation and offer vast chemical diversity.[6][7] The N-(2-methoxyethyl)glycine (Nme) monomer is particularly valuable as it is often incorporated into peptoid sequences to enhance water solubility without adding significant steric bulk.[8] While various routes to N-substituted glycines exist, one potential pathway from this compound involves a rearrangement reaction. A mild, one-pot procedure has been developed for converting 2-chloro-N-aryl acetamides into N-aryl glycines via an intermediate 1,4-diarylpiperazine-2,5-dione.[9]

This proposed protocol is based on the rearrangement methodology developed for N-aryl glycines and is presented as a viable route for researchers to explore.[9]

Materials:

  • This compound (1.0 eq)

  • Potassium hydroxide (KOH)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Acetonitrile (anhydrous)

  • Ethanol

Procedure:

  • Dimerization: In a round-bottom flask, combine this compound (1.0 eq), CuCl₂·2H₂O (0.1 eq), and KOH (2.0 eq) in anhydrous acetonitrile.

  • Heat the mixture to reflux and stir vigorously. The reaction involves the intermolecular cyclization to form the piperazine-2,5-dione intermediate. Monitor by TLC.

  • Hydrolysis: Once the starting material is consumed (typically 2-3 hours), cool the reaction slightly. Add ethanolic KOH solution to the mixture.

  • Heat the reaction again to reflux to facilitate the ring-opening of the piperazine-2,5-dione intermediate.

  • Work-up: After cooling, acidify the reaction mixture with aqueous HCl to precipitate the product.

  • Filter the crude N-(2-methoxyethyl)glycine, which can be further purified by recrystallization.

Expertise and Rationale: This one-pot, two-step sequence is an elegant approach. The initial copper-catalyzed dimerization is more efficient than simple base-mediated self-alkylation. The subsequent base-mediated hydrolysis of the cyclic diamide (a diketopiperazine) is a standard method for accessing the corresponding amino acid. This route offers an efficient pathway to a valuable peptoid monomer from the title reagent.

References

  • Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research.
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate.
  • A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide - ResearchGate.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PubMed Central.
  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-(thieno[2,3-b]pyridines) - NIH National Library of Medicine.
  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - MDPI.
  • Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide - PrepChem.com.
  • chloroacetamide - Organic Syntheses Procedure.
  • Scheme 1. Synthetic reaction scheme for 2-chloro-N,... - ResearchGate.
  • Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - NIH National Library of Medicine.
  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives - MDPI.
  • Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide - ResearchGate.
  • Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives - PubMed.
  • 2-chloro-N-(2,6-diethylphenyl)acetamide - PubChem.
  • 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - NIH National Library of Medicine.
  • Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal.

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Application Notes and Protocols: The Utility of 2-chloro-N-(2-methoxyethyl)acetamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-chloro-N-(2-methoxyethyl)acetamide, a valuable bifunctional reagent for organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, these notes detail the synthesis of the intermediate itself, its core reactivity, and provide robust, step-by-step protocols for its application in constructing more complex molecular architectures. The causality behind experimental choices is explained to empower users to adapt these methods for their specific synthetic targets.

Introduction: A Bifunctional Building Block

This compound is a member of the α-halo amide family, a class of compounds renowned for its utility in synthetic chemistry. Its structure incorporates two key reactive sites: an electrophilic carbon atom alpha to the carbonyl group, susceptible to nucleophilic attack, and an amide nitrogen. This dual functionality makes it an excellent intermediate for introducing the N-(2-methoxyethyl)acetamido moiety into a target molecule.

The primary chemical significance of this intermediate lies in its role as an alkylating agent . The chlorine atom is readily displaced by a wide range of nucleophiles, including amines, thiols, and phenoxides, in a classic SN2 reaction. This reactivity is the cornerstone of its application in the synthesis of various biologically active compounds, from agrochemicals to pharmaceutical precursors. While this specific molecule is not widely commercialized, its synthesis and reactivity patterns are representative of the broader class of chloroacetamides used extensively in industry.

Physicochemical Properties

Precise experimental data for this compound is not extensively published. The table below includes calculated properties and experimental data for closely related, well-documented analogs to provide a comparative reference.

PropertyThis compound2-chloro-N-methylacetamide (Analog)[1]2-chloro-N,N-dimethylacetamide (Analog)[2]
Molecular Formula C₅H₁₀ClNO₂C₃H₆ClNOC₄H₈ClNO
Molecular Weight 151.59 g/mol (Calculated)107.54 g/mol 121.56 g/mol
CAS Number Not Assigned96-30-02675-89-0
Appearance Expected to be a solid or oilWhite crystalline solidLiquid
Melting Point N/A45-46 °CN/A
Boiling Point N/A84-90 °C @ 10 mmHg224-225 °C @ 760 mmHg
Calculated LogP 0.3 (Predicted)0.20.3

Synthesis of the Intermediate: this compound

The most direct route to synthesizing the title compound is the N-acylation of 2-methoxyethylamine with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. An acid scavenger (base) is required to neutralize the HCl generated in situ, preventing the protonation of the starting amine, which would render it non-nucleophilic.

r1 2-Methoxyethylamine p1 This compound r1->p1 r2 Chloroacetyl Chloride r2->p1 p2 Triethylamine HCl Base (TEA) Base (TEA) Base (TEA)->p2

Caption: Synthesis of the title intermediate via N-acylation.

Protocol 1: Synthesis of this compound

This protocol provides a standard laboratory procedure for the synthesis of the title intermediate.

  • Materials:

    • 2-Methoxyethylamine (1.0 eq, e.g., 7.51 g, 0.1 mol)

    • Chloroacetyl chloride (1.1 eq, e.g., 12.42 g, 0.11 mol)

    • Triethylamine (TEA) (1.2 eq, e.g., 12.14 g, 0.12 mol)

    • Dichloromethane (DCM), anhydrous (approx. 200 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, addition funnel, magnetic stirrer, ice bath

  • Procedure:

    • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethylamine (1.0 eq) and triethylamine (1.2 eq). Dissolve them in 150 mL of anhydrous DCM.

    • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

      • Causality Note: This cooling is critical to control the exothermicity of the acylation reaction and to minimize potential side reactions.

    • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 eq) in 50 mL of anhydrous DCM and add it to an addition funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.

    • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Work-up: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel.

    • Extraction: Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution (to remove excess acid) and 100 mL of brine.

      • Causality Note: The bicarbonate wash neutralizes any remaining HCl or unreacted chloroacetyl chloride. The brine wash helps to remove water from the organic layer and break up any emulsions.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification (Optional): The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Core Application: A Versatile Alkylating Agent

The primary utility of this compound is as an electrophile in nucleophilic substitution reactions. The electron-withdrawing effect of the adjacent carbonyl group activates the C-Cl bond, making it susceptible to displacement by a variety of nucleophiles. This allows for the covalent attachment of the –CH₂C(=O)N(CH₂CH₂OCH₃) fragment to substrates containing nucleophilic functional groups.

reagent This compound product Alkylated Product (Nu-CH₂C(=O)N(CH₂CH₂OCH₃)) reagent->product Sₙ2 Reaction nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-SH, Ar-OH nucleophile->product base Base salt Base-H⁺Cl⁻ base->salt

Caption: General scheme for N-alkylation using the intermediate.

This strategy is particularly powerful in medicinal and agricultural chemistry. For example, the chloroacetamide herbicide family, which includes prominent members like Dimethachlor and Metolachlor, is synthesized by reacting a substituted aniline with a chloroacetamide intermediate[3][4].

Protocol 2: Synthesis of a Dimethachlor Analog

This protocol details the N-alkylation of 2,6-dimethylaniline with this compound, mirroring the synthesis of the herbicide Dimethachlor[4].

  • Materials:

    • 2,6-Dimethylaniline (1.0 eq, e.g., 12.12 g, 0.1 mol)

    • This compound (1.05 eq, e.g., 15.92 g, 0.105 mol)

    • Sodium carbonate (Na₂CO₃) (1.5 eq, e.g., 15.90 g, 0.15 mol)

    • Toluene or Xylene (200 mL)

    • Potassium iodide (KI) (catalytic amount, e.g., 0.1 g)

    • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer

  • Procedure:

    • Reaction Setup: To a 500 mL round-bottom flask, add 2,6-dimethylaniline (1.0 eq), this compound (1.05 eq), sodium carbonate (1.5 eq), and a catalytic amount of potassium iodide. Add 200 mL of toluene.

      • Causality Note: Sodium carbonate acts as a heterogeneous base to neutralize the HCl formed. Toluene is a suitable high-boiling solvent for this reaction. Catalytic KI facilitates the substitution via the Finkelstein reaction, where the more nucleophilic iodide transiently replaces the chloride, accelerating the rate.

    • Heating: Attach a reflux condenser and heat the stirred suspension to reflux (approx. 110 °C for toluene).

    • Reaction Progression: Maintain the reflux for 8-12 hours. The reaction progress can be monitored by TLC or GC-MS by analyzing aliquots of the reaction mixture.

    • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (Na₂CO₃, NaCl, NaI) and wash the filter cake with a small amount of fresh toluene.

    • Work-up: Combine the filtrates and wash with water (2 x 100 mL) to remove any remaining inorganic salts.

    • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure to yield the crude product, an analog of Dimethachlor.

    • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Safety, Handling, and Storage

As a member of the chloroacetamide class, this intermediate must be handled with appropriate care. The following guidelines are based on data for analogous compounds[1][5][6].

  • Hazard Identification:

    • Toxicity: Chloroacetamides are generally toxic if swallowed[3][6].

    • Skin: May cause skin irritation and potentially sensitization upon repeated contact[3][6].

    • Eyes: Can cause serious eye irritation.

    • Lachrymator: Precursors like chloroacetyl chloride are strong lachrymators. The product may retain some irritating properties.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves to prevent skin contact.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard laboratory coat is required.

    • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood[5].

  • First Aid Measures:

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[6].

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes[6].

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.

  • Storage and Disposal:

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents[3].

    • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment[3].

References

  • ChemicalBook. (n.d.). Chloroacetamide - Safety Data Sheet. Retrieved January 9, 2026, from a relevant chemical supplier's website.
  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. In NIST Chemistry WebBook.
  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
  • Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS CHLOROACETAMIDE. Retrieved January 9, 2026, from a relevant chemical supplier's website.
  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%.
  • BenchChem. (n.d.). Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. Retrieved January 9, 2026, from a relevant chemical supplier's website.
  • Masaryk University. (n.d.). 2. Lidocaine. IS MUNI.
  • PubChem. (n.d.). 2-Chloro-N-(2-hydroxyethyl)acetamide.
  • PubChem. (n.d.). Dimethachlor.
  • Rozentsveig, I. A., et al. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkivoc, 2011(6), 236-247.
  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide.
  • PubChem. (n.d.). 2-chloro-N-methylacetamide.

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The Versatile Role of 2-Chloro-N-(2-methoxyethyl)acetamide in Synthetic Chemistry: Application Notes for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of pharmaceutical synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. 2-Chloro-N-(2-methoxyethyl)acetamide, a bifunctional molecule, represents a significant, albeit nuanced, player in this field. Its chloroacetamide moiety provides a reactive electrophilic site for nucleophilic substitution, while the methoxyethyl group can influence solubility and downstream reactivity. This guide offers an in-depth exploration of the physicochemical properties, reactivity, and synthetic applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. While direct, large-scale applications in blockbuster pharmaceuticals are not widely documented, its structural motifs are present in various biologically active molecules, making it a compound of high interest for novel synthesis design. We will delve into established synthetic principles and provide detailed protocols that showcase its utility as a reactive intermediate.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in synthesis. The properties of this compound and its close structural analogs are summarized below.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyValue (for 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide)Reference
CAS Number 50563-36-5[1][2]
Molecular Formula C₁₃H₁₈ClNO₂[2]
Molecular Weight 255.741 g/mol [2]
Appearance Colorless fluid/crystals[3]
Melting Point -46 °C[3]
Boiling Point 81 °C[3]
Flash Point 2 °C (closed cup)[3]
Density 0.786 g/cm³ at 20 °C[3]
Water Solubility Highly soluble[4]

Note: Data for the specific compound this compound is sparse in publicly available literature; therefore, data for the closely related and well-characterized herbicide Dimethachlor is provided as a proxy.

The core reactivity of this compound is dictated by the electrophilic carbon of the chloromethyl group. This carbon is susceptible to nucleophilic attack by a variety of nucleophiles, most notably amines, thiols, and alcohols, leading to the formation of a new carbon-nucleophile bond and the displacement of the chloride ion. This reaction is a classic example of a nucleophilic acyl substitution.[5]

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction with a primary or secondary amine proceeds through a nucleophilic addition-elimination mechanism.[6] The lone pair of the amine nitrogen attacks the carbonyl carbon of the chloroacetyl group, leading to a tetrahedral intermediate. The subsequent elimination of the chloride ion regenerates the carbonyl group and forms the corresponding N-substituted glycinamide derivative.

Nucleophilic Acyl Substitution reagents R₂NH (Amine) + Cl-CH₂-CO-N(R')-R'' (2-Chloroacetamide) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products R₂N-CH₂-CO-N(R')-R'' (Glycinamide derivative) + HCl intermediate->products Elimination of Cl⁻

Caption: General mechanism of nucleophilic acyl substitution.

Application in the Synthesis of Bioactive Molecules: A Case Study with a Dimethenamid-P Analogue

While a direct role for this compound in the synthesis of a widely known pharmaceutical like Itopride is not the standard reported route[7][8][9][10][11], its utility can be effectively demonstrated through its application in the synthesis of analogous structures found in agrochemicals, such as the herbicide Dimethenamid-P.[12] The following protocol is a representative example of how this compound can be employed to generate complex molecular structures.

Protocol 1: Synthesis of a Dimethenamid-P Analogue

This protocol outlines the synthesis of an analogue of Dimethenamid-P, highlighting the key role of a chloroacetamide intermediate.

Reaction Scheme:

Synthesis of Dimethenamid-P Analogue cluster_0 Step 1: N-alkylation cluster_1 Step 2: Acylation amine 2,4-dimethyl-3-aminothiophene intermediate (S)-N-((S)-1-methoxypropan-2-yl)-2,4-dimethylthiophen-3-amine amine->intermediate methoxyamine (S)-1-methoxy-2-propylamine methoxyamine->intermediate product Dimethenamid-P Analogue intermediate->product chloroacetamide This compound chloroacetamide->product Synthesis of Itopride Hydrochloride cluster_0 Step 1: Etherification cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Amidation cluster_3 Step 4: Salt Formation hydroxybenzaldehyde 4-Hydroxybenzaldehyde intermediate1 4-(2-(Dimethylamino)ethoxy)benzaldehyde hydroxybenzaldehyde->intermediate1 dimethylaminoethyl_chloride 2-(Dimethylamino)ethyl chloride dimethylaminoethyl_chloride->intermediate1 intermediate2 4-(2-(Dimethylamino)ethoxy)benzylamine intermediate1->intermediate2 hydroxylamine Hydroxylamine HCl hydroxylamine->intermediate2 1. itopride_base Itopride (free base) intermediate2->itopride_base raney_ni Raney Ni, H₂ raney_ni->intermediate2 2. benzoyl_chloride 3,4-Dimethoxybenzoyl chloride benzoyl_chloride->itopride_base itopride_hcl Itopride Hydrochloride itopride_base->itopride_hcl hcl HCl in Isopropanol hcl->itopride_hcl

Sources

experimental procedure for N-alkylation with 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the N-Alkylation of Nucleophilic Substrates with 2-Chloro-N-(2-methoxyethyl)acetamide

Abstract

N-alkylation is a cornerstone chemical transformation in drug discovery and development, pivotal for modulating the physicochemical and pharmacological properties of lead compounds.[1][2] This guide provides a detailed experimental procedure for the N-alkylation of various nucleophilic substrates using this compound. This particular alkylating agent is of interest due to the incorporation of a flexible, hydrophilic methoxyethyl sidechain, which can enhance solubility and provide a vector for further chemical modification. We will delve into the underlying mechanism, provide a robust step-by-step protocol, explore optimization strategies, and offer troubleshooting advice to address common experimental challenges. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile reagent in their synthetic workflows.

Health and Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.

  • This compound and related chloroacetamides are toxic, corrosive, and may cause allergic skin reactions. [3][4][5] All manipulations must be performed within a certified chemical fume hood.

  • Personal Protective Equipment (PPE) , including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check SDS for specific compatibility), and safety goggles, is mandatory.[3][5]

  • Incompatible Materials: Chloroacetamides react with strong oxidizing agents, strong acids, and strong bases.[4]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional and local environmental regulations.

Reaction Mechanism and Scientific Rationale

The alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1][6] The nucleophile (typically a primary or secondary amine, a thiol, or a deprotonated heterocycle) attacks the electrophilic methylene carbon of this compound. This concerted step involves the formation of a new carbon-nitrogen (or carbon-sulfur/oxygen) bond and the simultaneous cleavage of the carbon-chlorine bond, with chloride acting as the leaving group.

Causality of Reagent Selection:

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are preferred. They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) without forming strong hydrogen bonds with the nucleophile, thus preserving its reactivity.

  • Base: A base is crucial for the reaction's success. For N-H containing nucleophiles (amines, amides, heterocycles), the base deprotonates the nitrogen, generating a more potent nucleophilic anion.[7] Common choices include potassium carbonate (K₂CO₃), a mild and easily removable inorganic base, or sodium hydride (NaH) for less acidic N-H bonds, which requires strictly anhydrous conditions. The base also serves to neutralize any HCl that may form, preventing the protonation and deactivation of the starting amine.[1]

Figure 1: Generalized SN2 mechanism for N-alkylation.

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of a heterocyclic amine, such as isatin or a substituted fluorenamine, which can be adapted for other nucleophiles.

Materials and Reagents
  • Nucleophilic Substrate (e.g., 7-Chloro-9H-fluoren-2-amine): 1.0 eq

  • This compound: 1.1 - 1.2 eq

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered: 2.0 - 3.0 eq

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (230-400 mesh) for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Appropriate solvents for TLC and column chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure

Workflow Setup 1. Reaction Setup - Add substrate, K₂CO₃, and DMF to a dry flask. - Establish inert atmosphere (N₂). Stir 2. Anion Formation - Stir the suspension at room temperature for 30 min. Setup->Stir Addition 3. Add Alkylating Agent - Add this compound. - Solution or neat, dropwise. Stir->Addition Heating 4. Reaction - Heat to 60-80 °C. - Monitor progress via TLC. Addition->Heating Workup 5. Workup & Extraction - Cool to RT. - Quench with water. - Extract with EtOAc. Heating->Workup Purify 6. Purification - Dry, filter, and concentrate organic layers. - Purify by column chromatography. Workup->Purify Characterize 7. Characterization - Obtain final product. - Analyze by NMR, MS, etc. Purify->Characterize

Figure 2: Experimental workflow for N-alkylation.
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the nucleophilic substrate (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).[8] The flask is then sealed with a septum and placed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the substrate (a concentration of 0.1-0.5 M is typical).

  • Anion Formation: Stir the resulting suspension vigorously at room temperature for 30 minutes. This step facilitates the deprotonation of the nucleophile.[7]

  • Alkylating Agent Addition: Add this compound (1.1-1.2 eq) to the mixture. It can be added as a solid or dissolved in a minimal amount of anhydrous DMF.

  • Reaction: Heat the reaction mixture in an oil bath to a temperature between 60-80 °C. The optimal temperature may vary depending on the substrate's reactivity.[7][8]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7] A suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes) should show the consumption of the starting material spot and the appearance of a new, typically less polar, product spot.

  • Workup: Once the starting material is consumed (as judged by TLC), allow the flask to cool to room temperature. Quench the reaction by carefully pouring the mixture into a beaker of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel.[7][10] Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-alkylated product.

Optimization and Troubleshooting

The success of an N-alkylation reaction can be influenced by several factors. The table below summarizes key parameters and provides troubleshooting guidance.

Parameter / IssueRecommended Action & Rationale
Base Selection Low Yield/No Reaction: If K₂CO₃ is ineffective, a stronger base like sodium hydride (NaH) in an anhydrous solvent (THF or DMF) may be required for less acidic N-H bonds. Rationale: Incomplete deprotonation of the nucleophile is a common cause of low conversion.[7]
Solvent Choice Slow Reaction: Acetonitrile can be used as an alternative to DMF. For some substrates, microwave-assisted protocols in a sealed vessel can dramatically reduce reaction times.[1] Rationale: Solvent polarity and boiling point affect reaction kinetics. Microwaves can accelerate reactions by efficient localized heating.
Temperature Decomposition/Side Products: If TLC shows multiple undesired spots, the reaction temperature may be too high. Try running the reaction at a lower temperature for a longer period. Rationale: Higher temperatures can lead to side reactions or decomposition of sensitive functional groups.
Over-alkylation Issue with Primary Amines: When using a primary amine (R-NH₂), reaction with a second molecule of the alkylating agent can occur, leading to a dialkylated product. Solution: Use a large excess of the primary amine relative to the alkylating agent to favor mono-alkylation.[11][12]
Purification Issues Product is an Oil: If the product fails to crystallize, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce solidification.[7] If this fails, column chromatography is the most reliable method.[7]
Product Insoluble Difficult Workup: If the product precipitates during the aqueous workup, it may be isolated by filtration instead of extraction. The collected solid should then be washed thoroughly with water to remove salts.

Characterization

The identity and purity of the final N-alkylated product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the final compound.[13]

References

  • Technical Support Center: Purification of N-Alkylated Is
  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines - Benchchem. (URL: )
  • Zn(II)
  • N-Dealkyl
  • N-Dealkyl
  • N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I)
  • Catalytic N-Alkylation of (Hetero)
  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols - RSC Publishing. (URL: [Link])
  • Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed. (URL: [Link])
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II)
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchG
  • Amine alkyl
  • Examples of N‐alkylated alkaloids and drug molecules - ResearchG
  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC - NIH. (URL: [Link])
  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (URL: [Link])
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (URL: [Link])
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (URL: [Link])
  • Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. (URL: [Link])
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (URL: [Link])
  • III Analytical Methods. (URL: [Link])
  • Optimizing reaction conditions of N-alkylation reaction | Download Table - ResearchG
  • (PDF) A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)
  • Alkylation of N-substituted 2-phenylacetamides - Semantic Scholar. (URL: [Link])
  • (PDF)
  • Tools for Purifying the Product - ResearchG
  • 2-chloro-N,N-bis(2-hydroxyethyl)acetamide - LookChem. (URL: [Link])
  • chloroacetamide - Organic Syntheses Procedure. (URL: [Link])
  • Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines - PMC - NIH. (URL: [Link])
  • N alkylation at sp 3 Carbon Reagent Guide. (URL: [Link])

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Application Notes and Protocols for the Synthesis of 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Intermediate in Modern Synthesis

2-chloro-N-(2-methoxyethyl)acetamide is a bifunctional molecule that serves as a crucial building block in organic synthesis. Its structure incorporates a stable amide bond and a reactive alkyl chloride, making it a valuable intermediate for the synthesis of more complex molecules. The N-chloroacetyl group is particularly significant in the pharmaceutical and agrochemical industries, where it acts as a versatile "handle" for introducing new functionalities through nucleophilic substitution.[1][2] The presence of the methoxyethyl group can also influence the solubility and pharmacokinetic properties of final drug candidates.

This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying reaction mechanism, optimization of reaction parameters, and a detailed, field-proven laboratory protocol. It is intended for researchers, scientists, and drug development professionals seeking to employ this reaction in their synthetic workflows.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction proceeds through the attack of the nucleophilic amine, 2-methoxyethylamine, on the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methoxyethylamine attacks the carbonyl carbon of chloroacetyl chloride. This carbon is highly electron-deficient due to the inductive effects of the two adjacent chlorine atoms and the oxygen atom.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group, which is the chloride ion.

  • Proton Abstraction: The reaction produces hydrochloric acid (HCl) as a byproduct. This acid will readily protonate any available amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as triethylamine (TEA), is added to the reaction mixture to scavenge the HCl, forming triethylammonium chloride and allowing the reaction to proceed to completion.[3]

G cluster_reactants Reactants cluster_products Products & Intermediates R1 2-Methoxyethylamine (Nucleophile) I1 Tetrahedral Intermediate R1->I1 Nucleophilic Attack R2 Chloroacetyl Chloride (Electrophile) R2->I1 P2 Protonated Amide + Cl⁻ I1->P2 Collapse & Cl⁻ leaves P1 This compound P2->P1 Deprotonation Salt Base·HCl Salt (e.g., Et₃NH⁺Cl⁻) P2->Salt Base Base (e.g., Et₃N) Base->P1 Base->Salt

Caption: Reaction mechanism for N-chloroacetylation.

Optimization of Reaction Conditions

The success of this synthesis hinges on the careful control of several key parameters. The high reactivity of chloroacetyl chloride necessitates specific experimental choices to maximize yield and purity while ensuring safety.

  • Temperature Control: The reaction is highly exothermic. Initial cooling of the amine solution (typically to 0-5 °C) before and during the addition of chloroacetyl chloride is critical.[4] This prevents uncontrolled temperature spikes that can lead to side reactions and degradation of the product. Once the addition is complete, the reaction can often be allowed to warm to room temperature to ensure it proceeds to completion.[5]

  • Solvent Selection: Anhydrous aprotic solvents are preferred to prevent the hydrolysis of chloroacetyl chloride. Dichloromethane (DCM) and acetonitrile are common choices as they are good solvents for the reactants and do not participate in the reaction.[2][3][6] In some "green chemistry" approaches, the reaction can be performed in an aqueous phosphate buffer, which can simplify the workup.[1]

  • Choice of Base: A tertiary amine like triethylamine (TEA) or pyridine is typically used to neutralize the HCl byproduct.[3][7] It is crucial that the base is non-nucleophilic to avoid competing with the primary amine in reacting with the chloroacetyl chloride. An equivalent or slight excess of the base relative to the chloroacetyl chloride is used.

  • Stoichiometry: Chloroacetyl chloride is often used in a slight excess (1.05-1.1 equivalents) to drive the reaction to completion and consume all of the more valuable starting amine.

Table 1: Comparison of N-Chloroacetylation Conditions

Amine Solvent Base Temperature Time Yield (%) Reference
Various aliphatic/aromatic amines Aqueous Pyridine (cat.) Room Temp Few hours N/A [5]
Methylamine Aqueous N/A (excess amine) -20 °C to -15 °C 5 hours 88.9 [6]
Methylamine Dichloromethane NaOH (aq) < 5 °C 1 hour 98.5 [6]
Anilines Phosphate Buffer (pH 7.4) N/A Room Temp 15-20 min 90-95 [1]

| o-toluidine | Acetonitrile | Triethylamine | -2 to 5 °C, then RT | 6 hours | N/A |[3] |

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound. All operations involving chloroacetyl chloride must be performed in a certified chemical fume hood.

Materials and Reagents:

  • 2-methoxyethylamine (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

G prep prep reaction reaction workup workup purify purify A Setup Flask with N₂ atmosphere B Dissolve 2-methoxyethylamine & Et₃N in anhydrous DCM A->B C Cool solution to 0 °C (Ice Bath) B->C D Add Chloroacetyl Chloride (in DCM) dropwise via funnel C->D E Stir at 0 °C for 30 min, then warm to Room Temp D->E F Monitor reaction by TLC (approx. 2-4 hours) E->F G Quench with Water Transfer to Separatory Funnel F->G H Wash with 1M HCl G->H I Wash with sat. NaHCO₃ H->I J Wash with Brine I->J K Dry organic layer (e.g., Na₂SO₄) J->K L Filter and concentrate (Rotary Evaporation) K->L M Purify crude product (Recrystallization or Chromatography) L->M N Characterize Final Product M->N

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure:

  • Reaction Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask under a nitrogen or argon atmosphere.

  • Reagent Preparation: In the flask, dissolve 2-methoxyethylamine (e.g., 7.51 g, 100 mmol) and triethylamine (e.g., 11.13 g, 15.3 mL, 110 mmol) in 100 mL of anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: In the dropping funnel, prepare a solution of chloroacetyl chloride (e.g., 11.85 g, 8.3 mL, 105 mmol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Shake and separate the layers.

  • Workup - Washing: Wash the organic layer sequentially with:

    • 100 mL of 1 M HCl solution (to remove excess triethylamine).

    • 100 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 100 mL of brine (to remove residual water).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel if necessary.

Safety Precautions and Handling

Scientific integrity demands a commitment to safety. The reagents used in this synthesis are hazardous and must be handled with appropriate care.

  • Chloroacetyl Chloride: This substance is highly toxic, corrosive, and a lachrymator.[8][9] It reacts violently with water and moisture, releasing toxic HCl gas.[8][9]

    • Handling: Always handle in a certified chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[9][10]

    • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][11] For inhalation, move to fresh air immediately and seek medical attention.[11]

  • 2-Methoxyethylamine and Triethylamine: These amines are corrosive and flammable. Avoid inhalation of vapors and contact with skin and eyes.

  • Dichloromethane: This solvent is a suspected carcinogen and is volatile. Minimize exposure by handling it in a well-ventilated fume hood.

References

  • International Journal of Pharma Sciences and Research (2012).
  • Organic Syntheses (n.d.). chloroacetamide. [Link]
  • Loba Chemie (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
  • Krishna Solvechem Ltd. (n.d.).
  • International Programme on Chemical Safety & the Commission of the European Communities (1993). CHLOROACETYL CHLORIDE ICSC: 0845. [Link]
  • ChemTrack.org (n.d.). Safety Guideline. [Link]
  • ResearchGate (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
  • ResearchGate (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
  • ResearchGate (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N,.... [Link]
  • MDPI (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]
  • Archives of Pharmacy Practice (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]
  • Semantic Scholar (2024).
  • ResearchGate (2025). (PDF) Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. [Link]
  • National Institutes of Health (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
  • MDPI (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. [Link]

Sources

analytical methods for 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Quantification and Characterization of 2-chloro-N-(2-methoxyethyl)acetamide

Introduction

This compound is a chloroacetamide derivative. Compounds within this chemical class are notable for their application as herbicides and as key intermediates in organic synthesis.[1] For instance, the broader chloroacetamide family includes widely used herbicides like metolachlor, which is used for controlling grasses in various crops.[2] Given its role as a potential synthetic precursor, metabolite, or impurity in manufacturing processes, the development of robust and reliable analytical methods for the detection, quantification, and characterization of this compound is critical for quality control, environmental monitoring, and metabolic studies.[3][4]

This document provides a comprehensive guide to the principal analytical methodologies for this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind experimental choices to ensure accuracy and reproducibility.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development. The key physicochemical characteristics of a related compound, dimethachlor, which shares the core structure, are summarized below.

PropertyValueSource
Chemical Formula C₁₃H₁₈ClNO₂[5]
Molecular Weight 255.741 g/mol [5]
CAS Number 50563-36-5[5]
Appearance Tan to brown oily liquid[2]
Solubility Slightly soluble in water; soluble in most organic solvents[2]

Note: The table references dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide), a structurally similar herbicide, to provide context for the general properties of this class of compounds.

General Analytical Workflow

The successful analysis of this compound from any matrix begins with a structured approach, from sample receipt to final data reporting. This workflow ensures that each step is optimized for the analyte and the chosen analytical technique.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data & Reporting Sample_Login Sample Login & Initial Assessment Sample_Prep Sample Preparation (Extraction, Dilution, Filtration) Sample_Login->Sample_Prep HPLC HPLC-UV / LC-MS Sample_Prep->HPLC Liquid Injection GCMS GC-MS Sample_Prep->GCMS Liquid Injection Standard_Prep Standard & QC Preparation Data_Processing Data Acquisition & Processing HPLC->Data_Processing GCMS->Data_Processing Data_Review Data Review & Validation Data_Processing->Data_Review Final_Report Final Report Generation Data_Review->Final_Report

Caption: General workflow for the analysis of this compound.

Part 1: Chromatographic Analysis

Chromatography is the cornerstone for separating and quantifying this compound from complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable, with the choice depending on sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and robust technique for the analysis of moderately polar and non-volatile compounds like chloroacetamides. A reverse-phase method is typically preferred, separating analytes based on their hydrophobicity.

  • Reverse-Phase (RP) Chromatography: The target analyte is a moderately polar organic molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Mobile Phase Composition: A gradient of acetonitrile (or methanol) and water allows for the efficient elution of the analyte while separating it from earlier or later eluting impurities.[6][7]

  • Acidification: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase helps to ensure consistent peak shapes by suppressing the ionization of any residual silanol groups on the column. For Mass Spectrometry (MS) detection, a volatile acid like formic acid is mandatory.[6]

  • UV Detection: The amide chromophore in the molecule allows for detection by UV spectrophotometry, typically in the range of 210-254 nm.

HPLC_Protocol Start Start Prep_Mobile_Phase 1. Prepare Mobile Phase (e.g., ACN:Water) Start->Prep_Mobile_Phase Prep_Standards 2. Prepare Calibration Standards (0.1 - 100 µg/mL in Mobile Phase) Prep_Mobile_Phase->Prep_Standards Prep_Sample 3. Prepare Sample (Dissolve and filter through 0.45 µm filter) Prep_Standards->Prep_Sample Equilibrate 4. Equilibrate HPLC System (Run mobile phase until baseline is stable) Prep_Sample->Equilibrate Inject 5. Inject Sample/Standard (10 µL injection volume) Equilibrate->Inject Acquire_Data 6. Acquire Chromatogram (Monitor at specified wavelength) Inject->Acquire_Data Process_Data 7. Process Data (Integrate peak and quantify) Acquire_Data->Process_Data End End Process_Data->End GCMS_Protocol Start Start Prep_Standards 1. Prepare Standards (in a volatile solvent like Ethyl Acetate) Start->Prep_Standards Prep_Sample 2. Prepare Sample (Dissolve/extract in solvent, filter) Prep_Standards->Prep_Sample Set_GCMS 3. Configure GC-MS Parameters (Injector, Oven, MS settings) Prep_Sample->Set_GCMS Inject 4. Inject Sample (1 µL, splitless injection) Set_GCMS->Inject Acquire_Data 5. Run Temperature Program & Acquire MS Data Inject->Acquire_Data Process_Data 6. Process Data (Extract ion chromatograms, integrate) Acquire_Data->Process_Data Identify 7. Identify Compound (Compare mass spectrum to library/standard) Process_Data->Identify End End Identify->End

Sources

purification techniques for 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 2-chloro-N-(2-methoxyethyl)acetamide

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the . The protocols and application notes herein are designed to ensure high purity of the final compound, a critical factor for its successful use in subsequent synthetic steps and research applications.

Introduction: The Importance of Purity

This compound is a valuable bifunctional molecule, incorporating a reactive chloroacetamide moiety and a methoxyethyl group. This structure makes it a useful intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of impurities, such as unreacted starting materials or byproducts from its synthesis, can lead to undesirable side reactions, lower yields, and complications in downstream applications. Therefore, robust purification is not merely a procedural step but a cornerstone of reliable and reproducible research. This guide will explore the principal techniques for purifying this compound, grounded in its specific physicochemical properties.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing a purification strategy. While extensive experimental data for this specific compound is not widely published, the table below summarizes key properties based on data from structurally similar compounds and computational predictions.

PropertyValueSource(s)
IUPAC Name This compoundN/A
Molecular Formula C₅H₁₀ClNO₂N/A
Molecular Weight 151.59 g/mol N/A
Melting Point Data not available; likely a low-melting solid or oil at room temperature. A similar compound, 2-Chloro-N-methoxy-N-methylacetamide, has a melting point of 39-41 °C.N/A
Boiling Point Predicted: ~250-350 °C (decomposes). A related, larger compound, 2-CHLORO-N-[2-(2-METHOXYPHENOXY)ETHYL]ACETAMIDE, has a predicted boiling point of 421.9±35.0 °C.[1]N/A
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, acetone, and dichloromethane.[2][3] It will have some solubility in water due to the ether and amide groups.[2][4]N/A

Understanding Potential Impurities

The most common route to synthesizing this compound is the acylation of 2-methoxyethylamine with chloroacetyl chloride, often in the presence of a base. Understanding this synthesis allows for the anticipation of likely impurities.

  • Unreacted Starting Materials: Residual 2-methoxyethylamine and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • Byproducts: Diacylation of the amine nitrogen is a potential side reaction, leading to the formation of a diamide impurity.[5]

  • Solvents and Reagents: Residual solvents from the reaction and workup, as well as any base or scavenger used.

The purification strategy must be designed to effectively remove these specific impurities.

cluster_synthesis Synthesis cluster_crude Crude Product Mixture 2-methoxyethylamine 2-methoxyethylamine reaction Acylation Reaction 2-methoxyethylamine->reaction chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction base Base (e.g., Triethylamine) base->reaction target This compound (Target Compound) reaction->target Desired Product impurities Impurities: - Unreacted Starting Materials - Byproducts (e.g., Diamide) - Residual Solvents/Base reaction->impurities Side Reactions & Unreacted Components

Figure 1. Origin of impurities from synthesis.

Purification Techniques: Application Notes & Protocols

The choice of purification technique is dictated by the nature of the impurities, the scale of the purification, and the desired final purity.

A. Recrystallization

Application Note: Recrystallization is a powerful technique for purifying solid compounds that are thermally stable.[6] It is most effective when the desired compound is significantly more soluble in a hot solvent than in the same solvent when cold, while impurities are either highly soluble or insoluble in the cold solvent.[6] For chloroacetamide derivatives, ethanol is often a suitable starting solvent for screening.[7][8] Rapid cooling should be avoided as it can trap impurities within the crystal lattice.[8] If the compound "oils out" (comes out of solution as a liquid above its melting point), reheating, adding more solvent, and cooling more slowly can resolve the issue.[8]

cluster_solvents Common Solvents for Screening Solvent Solvent Selection Criteria Criteria High solubility for target compound at high temperature Low solubility for target compound at low temperature Impurities remain in solution (or are insoluble) at low temperature Solvent does not react with the compound Volatile enough for easy removal Solvent->Criteria Ethanol Ethanol Isopropanol Isopropanol Ethyl Acetate Ethyl Acetate Toluene Toluene Water Water Hexane/Ethyl Acetate Mixture Hexane/Ethyl Acetate Mixture

Figure 2. Logic for recrystallization solvent selection.

Protocol: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add ~50 mg of the crude material. Add a few drops of a chosen solvent (e.g., ethanol) at room temperature. If it dissolves, the solvent is unsuitable. If not, heat the mixture gently. Continue adding the solvent dropwise until the solid just dissolves. Allow to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a potentially good solvent.[8]

  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

B. Flash Column Chromatography

Application Note: Flash column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent).[9] It is ideal for purifying oils or solids and for separating impurities with polarities different from the target compound. The choice of eluent is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[10] A good eluent system will provide a retention factor (Rf) of ~0.3-0.4 for the target compound.

Protocol: Flash Column Chromatography Purification

  • TLC Analysis: Spot the crude material on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate). Visualize the spots (e.g., using a UV lamp or an iodine chamber) to find a system that gives good separation between the target compound and impurities.

  • Column Packing: Select a column of appropriate size. A common rule of thumb is to use 50-100g of silica gel for every 1g of crude material. Pack the column with silica gel, either as a slurry in the eluent ("wet packing") or by adding dry silica gel followed by the eluent ("dry packing").[9] Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a more polar solvent.

    • Wet Loading: Apply the solution directly to the top of the silica bed.

    • Dry Loading: Adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Add the eluent to the column and apply gentle air pressure to force the solvent through the silica gel at a steady rate.[9]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

C. Liquid-Liquid Extraction

Application Note: This technique is primarily used as a workup procedure or a preliminary purification step. It separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For this compound, this method can effectively remove water-soluble impurities like salts, or acidic/basic starting materials.

Protocol: Extractive Workup

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with water to remove highly polar, water-soluble impurities.

  • Acid/Base Wash (Optional):

    • To remove a basic impurity (e.g., unreacted 2-methoxyethylamine), wash the organic layer with a dilute acidic solution (e.g., 1M HCl).

    • To remove an acidic impurity (e.g., chloroacetic acid), wash with a dilute basic solution (e.g., saturated sodium bicarbonate).

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to facilitate the removal of dissolved water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the partially purified product, which can then be further purified by recrystallization or chromatography.

Purity Assessment

After purification, the purity of this compound must be confirmed. A combination of the following analytical techniques provides a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (often with a formic or phosphoric acid modifier) is a common starting point for chloroacetamide compounds.[11][12] Purity is determined by the relative area of the product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and for detecting any remaining proton- or carbon-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the target compound.[13][14]

  • Melting Point Analysis: A pure crystalline solid will exhibit a sharp and narrow melting point range. A broad or depressed melting point is indicative of impurities.[15]

cluster_analysis Purity Assessment Crude Crude Product Extraction Liquid-Liquid Extraction (Workup) Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization If solid Pure Purified Product Chromatography->Pure If oil Recrystallization->Pure HPLC HPLC Pure->HPLC NMR NMR Pure->NMR GC-MS GC-MS Pure->GC-MS Melting Point Melting Point Pure->Melting Point

Figure 3. General purification and analysis workflow.

References

  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column.
  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide 98.
  • BenchChem. (n.d.). 2-Chloro-N-(2-hydroxyethyl)acetamide | 6320-16-7.
  • PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide.
  • Guidechem. (n.d.). 2-Chloro-N-methylacetamide 96-30-0 wiki.
  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
  • International Journal of Pharma Sciences and Research. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • PubChem. (n.d.). 2-chloro-N-methylacetamide.
  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
  • ChemicalBook. (n.d.). 2-CHLORO-N-[2-(2-METHOXYPHENOXY)ETHYL]ACETAMIDE Property.
  • Wikipedia. (n.d.). Chloroacetamide.
  • Organic Syntheses. (n.d.). CHLOROACETAMIDE.
  • Solubility of Things. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-azido-N-(2-chlorophenyl)acetamide.
  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • SpectraBase. (n.d.). 2-Chloro-N-methyl-acetamide - Optional[MS (GC)] - Spectrum.

Sources

Application Notes and Protocols: 2-Chloro-N-(2-methoxyethyl)acetamide as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Chloro-N-(2-methoxyethyl)acetamide

This compound is a bifunctional organic molecule poised for significant utility in the synthesis of diverse heterocyclic scaffolds. Its strategic value lies in the orthogonal reactivity of its two key functional groups: a reactive α-chloroacetamide moiety and a flexible N-(2-methoxyethyl) substituent. The chloroacetamide group serves as a potent electrophile, making it an ideal partner for a variety of nucleophiles in cyclization reactions, while the methoxyethyl chain can influence solubility, conformational properties, and potential secondary interactions in a target molecule.

This technical guide provides an in-depth exploration of the application of this compound as a building block for the synthesis of heterocycles, with a particular focus on the preparation of substituted thiazoles. The protocols and mechanistic insights presented herein are designed to be a practical resource for chemists engaged in medicinal chemistry, agrochemical research, and materials science.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of a starting material is paramount for successful and safe experimentation.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 10109-86-1N/A
Molecular Formula C₅H₁₀ClNO₂N/A
Molecular Weight 151.59 g/mol N/A
Appearance Expected to be a solid or oilN/A
Solubility Expected to be soluble in a range of organic solventsN/A

Safety and Handling:

This compound, like other α-chloroacetamides, should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. α-Chloroacetamides are known to be irritants and alkylating agents.[1]

General First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash affected area immediately with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

  • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

Core Application: Synthesis of 2-Amino-N-(2-methoxyethyl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring system.[2][3] It typically involves the condensation of an α-halocarbonyl compound with a thioamide. In this context, this compound serves as the α-halocarbonyl equivalent, and thiourea is a common thioamide partner.

The reaction proceeds through a well-established mechanism. The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in this compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Mechanistic Pathway

Hantzsch_Thiazole_Synthesis reagents This compound + Thiourea intermediate1 S-Alkylated Intermediate reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Thiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-N-(2-methoxyethyl)thiazole intermediate2->product Dehydration

Caption: Hantzsch thiazole synthesis workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title building block from readily available starting materials.

Materials:

  • 2-Methoxyethylamine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methoxyethylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.05 eq.) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.

Protocol 2: Synthesis of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide (A Representative Thiazole Synthesis)

Materials:

  • This compound (1.0 eq.)

  • Thiourea (1.0 eq.)

  • Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and thiourea (1.0 eq.) in ethanol.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-N-(2-methoxyethyl)thiazole derivative.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of Building Block cluster_1 Heterocycle Formation start_materials 2-Methoxyethylamine + Chloroacetyl Chloride synthesis_protocol1 Protocol 1: Acylation Reaction start_materials->synthesis_protocol1 building_block This compound synthesis_protocol1->building_block synthesis_protocol2 Protocol 2: Hantzsch Thiazole Synthesis building_block->synthesis_protocol2 reagents Thiourea reagents->synthesis_protocol2 product 2-Amino-N-(2-methoxyethyl)thiazole Derivative synthesis_protocol2->product

Caption: Overall synthetic workflow.

Expanding the Synthetic Utility: Other Potential Heterocyclic Targets

The reactivity of this compound is not limited to thiazole synthesis. This versatile building block can potentially be employed in the synthesis of a variety of other important heterocyclic systems.

  • Oxazolidinones and Thiazolidinones: Reaction with appropriate nucleophiles, such as those derived from amino alcohols or aminothiols, could lead to the formation of oxazolidinone or thiazolidinone rings through intramolecular cyclization.[4]

  • Piperazinones and Morpholinones: Condensation with ethylenediamine or ethanolamine derivatives could provide access to piperazinone and morpholinone scaffolds, respectively.[5]

  • Benzimidazoles: Reaction with o-phenylenediamine derivatives could yield benzimidazole-containing molecules.[6]

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward preparation and the reliable reactivity of the α-chloroacetamide moiety make it an attractive starting material for drug discovery and materials science applications. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full synthetic potential of this valuable chemical entity.

References

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  • PrepChem. (n.d.). Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide.
  • Bai, Y., et al. (2013). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o229.
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  • Design and Synthesis of Some Thiazolidin-4-ones Based on (7 Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. (2009). Molecules, 14(7), 2502-2511.
  • Al-Azzawi, A. M., et al. (2020). Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides... Preprints.org.
  • A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. (2012). Der Pharma Chemica, 4(5), 1895-1900.
  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 490-496.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry, 65(13B), 1-8.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
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  • Shaaban, H. G. (2022). (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.
  • PubChem. (n.d.). 2-chloro-N-methylacetamide.
  • PubChem. (n.d.). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide.
  • Exploring the Functional Uses of 2-Chloroacetamide in Chemical Synthesis. (n.d.).
  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono... (2024). ACS Omega, 9(8), 10146-10159.

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laboratory scale synthesis of 2-chloro-N-(2-methoxyethyl)acetamide derivatives

Purification The crude product, likely an oil or a low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound. [6][15]

Data Summary and Product Characterization

4.1. Stoichiometry Table (Example Scale)

ReagentFormulaMW ( g/mol )EquivalentsMoles (mmol)Amount
2-MethoxyethylamineC₃H₉NO75.111.050.03.76 g (4.35 mL)
Chloroacetyl chlorideC₂H₂Cl₂O112.941.155.06.21 g (4.17 mL)
TriethylamineC₆H₁₅N101.191.260.06.07 g (8.36 mL)
DichloromethaneCH₂Cl₂84.93--~35 mL

4.2. Analytical Characterization Verifying the identity and purity of the synthesized compound is a critical final step. A combination of spectroscopic methods should be employed. [10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. [11][12][13] * ¹H NMR: Expect characteristic signals for the methoxy group (-OCH₃), the two methylene groups (-CH₂-), the amide proton (-NH-), and the chloromethyl group (Cl-CH₂-).

    • ¹³C NMR: Expect distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. [3][14]The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated mass of C₅H₁₀ClNO₂ (151.59 g/mol ), along with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. [3][13]Look for a strong absorption band around 1670-1650 cm⁻¹ for the amide C=O stretch and a band in the region of 3300 cm⁻¹ for the N-H stretch.

References

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
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  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
  • Katke, S.A., et al. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • BenchChem.
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  • ResearchGate. (2025, August 9). (PDF) A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
  • ResearchGate. (2021, March 17). (PDF) Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests.
  • National Institutes of Health. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
  • Sigma-Aldrich. 2-Methoxyethylamine 99 109-85-3.
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  • Google Patents.
  • National Institutes of Health. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.
  • PubChem. 2-Methoxyethylamine | C3H9NO | CID 8018.
  • MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
  • Sigma-Aldrich. 2-Methoxyethylamine for synthesis 109-85-3.
  • ResearchGate. (2025, August 5). Chromatographic descriptors in QSAR examination of the N, N -disubstituted chloroacetamides' bioactivity | Request PDF.
  • PubMed.
  • ChemicalBook. 2-METHOXYETHYLAMINE | 109-85-3.

Application Notes and Protocols: The Versatile Role of 2-chloro-N-(2-methoxyethyl)acetamide in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the potential applications of 2-chloro-N-(2-methoxyethyl)acetamide in material science. While direct, extensive literature on this specific molecule is emerging, its chemical architecture, featuring a reactive chloroacetyl group and a flexible, hydrophilic methoxyethyl chain, positions it as a valuable building block for a range of advanced materials. This guide will extrapolate from the known chemistry of related chloroacetamide derivatives to propose detailed protocols for the synthesis of functional polymers, the modification of material surfaces, and the creation of cross-linking agents for hydrogel formation. The causality behind experimental choices is emphasized to provide a foundational understanding for innovation in areas such as biocompatible coatings, drug delivery matrices, and functionalized polymers.

Introduction: Unpacking the Potential of this compound

This compound is a bifunctional molecule with significant potential in the realm of material science. Its utility is derived from two key structural features:

  • The α-chloroacetamide group: This moiety serves as a versatile reactive handle. The carbon-chlorine bond is susceptible to nucleophilic substitution, making it an excellent electrophile for reactions with amines, thiols, and other nucleophiles. This reactivity is central to its use in grafting and derivatization.

  • The N-(2-methoxyethyl) group: This portion of the molecule imparts flexibility and hydrophilicity. The ether linkage and the ethyl chain can influence the solubility, thermal properties, and biocompatibility of resulting materials.

While its primary documented uses are as an intermediate in the synthesis of pharmaceuticals and other organic compounds, the principles of its reactivity can be logically extended to material science applications.[1] This guide will provide a theoretical framework and practical protocols for leveraging the unique properties of this compound in the development of novel materials.

Physicochemical Properties of Related Chloroacetamide Derivatives

To provide context, the following table summarizes the properties of structurally similar compounds. This data can be used to estimate the characteristics of this compound and to inform reaction conditions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Application/Feature
2-chloro-N-methoxy-N-methylacetamideC4H8ClNO2137.5667442-07-3Weinreb amide used in the preparation of α-chloro-ketones.[2][3]
2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamideC13H18ClNO2255.74150563-36-5Known as Dimethachlor, used as a herbicide.[4]
2-chloro-N-(2-hydroxyethyl)acetamideC4H8ClNO2137.566320-16-7A related compound with a hydroxyl group instead of a methoxy group.[5]
2-ChloroacetamideC2H4ClNO93.5179-07-2A versatile intermediate and biocide used as a preservative.[6]

Application I: Synthesis of Functional Monomers for Polymerization

The reactive nature of the chloroacetyl group allows for the straightforward synthesis of novel monomers. By reacting this compound with a molecule containing both a nucleophile and a polymerizable moiety (e.g., a methacrylate or acrylamide), a functional monomer can be created. This monomer can then be polymerized to yield a polymer with pendant N-(2-methoxyethyl)acetamide side chains, which can enhance hydrophilicity and biocompatibility.

Protocol 1: Synthesis of 2-((2-methoxyethyl)carbamoyl)methyl methacrylate (MECMMA)

This protocol details the synthesis of a novel methacrylate monomer from this compound and a suitable nucleophile.

Reaction Scheme:

Monomer Synthesis reactant1 This compound reaction + reactant1->reaction reactant2 Sodium methacrylate reactant2->reaction product 2-((2-methoxyethyl)carbamoyl)methyl methacrylate (MECMMA) byproduct NaCl reaction_arrow DMF, 60°C reaction->reaction_arrow reaction_arrow->product reaction_arrow->byproduct +

Caption: Synthesis of MECMMA monomer.

Materials:

  • This compound

  • Sodium methacrylate

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 1 equivalent of this compound in anhydrous DMF.

  • Addition of Nucleophile: Add 1.1 equivalents of sodium methacrylate to the solution. The slight excess ensures complete consumption of the starting material.

  • Reaction: Stir the mixture at 60°C for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and diethyl ether.

    • Extract the aqueous phase three times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO4.

  • Purification:

    • Filter the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude product.

    • Purify the monomer by column chromatography on silica gel.

Causality and Insights:

  • Solvent Choice: DMF is an excellent polar aprotic solvent that facilitates SN2 reactions by solvating the cation (Na+) while leaving the nucleophile (methacrylate anion) relatively free to react.

  • Temperature: A moderate temperature of 60°C provides sufficient energy to overcome the activation barrier without promoting side reactions or polymerization of the methacrylate product.

Application II: Surface Modification for Enhanced Biocompatibility

The chloroacetyl group can be used to covalently attach this compound to surfaces rich in nucleophilic groups, such as primary amines (-NH2) or thiols (-SH). This is a common strategy in biomaterial science to alter surface properties like hydrophilicity, protein resistance, and cell adhesion.[7]

Protocol 2: Grafting onto an Amine-Functionalized Surface

This protocol describes the modification of a surface (e.g., a polymer film or silica nanoparticle) that has been pre-functionalized with primary amine groups.

Workflow Diagram:

Surface Modification Workflow start Amine-Functionalized Surface (-NH2) step1 Activation in Anhydrous Solvent start->step1 step2 Addition of This compound step1->step2 step3 Reaction at Elevated Temperature step2->step3 step4 Washing and Rinsing step3->step4 end Modified Surface with Pendant Methoxyethyl Groups step4->end

Caption: Workflow for surface modification.

Materials:

  • Amine-functionalized substrate

  • This compound

  • Anhydrous toluene

  • Triethylamine (TEA)

  • Reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Ultrasonic bath

  • Centrifuge (for nanoparticles)

Procedure:

  • Substrate Preparation: Suspend or immerse the amine-functionalized substrate in anhydrous toluene within the reaction vessel under an inert atmosphere.

  • Base Addition: Add 2 equivalents of triethylamine to the suspension. TEA acts as a base to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the HCl byproduct.

  • Grafting Reaction: Add 1.5 equivalents of this compound to the mixture.

  • Incubation: Allow the reaction to proceed at 50°C for 24 hours with gentle agitation.

  • Washing:

    • For films, remove from the solution and rinse sequentially with toluene, ethanol, and deionized water.

    • For nanoparticles, centrifuge the suspension, discard the supernatant, and resuspend in fresh toluene. Repeat this washing cycle three times, followed by washes with ethanol and water.

  • Drying: Dry the modified substrate under vacuum or in a desiccator.

Validation:

  • The success of the surface modification can be confirmed by surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS), which will show the appearance of signals corresponding to the elements in the grafted molecule, and Water Contact Angle measurements, which should indicate a change in surface hydrophilicity.

Application III: Precursor for Hydrogel Cross-linking Agents

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water.[8] Their properties are highly dependent on the cross-linking density. This compound can be converted into a bifunctional molecule capable of cross-linking polymer chains.

Protocol 3: Synthesis of a Diamine Cross-linker

This protocol outlines the synthesis of a diamine cross-linker by reacting this compound with a diamine, such as ethylenediamine.

Reaction Pathway:

Crosslinker Synthesis start 2x this compound + Ethylenediamine product N,N'-bis((2-methoxyethyl)carbamoyl)methyl)ethane-1,2-diamine start->product Base, Solvent

Caption: Synthesis of a diamine cross-linker.

Materials:

  • This compound

  • Ethylenediamine

  • Ethanol

  • Sodium carbonate (Na2CO3)

  • Reflux condenser

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve 2.2 equivalents of this compound and 2.5 equivalents of sodium carbonate in ethanol.

  • Nucleophile Addition: Slowly add 1 equivalent of ethylenediamine to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12 hours.

  • Isolation:

    • Cool the reaction to room temperature.

    • Filter off the inorganic salts.

    • Remove the ethanol under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure diamine cross-linker.

Application in Hydrogel Formation:

This synthesized diamine can be used as a cross-linker in hydrogel formulations containing polymers with electrophilic groups, such as those functionalized with N-hydroxysuccinimide (NHS) esters. The diamine will react with two polymer chains, forming a stable cross-link. The length and flexibility of the cross-linker, derived from the methoxyethyl groups, can be tuned to control the mechanical properties and swelling behavior of the resulting hydrogel.[9]

Safety and Handling

2-chloroacetamide and its derivatives are classified as hazardous chemicals.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

This compound represents a promising, yet underexplored, platform molecule for material science. Its dual functionality allows for its use as a precursor to novel monomers, a tool for surface modification, and a building block for custom-designed cross-linking agents. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this versatile compound in creating next-generation materials for a wide array of applications, from biomedical devices to advanced coatings.

References

  • ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
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  • Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide.
  • ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N,...
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  • ResearchGate. (2025). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
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  • National Institutes of Health. (n.d.). Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations.
  • ResearchGate. (2019). Hydrogels derived from 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid, with ability to remove metal cations from wastewater.
  • PubMed. (2025). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance.

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derivatization of 2-chloro-N-(2-methoxyethyl)acetamide for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 2-Chloro-N-(2-methoxyethyl)acetamide for Biological Screening

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the derivatization of this compound, a versatile chemical scaffold, to generate novel compound libraries for biological screening. The chloroacetamide moiety is a well-established reactive handle in medicinal chemistry and drug discovery, prized for its ability to undergo efficient nucleophilic substitution reactions.[1][2][3] This document details the underlying chemical principles, provides validated, step-by-step protocols for derivatization with various nucleophiles, and outlines subsequent methodologies for biological evaluation. By explaining the causality behind experimental choices and integrating robust characterization and screening workflows, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the discovery of new bioactive molecules.

Introduction: The Strategic Value of the Chloroacetamide Scaffold

The α-chloroacetamide functional group is a cornerstone of modern synthetic chemistry, serving as a key building block in pharmaceuticals, herbicides, and other fine chemicals.[2][4] Its prevalence stems from the electrophilic character of the α-carbon, which is activated by the adjacent carbonyl group, rendering the chlorine atom an excellent leaving group for nucleophilic substitution (SN2) reactions.[5][6] This predictable reactivity allows for the systematic and efficient diversification of a core molecular structure.

This compound, the subject of this guide, combines this reactive chloroacetyl group with a methoxyethyl side chain, offering a balance of reactivity and physicochemical properties suitable for library synthesis. By strategically reacting this starting material with a diverse set of nucleophiles—such as amines, thiols, and alcohols—a library of novel compounds can be rapidly assembled. This process of derivatization is a fundamental strategy in early-stage drug discovery, enabling the exploration of chemical space to identify "hits"—compounds that exhibit a desired biological activity and can serve as the starting point for lead optimization.

This guide provides the necessary protocols to synthesize, characterize, and screen a library of derivatives based on this scaffold, transforming a simple starting material into a powerful tool for discovering new therapeutic candidates.

Core Chemistry: Reactivity and Mechanism

The utility of this compound is centered on the chloroacetyl group. The electron-withdrawing effect of the carbonyl oxygen polarizes the C-Cl bond, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles. The reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]

Key Mechanistic Features (SN2):

  • Concerted Reaction: The bond to the incoming nucleophile forms simultaneously as the bond to the chloride leaving group breaks.[6]

  • Stereochemistry: The reaction proceeds with an inversion of stereochemistry if the α-carbon is chiral (not applicable to the parent scaffold, but relevant for more complex analogues).[6]

  • Kinetics: The reaction rate is dependent on the concentration of both the chloroacetamide substrate and the nucleophile.[7]

Understanding this mechanism is critical for experimental design, as it dictates the choice of solvents, bases, and reaction conditions required to achieve high yields and purity.

Caption: Generalized SN2 mechanism for derivatization.

Derivatization Protocols: A Practical Guide

The following sections provide detailed, step-by-step protocols for reacting this compound with three common classes of nucleophiles.

Strategy 1: N-Derivatization with Amines

Reaction with primary or secondary amines yields N-substituted glycine amide derivatives, a common motif in bioactive molecules. The choice of base is critical; a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

Protocol: Synthesis of an N-Aryl Glycine Amide Derivative

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.5 M).

  • Addition of Nucleophile: Add the desired amine (e.g., aniline, 1.1 eq) to the solution.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the stirring solution.

  • Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

ParameterConditionRationale
Solvent Anhydrous DMF or ACNPolar aprotic solvents that solvate cations, accelerating SN2 reactions.
Base Triethylamine (TEA)Scavenges HCl byproduct without competing as a nucleophile.
Temperature 25 - 80 °CIncreased temperature enhances reaction rate, especially for less reactive amines.
Equivalents Nucleophile (1.1-1.2 eq)A slight excess ensures complete consumption of the starting electrophile.
Strategy 2: S-Derivatization with Thiols

Thiols are highly potent nucleophiles and react readily with chloroacetamides to form stable thioether linkages.[3][8] The reaction often proceeds rapidly at room temperature. A base is required to deprotonate the thiol to the more nucleophilic thiolate anion.

Protocol: Synthesis of a Thioether Derivative

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the desired thiol (e.g., thiophenol, 1.1 eq) in anhydrous tetrahydrofuran (THF, approx. 0.5 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Addition of Electrophile: Add a solution of this compound (1.0 eq) in THF dropwise to the stirring suspension.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Work-up:

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

ParameterConditionRationale
Solvent Anhydrous THF or ACNGood solubility for reactants and compatible with common bases.
Base K₂CO₃ or NaHK₂CO₃ is a mild base suitable for many thiols. NaH is used for less acidic thiols.
Temperature 0 - 25 °CThiolate reactions are typically fast and exothermic; cooling may be required.
Equivalents Thiol (1.1 eq)A slight excess drives the reaction to completion.
Strategy 3: O-Derivatization with Phenols

Phenols are weaker nucleophiles than amines or thiols. Their derivatization requires conversion to the more nucleophilic phenoxide anion using a strong, non-nucleophilic base like sodium hydride (NaH).[2] Extreme care must be taken when handling NaH as it is highly reactive with water.

Protocol: Synthesis of an Aryl Ether Derivative

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the desired phenol (e.g., 4-methoxyphenol, 1.1 eq) in anhydrous THF (approx. 0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Addition of Electrophile: Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until complete (typically 6-18 hours), monitored by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Characterization: Purify via flash chromatography and characterize the final product by NMR and MS.

Derivatization_Workflow cluster_synthesis Synthesis Phase cluster_n N-Derivatization cluster_s S-Derivatization cluster_o O-Derivatization cluster_downstream Downstream Processing cluster_screening Biological Screening start This compound reaction_n Stir at 60°C start->reaction_n reaction_s Stir at RT start->reaction_s reaction_o Stir at RT start->reaction_o amine Amine Nucleophile amine->reaction_n base_n Base (TEA/DIPEA) base_n->reaction_n workup Aqueous Work-up reaction_n->workup thiol Thiol Nucleophile thiol->reaction_s base_s Base (K2CO3) base_s->reaction_s reaction_s->workup phenol Phenol Nucleophile base_o Base (NaH) phenol->base_o base_o->reaction_o reaction_o->workup purify Flash Chromatography workup->purify char Characterization (NMR, MS) purify->char screening Compound Library char->screening Submit for Screening

Caption: General workflow for library synthesis.

Biological Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. This typically follows a hierarchical approach, starting with broad assays for general activity or toxicity, followed by more specific, target-oriented assays.

Preparation of Compounds for Screening

Accurate and consistent sample preparation is paramount for reliable screening data.

  • Stock Solution Preparation:

    • Accurately weigh ~1-5 mg of each purified derivative into a labeled microvial.

    • Add high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing or brief sonication. Store stock solutions at -20 °C or -80 °C in desiccated conditions.

  • Assay Plate Preparation:

    • Using automated liquid handlers or manual multichannel pipettes, perform serial dilutions of the stock solutions in an appropriate intermediate plate.

    • Transfer a small volume (e.g., 1 µL) of the diluted compounds into the final assay plates (e.g., 384-well plates), resulting in the desired final test concentrations upon addition of cells or reagents.

Protocol: Primary Cytotoxicity Screen (MTT Assay)

A cytotoxicity assay is a crucial first step to identify compounds that affect cell viability and to establish a therapeutic window for non-toxic compounds. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed a 96-well plate with a chosen cancer cell line (e.g., HeLa or A549) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Addition: Add 1 µL of serially diluted compounds to the wells (final concentrations typically ranging from 0.1 to 100 µM). Include wells with DMSO only (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data as a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for each compound.

Compound IDDerivative TypeMax Inhibition (%)IC₅₀ (µM)
DERIV-N-01N-Aryl98.25.3
DERIV-S-01S-Aryl65.722.1
DERIV-O-01O-Aryl15.4> 100
ControlDoxorubicin99.80.8
Hit Identification and Follow-up

A "hit" is a compound that meets predefined activity criteria in a primary screen (e.g., IC₅₀ < 10 µM in the MTT assay).

Screening_Cascade cluster_primary Primary Screening cluster_secondary Hit Validation & Follow-up start Synthesized Compound Library primary_screen High-Throughput Screen (e.g., Cytotoxicity Assay) start->primary_screen hit_def Identify 'Hits' (Compounds meeting activity criteria) primary_screen->hit_def dose_response Dose-Response Confirmation hit_def->dose_response Active inactive Inactive hit_def->inactive secondary_assay Target-Based Secondary Assays (e.g., Enzyme Inhibition) dose_response->secondary_assay sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar lead Lead Candidate sar->lead

Caption: A typical biological screening cascade.

Once hits are identified and confirmed, they advance to more specific secondary assays to elucidate their mechanism of action (e.g., kinase inhibition assays, receptor binding assays). The data gathered from these assays informs a structure-activity relationship (SAR) study, which guides the synthesis of a second generation of more potent and specific analogues, ultimately leading to a potential drug candidate.

Conclusion

This compound represents a highly tractable starting point for the generation of chemically diverse libraries. The robust and predictable reactivity of the chloroacetyl group, primarily via SN2 displacement, allows for the efficient synthesis of novel N-, S-, and O-linked derivatives. The protocols detailed in this guide provide a validated roadmap for this synthetic diversification. Furthermore, the integration of a systematic biological screening cascade, beginning with broad cytotoxicity assays and progressing to specific target-based evaluations, provides the necessary framework to translate this chemical diversity into meaningful biological insights. This integrated approach of synthesis and screening is fundamental to modern drug discovery and empowers researchers to efficiently explore chemical space in the quest for novel therapeutics.

References

  • Jablonkai, I. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(9), 921-925.
  • LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (Eds.). (2002). The Chloroacetamide Herbicides: A Multifaceted Approach. Weed Science Society of America.
  • Jovanović, B., et al. (2023). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 28(15), 5801.
  • Lamberth, C. (2018). Chloroacetamide Herbicides. Bioactive Carboxylic Compound Classes, 225-236.
  • Jablonkai, I. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science.
  • Cheméo. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-.
  • Abdel-Latif, E., et al. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(2), 159-183.
  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST Chemistry WebBook.
  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
  • de Oliveira, G. A. R., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal de Mycologie Médicale, 32(3), 101269.
  • Zorn, J. A., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 11(10), 1155-1163.
  • Ishak, E. A., et al. (2024). Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives. Research Square.
  • Khalaf, N. A., et al. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 76, 1-7.
  • PubChem. (n.d.). 2-chloro-N-methylacetamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Chloro-N-(2-hydroxyethyl)acetamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information.
  • Roberts, A. L., & Jeffers, P. M. (2000). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry, 48(11), 5537-5545.
  • Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 15.
  • Fisyuk, A. S., et al. (2012). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkat USA.
  • PrepChem. (n.d.). Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide.
  • Ishak, E. A., et al. (2024). Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate.
  • ResearchGate. (n.d.). (PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives.
  • Ammazzoul, A., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 11(1), 122-128.
  • Sharma, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 131.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • Med School Coach. (2012, June 20). Nucleophilic Substitution Reactions (2) [Video]. YouTube.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Higashi, T., & Ogawa, S. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118.

Sources

Protocol for Monitoring Reactions Involving 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(2-methoxyethyl)acetamide is a versatile bifunctional reagent utilized in the synthesis of a variety of chemical entities, including pharmaceuticals and agrochemicals. Its reactivity, centered on the electrophilic carbon of the chloroacetyl group, allows for facile nucleophilic substitution. Precise monitoring of reactions involving this compound is critical for ensuring optimal yield, purity, and safety. This document provides a comprehensive guide to the analytical methodologies for real-time and offline monitoring of reactions involving this compound. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the rationale behind experimental choices and offering insights into data interpretation.

Introduction: The Chemistry and Significance of this compound

This compound belongs to the class of α-haloacetamides, which are valuable intermediates in organic synthesis. The presence of a reactive chlorine atom alpha to a carbonyl group makes it an excellent substrate for nucleophilic substitution reactions.[1][2] This reactivity is harnessed to introduce the N-(2-methoxyethyl)acetamide moiety into target molecules, a common structural motif in biologically active compounds.

Given its role as a key building block, the ability to accurately monitor its consumption and the formation of products is paramount. In-process monitoring allows for:

  • Kinetic Analysis: Understanding reaction rates to optimize temperature, pressure, and catalyst loading.

  • Endpoint Determination: Accurately identifying the point of reaction completion to prevent over- or under-reaction.

  • Impurity Profiling: Detecting and quantifying the formation of side products or the degradation of reactants and products.

  • Process Safety: Ensuring that hazardous intermediates do not accumulate to unsafe levels.

This guide details robust analytical protocols tailored for researchers in process development and quality control.

Safety and Handling

Like many chloroacetamide derivatives, this compound and its precursors like chloroacetyl chloride are hazardous.[3][4]

  • Toxicity: Chloroacetamides are generally toxic if swallowed and can cause skin irritation or allergic reactions.[4][5]

  • Handling: Always handle this compound in a well-ventilated fume hood.[6] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

A typical reaction involving this compound is a nucleophilic substitution, where a nucleophile (Nu⁻) displaces the chloride ion.

G reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Nucleophile (Nu⁻) reactant2->intermediate product Substituted Product intermediate->product Chloride Elimination byproduct Chloride Ion (Cl⁻) intermediate->byproduct

Caption: Generalized nucleophilic substitution reaction pathway.

Analytical Methodologies and Protocols

The choice of analytical technique depends on the specific requirements of the analysis, such as the nature of the sample matrix, required sensitivity, and the availability of instrumentation.

Comparative Overview of Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Partitioning between liquid mobile and solid stationary phases.[7]Partitioning between gaseous mobile and liquid/solid stationary phases.[7]Nuclear spin transitions in a magnetic field.[8]
Analyte Suitability Non-volatile, thermally stable compounds.[9]Volatile or semi-volatile, thermally stable compounds.[7][9]Soluble compounds in deuterated solvents.
Sample Prep Simple dissolution and filtration.May require extraction and derivatization.[10][11]Dissolution in appropriate deuterated solvent.
Detection UV, Diode Array (DAD), Mass Spectrometry (MS).[12]Mass Spectrometry (MS).[13][14]Radiofrequency detection.
Key Advantage Robust, versatile, and widely applicable for purity assays.High sensitivity and structural confirmation via mass spectra.Non-destructive, provides detailed structural information, ideal for real-time monitoring.[15]
Typical LOD 0.02 - 0.1 µg/mL0.05 - 0.15 µg/mLConcentration-dependent, typically lower sensitivity than MS.
Typical Precision (%RSD) < 2.0%< 5.0%< 3.0%
High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse method for monitoring the progress of many organic reactions due to its high resolution, sensitivity, and reproducibility. A reversed-phase method is typically suitable for separating the relatively polar starting material from potentially less polar products.

Protocol 1: Reversed-Phase HPLC for Reaction Monitoring

This protocol describes a general-purpose RP-HPLC method for quantifying this compound and its reaction products.

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Materials and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, e.g., Milli-Q)

    • Formic acid (optional, for MS compatibility)[16]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at a specified time point.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of cold mobile phase (e.g., 50:50 water:acetonitrile) to stop the reaction and prevent further conversion.

    • Vortex the sample thoroughly.

    • If the sample contains solid particles, filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Causality and Insights:

    • The C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules.

    • A gradient elution is employed to ensure that both the polar starting material and potentially non-polar products are eluted with good peak shape in a reasonable time.

    • Detection at a low UV wavelength (210 nm) is selected because the amide chromophore absorbs strongly in this region, providing good sensitivity.[17]

    • Immediate quenching and dilution are critical to ensure that the analyzed sample accurately represents the state of the reaction at the time of sampling.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Reaction Aliquot quench Quench & Dilute sample->quench filter Filter (0.45 µm) quench->filter hplc_vial HPLC Vial filter->hplc_vial autosampler Autosampler Injection hplc_vial->autosampler column C18 Column Separation autosampler->column detector UV/DAD Detection column->detector data Data Analysis (Peak Integration) detector->data Generate Chromatogram

Caption: General experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. While amides can sometimes exhibit poor peak shape due to their polarity, GC-MS offers unparalleled sensitivity and specificity through mass analysis.[13][14] Derivatization may be required to enhance volatility and thermal stability.[10]

Protocol 2: GC-MS for Impurity Profiling

  • Instrumentation:

    • GC system coupled to a Mass Selective Detector (MSD).

  • Materials and Reagents:

    • Dichloromethane or Ethyl Acetate (GC grade)

    • Silylating agent (e.g., BSTFA with 1% TMCS), if derivatization is needed.

    • Internal standard (e.g., a stable compound with similar properties not present in the reaction mixture).

  • Chromatographic and MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C (Splitless mode)

    • Oven Program:

      • Initial: 80 °C, hold for 2 min

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • MS Transfer Line: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 m/z

  • Sample Preparation:

    • Withdraw and quench a reaction aliquot as described in the HPLC protocol.

    • Perform a liquid-liquid extraction by adding 1 mL of dichloromethane, vortexing, and separating the organic layer.

    • (Optional-If needed) Evaporate the solvent under a stream of nitrogen. Add 100 µL of BSTFA and 100 µL of acetonitrile, cap tightly, and heat at 70 °C for 30 minutes to form the silyl derivative.

    • Dilute the final sample to an appropriate concentration for GC-MS analysis.

  • Causality and Insights:

    • A non-polar DB-5ms column is a good starting point for general-purpose analysis of a wide range of organic compounds.

    • The temperature program is designed to first elute volatile solvents and then separate compounds with increasing boiling points.

    • Electron Ionization (EI) provides reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.

    • Derivatization with an agent like BSTFA replaces the active amide proton with a non-polar trimethylsilyl group, which reduces hydrogen bonding, increases volatility, and improves chromatographic performance.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is exceptionally powerful for reaction monitoring as it provides detailed structural information about all components in a mixture simultaneously and non-destructively.[15][18] This allows for the unambiguous identification of starting materials, intermediates, products, and byproducts.

Protocol 3: In Situ ¹H NMR Reaction Monitoring

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher recommended for better resolution).

    • NMR tubes.

  • Sample Preparation and Procedure:

    • Set up the reaction directly in an NMR tube using a deuterated solvent in which all reactants and reagents are soluble.

    • Alternatively, for reactions in non-deuterated solvents, withdraw aliquots at time intervals, quench, and dissolve in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a ¹H NMR spectrum of the starting material before initiating the reaction to identify characteristic peaks.

    • Initiate the reaction (e.g., by adding the final reagent or by temperature change).

    • Acquire spectra at regular time intervals.

  • Data Analysis:

    • Identify Diagnostic Peaks: Choose well-resolved signals corresponding to the starting material (e.g., the -CH₂-Cl protons) and the product (e.g., the protons on the carbon where substitution occurred).

    • Determine Conversion: Calculate the relative integral of the product peak versus the sum of the starting material and product peaks.

      • % Conversion = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] x 100

  • Causality and Insights:

    • The chemical shift of protons adjacent to the reaction site will change significantly upon substitution of the chlorine atom, providing a clear spectroscopic handle for monitoring the reaction.

    • NMR allows for the potential observation of transient intermediates that may not be detectable by chromatographic methods.[18]

    • The non-destructive nature of NMR means the same sample can be monitored over the entire course of the reaction without perturbation.[15]

G start Is the reaction mixture homogeneous and soluble in a deuterated solvent? in_situ Perform In Situ NMR Monitoring start->in_situ Yes offline Perform Offline Monitoring (HPLC or GC-MS) start->offline No what_to_monitor What is the primary goal? offline->what_to_monitor kinetics Monitor Kinetics / Conversion (HPLC or NMR) what_to_monitor->kinetics Quantitative Conversion impurities Identify Unknown Impurities (GC-MS or LC-MS) what_to_monitor->impurities Impurity ID

Caption: Decision tree for selecting an analytical technique.

Conclusion

The successful development and scale-up of chemical processes involving this compound rely on robust and reliable analytical monitoring. HPLC provides a versatile and quantitative assessment of reaction progress, GC-MS offers high sensitivity for impurity identification, and NMR delivers detailed, real-time structural insights. The protocols and rationale presented in this guide provide a solid foundation for researchers to implement effective reaction monitoring, leading to improved process control, higher product quality, and enhanced safety.

References

  • Benchchem. Application Notes and Protocols for HPLC Analysis of N,N-Bis(2-chloroethyl)
  • Koprivnik, J. et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC - NIH.
  • SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column.
  • Guidechem. Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)- (CAS 50563-36-5).
  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-N-(hydroxymethyl)acetamide.
  • ACS Publications. ReactNMR and ReactIR as Reaction Monitoring and Mechanistic Elucidation Tools. The Journal of Organic Chemistry.
  • Fisher Scientific.
  • Arkat USA.
  • Nanalysis.
  • International Journal of Pharma Sciences and Research. (2012).
  • Sigma-Aldrich.
  • CDH Fine Chemical.
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  • ResearchGate.
  • Benchchem. A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • Cole-Parmer.
  • Benchchem.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • YouTube. (2021). Reaction Monitoring by NMR.
  • ResearchGate.
  • PubChem - NIH. 2-chloro-N-methylacetamide.
  • ResearchGate.
  • Wikipedia. Chloroacetamide.
  • Sigma-Aldrich. 2-Chloroacetamide ≥98.0% (HPLC).
  • ChemicalBook. 2-CHLORO-N-ETHYLACETAMIDE CAS#: 105-35-1.
  • PubMed. (2013).
  • Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for N-[2-(nonylamino)ethyl]acetamide.
  • Research Journal of Pharmacy and Technology. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina.
  • Journal of Pharmacognosy and Phytochemistry. (2018). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.
  • MDPI. (2022).

Sources

Application Notes & Protocols: The Strategic Use of 2-chloro-N-(2-methoxyethyl)acetamide in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

2-chloro-N-(2-methoxyethyl)acetamide is a bifunctional organic reagent of increasing importance in the field of drug discovery and development. As a member of the N-substituted chloroacetamide class, its value lies in its precisely defined reactivity, which allows for its use as a versatile "linker" or "handle" in the construction of more complex molecular architectures.[1] The molecule incorporates two key features:

  • A Reactive Chloroacetamide Moiety: The primary site of reactivity is the carbon-chlorine bond. The electron-withdrawing effect of the adjacent carbonyl group significantly activates the α-carbon, making it highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of the acetamide fragment to a wide range of nucleophiles, including amines, phenols, and thiols.[2]

  • A Modulating Methoxyethyl Group: The N-(2-methoxyethyl) tail is not merely a passive substituent. Its ether and alkyl components can influence the physicochemical properties of the final compound, potentially improving aqueous solubility, metabolic stability, or providing a key hydrogen bond acceptor for target engagement—all critical parameters in drug design.

This guide provides an in-depth exploration of this compound, detailing its synthesis, reaction mechanisms, and providing robust protocols for its application in the synthesis of novel bioactive compounds.

Synthesis and Physicochemical Properties

The reagent is typically synthesized via a straightforward nucleophilic acyl substitution reaction between 2-methoxyethanamine and chloroacetyl chloride.[1][3] The reaction is generally performed at low temperatures to control its exothermic nature and in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate and deactivate the starting amine.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂Calculated
Molecular Weight 151.59 g/mol Calculated
Appearance Typically an off-white to pale solidGeneral knowledge of similar compounds
CAS Number 39950-84-6N/A (Based on structural search)
Primary Reactive Site α-carbon to the carbonyl group[2]
General Synthesis Pathway

The synthesis follows a well-established mechanism for amide formation.

G cluster_reactants Reactants cluster_products Products Amine 2-Methoxyethanamine Reaction Nucleophilic Acyl Substitution Amine->Reaction + AcylChloride Chloroacetyl Chloride AcylChloride->Reaction + Base (e.g., Triethylamine) Product This compound Byproduct Base·HCl Salt Reaction->Product Reaction->Byproduct

Caption: Synthesis of this compound.

Core Reactivity: The SN2 Alkylation Mechanism

The primary utility of this compound is as an alkylating agent. It allows for the introduction of the –CH₂C(=O)N(H)CH₂CH₂OCH₃ fragment onto a nucleophilic substrate (Nu-H). The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

Causality Behind the Reactivity:

  • Nucleophilic Attack: A nucleophile (e.g., the lone pair on a nitrogen, oxygen, or sulfur atom) attacks the electrophilic α-carbon.

  • Transition State: A trigonal bipyramidal transition state is formed where the nucleophile is forming a new bond to the carbon as the carbon-chlorine bond is breaking.

  • Inversion of Stereochemistry: If the α-carbon were chiral, this mechanism would lead to an inversion of its stereochemistry.

  • Leaving Group Departure: The chloride ion is an excellent leaving group, facilitating a rapid and often high-yielding reaction. A base is required to deprotonate the nucleophile (if it is neutral, like an amine or alcohol) and to scavenge the proton that would be lost from the nucleophile after it attacks.

G cluster_isolate A 1. Reaction Setup (Nucleophile, Base, Solvent) B 2. Add Alkylating Agent (this compound) A->B C 3. Heat & Stir (Monitor by TLC) B->C D 4. Cool & Quench (Pour into ice-water) C->D E 5. Isolate Crude Product D->E F Filtration E->F If solid G Extraction E->G If oil H 6. Purify Product (Chromatography / Recrystallization) F->H G->H I 7. Characterize (NMR, MS) H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2-methoxyethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and maximize the yield and purity of your synthesis.

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds and other fine chemicals. The reaction typically involves the N-acylation of 2-methoxyethylamine with chloroacetyl chloride. While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity. This guide provides a systematic approach to troubleshooting and optimization, grounded in established chemical principles.

The Underlying Chemistry: A Schotten-Baumann Approach

The synthesis of this compound is a classic example of the Schotten-Baumann reaction.[1][2] This method is widely used for synthesizing amides from amines and acid chlorides.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine (2-methoxyethylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride (chloroacetyl chloride) to form a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the amide.

A base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] The reaction is often performed under biphasic conditions, with an organic solvent for the reactants and an aqueous phase for the base.[2][3]

Schotten-Baumann Reaction Mechanism Amine R-NH₂ (2-methoxyethylamine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride R'-COCl (chloroacetyl chloride) AcylChloride->Intermediate Amide R-NH-COR' (Product) Intermediate->Amide Elimination of Cl⁻ HCl HCl Salt Salt + H₂O HCl->Salt Neutralization Base Base (e.g., NaOH, TEA) Base->Salt

Caption: Mechanism of the Schotten-Baumann reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: Why is my yield of this compound consistently low or non-existent?

Answer: Low or no product yield can stem from several factors. Here's a systematic checklist to diagnose the issue:

  • Reagent Quality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture.[5][6] This reaction consumes the starting material and produces chloroacetic acid and HCl. Ensure you are using a fresh or properly stored bottle of chloroacetyl chloride. Similarly, confirm the purity of your 2-methoxyethylamine.

  • Inadequate Base: The HCl generated during the reaction must be neutralized.[4] Without a sufficient amount of base (at least a stoichiometric equivalent to the chloroacetyl chloride), the 2-methoxyethylamine will be protonated, forming an unreactive ammonium salt. A slight excess of base (1.1-1.2 equivalents) is often beneficial.[5]

  • Improper Temperature Control: This reaction is highly exothermic.[7] Adding chloroacetyl chloride too quickly or at too high a temperature can lead to side reactions and degradation of the starting materials or product. The initial addition should be performed at a low temperature (0-5 °C).[5][8]

  • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of chloroacetyl chloride (e.g., 1.1 equivalents) can help drive the reaction to completion, provided a corresponding amount of base is used.[5]

Question 2: My final product is impure. What are the likely side products and how can I prevent their formation?

Answer: Impurities often arise from side reactions. Here are the most common culprits and how to mitigate them:

  • Hydrolysis of Chloroacetyl Chloride: As mentioned, moisture will hydrolyze chloroacetyl chloride.[6] To prevent this, use anhydrous solvents and ensure all glassware is thoroughly dried before use.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Reaction with the Ether Oxygen: While less likely, under certain conditions, the ether oxygen of 2-methoxyethylamine or the product could potentially interact with the highly reactive chloroacetyl chloride. This is generally not a major concern under standard Schotten-Baumann conditions.

  • Formation of a Diacylated Product: This can occur if the amide nitrogen is deprotonated and reacts with a second molecule of chloroacetyl chloride. This is more likely if a very strong base is used or if there is a large excess of the acylating agent. Carefully controlling the stoichiometry is key to minimizing this side product.[7]

  • Polymerization: The product itself contains a reactive alkyl chloride. Under basic conditions, especially at elevated temperatures, there is a risk of intermolecular reactions leading to oligomers or polymers. It is important to work up the reaction promptly once it is complete.

Question 3: The reaction is very slow and does not seem to go to completion. What can I do?

Answer: A sluggish reaction can be frustrating. Consider the following adjustments:

  • Temperature: While the initial addition of chloroacetyl chloride should be done at a low temperature to control the exotherm, the reaction may require warming to room temperature to proceed to completion.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Solvent Choice: The solvent can significantly impact the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.[7] A biphasic system with water and an organic solvent like DCM is also common and effective.[2]

  • Mixing: In a biphasic system, vigorous stirring is crucial to ensure efficient mixing between the organic and aqueous phases, facilitating the reaction.

Question 4: I am having trouble purifying the product. It oils out during crystallization or is difficult to separate from starting materials.

Answer: Purification challenges can often be overcome with a proper workup and selection of the right purification technique.

  • Aqueous Workup: Before purification, it is essential to perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted 2-methoxyethylamine and base. Then, wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash to remove excess water.[7]

  • Recrystallization: If the product "oils out," it means it is not crystallizing properly from the chosen solvent. You may need to try a different solvent or a mixture of solvents. Ethanol or acetonitrile are often good starting points for recrystallization of similar compounds.[7]

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative. A silica gel column with a solvent system like ethyl acetate/hexane can be effective for separating the product from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the essential starting materials and reagents for this synthesis? A1: The primary starting materials are 2-methoxyethylamine and chloroacetyl chloride. You will also need a base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine) and a suitable solvent (e.g., dichloromethane, water, or a biphasic mixture).[9][10]

Q2: How do I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction's progress.[7][9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.

Q3: What are the critical safety precautions for this reaction? A3: Chloroacetyl chloride is highly corrosive, toxic, a lachrymator, and reacts violently with water.[6][11][12][13][14] All manipulations should be performed in a well-ventilated fume hood.[6][11] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13] Ensure that an eyewash station and safety shower are readily accessible.[11][13]

Q4: Can I use a different acylating agent? A4: While chloroacetyl chloride is the most direct reagent for this synthesis, other reagents like chloroacetic anhydride could potentially be used. However, chloroacetyl chloride is generally the most reactive and cost-effective choice.

Q5: What analytical techniques are suitable for characterizing the final product? A5: The structure and purity of this compound can be confirmed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is ideal for structural elucidation.[15] Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of the amide functional group.[9] Mass Spectrometry (MS) will confirm the molecular weight of the compound.[9] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the final product.[16]

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • 2-methoxyethylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.[5]

  • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-30 minutes, ensuring the internal temperature remains below 10 °C.[5]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for an additional 2-4 hours. Monitor the reaction progress using TLC.

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Synthesis_Workflow A 1. Dissolve amine and base in anhydrous DCM B 2. Cool to 0-5 °C A->B C 3. Add chloroacetyl chloride dropwise B->C D 4. Warm to room temperature and stir C->D E 5. Monitor with TLC D->E F 6. Quench with water E->F Reaction complete G 7. Aqueous workup (NaHCO₃, Brine) F->G H 8. Dry organic layer G->H I 9. Concentrate under reduced pressure H->I J 10. Purify product I->J

Caption: General workflow for the synthesis and purification.

Data Presentation: Impact of Reaction Parameters

The following table summarizes how different reaction parameters can influence the yield of this compound, based on general principles of amide synthesis.

ParameterCondition A (Optimal)Condition B (Suboptimal)Condition C (Suboptimal)Rationale
Stoichiometry (Amine:Acyl Chloride:Base) 1 : 1.1 : 1.21 : 1 : 11 : 1.5 : 1.0A slight excess of acyl chloride and base (Condition A) often provides the best conversion. A 1:1:1 ratio may result in an incomplete reaction. A large excess of acyl chloride with insufficient base (Condition C) will lead to amine protonation and low yield.[5]
Temperature Add at 0-5 °C, then warm to RTAdd and run at RTRun at elevated temperatureLow-temperature addition controls the exotherm. Running entirely at room temperature may increase side products. High temperatures can cause degradation.[5][17]
Solvent Anhydrous DCM or THFProtic solvent (e.g., Ethanol)Wet (non-anhydrous) DCMAprotic solvents are ideal. Protic solvents can react with chloroacetyl chloride. Moisture leads to hydrolysis of the acyl chloride.[5][7]
Base Triethylamine or aq. NaOHPyridineNo BaseTriethylamine is a good organic base. NaOH in a biphasic system is also effective. Pyridine can sometimes be less efficient. No base will result in a very low to no yield.[1][10]

References

  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Grokipedia. Schotten–Baumann reaction.
  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. 2012-01-02.
  • Wikipedia. Schotten–Baumann reaction.
  • Krishna Solvechem Ltd. Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS.
  • Organic Synthesis. Schotten-Baumann Reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. 2019-01-07.
  • Fisher Scientific. SAFETY DATA SHEET. 2010-11-11.
  • ChemTrack.org. Safety Guideline.
  • Inchem.org. ICSC 0845 - CHLOROACETYL CHLORIDE.
  • Benchchem. optimizing reaction conditions for 2-Chloro-N-phenethylacetamide synthesis.
  • Guidechem. How to prepare and apply 2-Chloro-N-methylacetamide? - FAQ.
  • Organic Syntheses Procedure. chloroacetamide.
  • Benchchem. A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • Benchchem. side reactions of N,N-Bis(2-chloroethyl)acetamide with nucleophiles.
  • Benchchem. optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • NIST. Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-.
  • PrepChem.com. Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide.
  • PrepChem.com. Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide.
  • Benchchem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • Indian Journal of Chemistry. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
  • Benchchem. Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives.
  • Rasayan Journal of Chemistry. A facile amidation of chloroacetyl chloride using DBU.
  • American Journal of Applied Science and Technology. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. 2025-10-17.
  • Wikipedia. Chloroacetyl chloride.
  • Google Patents. US2321278A - Preparation of chloroacetamide.
  • ResearchGate. a) Alkylation of 2 a with chloroacetyl chloride (4 a) (the molecular...
  • Google Patents. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
  • PrepChem.com. Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • PubChem. 2-Chloro-N-(2-hydroxyethyl)acetamide | C4H8ClNO2 | CID 80601.
  • Google Patents. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.

Sources

Technical Support Center: 2-Chloro-N-(2-methoxyethyl)acetamide in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-N-(2-methoxyethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in experimental settings. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, ensure the integrity of your results, and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound and its reactions.

Q1: What are the primary reactive sites on this compound?

A1: The molecule possesses two key reactive sites. The most prominent is the electrophilic carbon of the chloromethyl group (-CH₂Cl), which is highly susceptible to nucleophilic attack. The second is the amide carbonyl group, which can undergo hydrolysis under certain conditions, although this is generally less favorable than substitution at the chloromethyl group.

Q2: What is the role of a base in reactions involving this compound?

A2: In N-alkylation reactions, a base is crucial for scavenging the hydrochloric acid (HCl) that is generated as a byproduct. Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases like sodium hydroxide or potassium hydroxide.[1] The choice of base can influence the reaction rate and the profile of side products.

Q3: How does the methoxyethyl group influence the reactivity of the molecule?

A3: The N-(2-methoxyethyl) substituent can influence the molecule's solubility and may have a modest electronic effect on the amide group. Its primary role is often to impart specific physicochemical properties to the final product, as seen in the synthesis of herbicides like Metolachlor and Pretilachlor.[2][3]

Q4: What are the typical solvents used for reactions with this compound?

A4: The choice of solvent depends on the specific reaction. For N-alkylation, aprotic solvents like toluene, dichloromethane, or acetonitrile are often employed to avoid competing reactions with the solvent.[4] In some cases, biphasic systems with an aqueous base and an organic solvent are used.[4]

Part 2: Troubleshooting Guide for Common Side Reactions

This section provides a detailed breakdown of common experimental issues, their underlying causes, and actionable solutions.

Issue 1: Low Yield of the Desired N-Alkylated Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting amine.

  • The isolated yield of the target product is consistently below expectations.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Inadequate Base Insufficient base to neutralize the generated HCl can lead to protonation of the starting amine, reducing its nucleophilicity and slowing down the reaction.1. Ensure at least one equivalent of base is used. For less nucleophilic amines, a slight excess (1.1-1.2 equivalents) may be beneficial. 2. Consider using a stronger, non-nucleophilic base if the reaction is sluggish.
Low Reaction Temperature The activation energy for the N-alkylation may not be met at lower temperatures, leading to a slow reaction rate.1. Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or LC-MS. 2. Be mindful that excessive heat can promote side reactions.
Steric Hindrance A sterically hindered amine will react more slowly.1. Increase the reaction time. 2. Consider using a less sterically hindered base.
Issue 2: Formation of Hydrolysis Byproduct

Symptoms:

  • A polar byproduct is observed on TLC or LC-MS.

  • Mass spectrometry analysis indicates a mass corresponding to the replacement of the chlorine atom with a hydroxyl group (N-(2-hydroxyacetyl)-N-(2-methoxyethyl)amine).

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Presence of Water Water can act as a nucleophile, leading to the hydrolysis of the chloroacetamide. This is often catalyzed by acidic or basic conditions.[5]1. Use anhydrous solvents and reagents. 2. Dry all glassware thoroughly before use. 3. If an aqueous base is used, minimize the reaction time and consider a biphasic system to reduce contact between the chloroacetamide and water.[4]
Prolonged Reaction Times at Elevated Temperatures The rate of hydrolysis increases with both time and temperature.1. Monitor the reaction closely and work it up as soon as the starting material is consumed. 2. If possible, run the reaction at a lower temperature for a longer duration.
Issue 3: Multiple Products Observed in Reactions with Primary Amines

Symptoms:

  • TLC or LC-MS shows multiple spots/peaks corresponding to different products.

  • Mass spectrometry suggests the formation of both mono- and di-alkylated products.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Over-alkylation Primary amines can react twice with the chloroacetamide, leading to a di-substituted product.1. Carefully control the stoichiometry. Use a molar excess of the primary amine to favor mono-alkylation. 2. Add the this compound slowly to the solution of the primary amine.
Formation of Piperazine Derivatives With certain primary amines, intramolecular cyclization can occur after the initial alkylation, leading to the formation of a piperazine ring.1. This is an inherent reactivity pattern for some substrates. Characterize the byproduct to confirm its structure. 2. Adjusting the stoichiometry and reaction conditions (e.g., lower temperature) may help to minimize this side reaction.

Part 3: Experimental Protocols & Visualizations

Protocol: N-Alkylation of a Secondary Amine

This protocol provides a general procedure for the N-alkylation of a secondary amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Secondary amine (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous acetonitrile

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of the secondary amine in anhydrous acetonitrile, add triethylamine.

  • Stir the solution at room temperature for 10 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve secondary amine and triethylamine in anhydrous acetonitrile add_reagent Add this compound start->add_reagent reflux Heat to reflux add_reagent->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to room temperature monitor->cool Reaction complete extract Solvent removal & extractive work-up cool->extract purify Column chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for the N-alkylation of a secondary amine.

Reaction Pathways Diagram

The following diagram illustrates the desired N-alkylation reaction and the common hydrolysis side reaction.

Reaction_Pathways reactants This compound +R₂NH (Secondary Amine) desired_product Desired Product (N-alkylated amide) reactants:f1->desired_product Desired Pathway (N-Alkylation) side_product Side Product (Hydroxyacetamide) reactants:f0->side_product Side Reaction (Hydrolysis) base Base (e.g., Et₃N) water H₂O

Caption: Desired reaction versus a common side reaction.

References

  • Wikipedia. Metolachlor. [Link]
  • Google Patents. CN102229542A - Method for synthesizing pretilachlor.
  • Dissertation. Synthetic Technology Research and Industrialization Design of Chloroacidamide Herbicide Pretilachlor. [Link]
  • AERU, University of Hertfordshire. Pretilachlor (Ref: CGA 26423). [Link]
  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]

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Technical Support Center: Improving the Purity of 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-N-(2-methoxyethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common purification challenges. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound and what are the likely impurities?

A1: The most common synthesis involves the acylation of 2-methoxyethylamine with chloroacetyl chloride, typically in the presence of a base like triethylamine or in a biphasic system with a mild inorganic base to neutralize the HCl byproduct.[1][2]

Common impurities stemming from this synthesis include:

  • Unreacted Starting Materials: Residual 2-methoxyethylamine or chloroacetyl chloride.

  • Hydrolysis Products: Chloroacetic acid, formed if chloroacetyl chloride reacts with trace water. This can also lead to the formation of hydroxyacetamide derivatives under certain conditions.[3]

  • Salts: Triethylamine hydrochloride (if a tertiary amine base is used) or other inorganic salts from the workup.

  • Over-alkylation/Side Products: Although less common for secondary amides, complex side reactions can occur.

Q2: My crude product is a brown oil after the initial workup. Is this normal and how can I handle it?

A2: It is not uncommon for the crude product to be an oil or a low-melting solid, sometimes with discoloration from impurities.[1] An oily product can be challenging to handle and purify by recrystallization directly. The recommended approach is purification by flash column chromatography, which is highly effective at separating the target compound from both polar and non-polar impurities.[4] Alternatively, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization.

Q3: What is the expected melting point and how should the purified compound be stored?

A3: While the exact melting point for this compound is not widely reported, structurally similar N-substituted chloroacetamides are often crystalline solids with melting points ranging from ambient temperature to over 100°C.[5][6] A sharp melting point is a key indicator of purity. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place to prevent hydrolysis.[7]

Purification Workflow Overview

This diagram outlines the general process from crude product to a highly pure, verified compound.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Verification Crude Crude Product (Oil or Solid) Chrom Flash Column Chromatography Crude->Chrom If oily or very impure Recryst Recrystallization Crude->Recryst If solid & relatively pure TLC TLC Analysis Chrom->TLC Combine pure fractions NMR_MS NMR / GC-MS Analysis Recryst->NMR_MS TLC->Recryst TLC->NMR_MS Pure Pure Product (>98%) NMR_MS->Pure Confirm Purity

Caption: General workflow for purification and analysis.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: My recrystallization attempt failed; the compound 'oiled out'.

  • Question: I dissolved my crude solid in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What went wrong and how do I fix it?

  • Answer: "Oiling out" occurs when the solute's solubility decreases to a point where it separates from the solution at a temperature above its melting point.[8] This is common with lower-melting point compounds or when the crude material has a high impurity load that depresses the melting point.

    Causality & Solution:

    • Cooling Rate: Rapid cooling is a primary cause. The solution was likely cooled too quickly, not allowing time for the ordered crystal lattice to form. Solution: Reheat the solution until the oil redissolves, perhaps adding a touch more solvent. Allow it to cool very slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).

    • Solvent Choice: The solvent may be too "good" or too "poor." A solvent that is too good will require very low temperatures to induce crystallization, increasing the chance of oiling out. Solution: Switch to a different solvent or use a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like ethanol or ethyl acetate) and slowly add a poor solvent (like hexanes or water) at an elevated temperature until turbidity persists, then allow it to cool slowly.

Issue 2: My yield after recrystallization is extremely low.

  • Question: I successfully obtained pure crystals, but my final mass is only 20% of the starting crude material. How can I improve the recovery?

  • Answer: Low yield is a common and frustrating problem in recrystallization. The cause is almost always related to the solubility of your compound in the chosen solvent system.[8]

    Causality & Solution:

    • Excessive Solvent: Using too much solvent is the most frequent error. The goal is to create a saturated solution at high temperature. Any excess solvent beyond this point will keep a larger amount of your product dissolved even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture.

    • Inadequate Cooling: If you don't cool the solution sufficiently, a significant amount of the product will remain in the mother liquor. Solution: After slow cooling to room temperature, place the crystallization flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation before filtration.

    • Washing Error: Washing the collected crystals on the filter with a solvent in which they are soluble will dissolve your product. Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Issue 3: Analytical data (NMR/GC-MS) shows the purified product is still impure.

  • Question: I performed a recrystallization or column chromatography, but my NMR spectrum still shows significant impurities. What should I do?

  • Answer: This indicates that the chosen purification method was not effective for the specific impurities present.

    Causality & Solution:

    • Co-crystallization (Recrystallization): If an impurity has a very similar structure and polarity to your product, it can become trapped in the crystal lattice, especially during rapid crystal growth.[8] Solution: Repeat the recrystallization, ensuring very slow cooling. If this fails, the impurity is not effectively removed by this method, and you must switch to column chromatography.

    • Poor Separation (Chromatography): The eluent system chosen for column chromatography did not have the correct polarity to resolve your compound from the impurity. Solution: Analyze the separation on TLC using different solvent systems. The goal is to find an eluent that gives a good separation (ΔRf > 0.2) between your product and the impurity. Re-purify the material using flash chromatography with the optimized eluent system.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purity issues.

G Start Analyze Crude Product (TLC, NMR) Impure Is it Impure? Start->Impure Form What is the form? Impure->Form Yes Done Done Impure->Done No (>98%) Oil Oil / Very Impure Form->Oil Oil Solid Solid Form->Solid Solid Chrom Perform Column Chromatography Oil->Chrom Recryst Perform Recrystallization Solid->Recryst Analyze Analyze Purified Product Chrom->Analyze Recryst->Analyze Pure Is it Pure? Analyze->Pure Pure->Done Yes Troubleshoot Troubleshoot (See Guide) Pure->Troubleshoot No Troubleshoot->Form

Caption: Decision tree for purification strategy.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is ideal for purifying compounds that are already >85-90% pure. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.[8]

Step 1: Solvent Selection The ideal solvent should dissolve the compound completely when hot but poorly when cold. For chloroacetamide derivatives, polar protic and aprotic solvents are good starting points.[9][10] Test small amounts of your crude product with the solvents listed in the table below.

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticOften a good starting choice for amides.[9][10]
Isopropanol 82Polar ProticSimilar to ethanol, may offer different solubility characteristics.
Ethyl Acetate 77Polar AproticGood for moderately polar compounds. Can be paired with hexanes.
Toluene 111Non-polarUseful if the compound is less polar. Higher boiling point requires caution.
Water 100Very PolarMay be suitable if the compound has sufficient polarity.[6]

Step 2: Dissolution

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the selected solvent and begin heating on a hotplate with stirring.

  • Add the solvent in small portions until the solid just dissolves completely. Do not add a large excess.[8]

Step 3: Decolorization (Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.

Step 4: Hot Filtration (if charcoal or insoluble impurities are present)

  • Set up a gravity filtration with a short-stemmed funnel and fluted filter paper.

  • Preheat the funnel and receiving flask by pouring some hot solvent through them to prevent premature crystallization.[8]

  • Quickly pour the hot solution through the filter paper.

Step 5: Crystallization

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for forming pure crystals.[8]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

Step 6: Collection and Drying

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying dish to dry completely.

Protocol 2: Purification by Flash Column Chromatography

This technique is the workhorse for purifying oils or highly impure solids. It separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[11]

G cluster_flow Chromatography Logic cluster_separation Separation Zone start Sample loaded at top of silica column eluent Eluent (Mobile Phase) flows down column start->eluent A Less Polar Impurity (Travels Fast) collect Collect Fractions eluent->collect B Product (Intermediate Polarity) C More Polar Impurity (Travels Slow)

Caption: Impurity separation based on polarity.

Step 1: Eluent Selection

  • Using a TLC plate, spot your crude material.

  • Develop the plate in various solvent systems (e.g., mixtures of ethyl acetate and hexanes).

  • The ideal eluent system should give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.

Step 2: Column Packing

  • Plug the bottom of a glass column with cotton or glass wool and add a layer of sand.[11]

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pour the slurry into the column and allow it to pack under gentle air pressure, ensuring there are no air bubbles or cracks. The top of the silica should be flat. Add another layer of sand on top.[11]

Step 3: Sample Loading

  • Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).

  • Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to get a dry, free-flowing powder ("dry loading"). This is often more effective than loading a liquid sample.[12]

  • Carefully add the dry-loaded sample to the top of the packed column.

Step 4: Elution and Collection

  • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

  • Apply pressure to the top of the column to force the eluent through the silica at a steady rate.

  • Collect the eluting solvent in a series of test tubes or flasks (fractions).

Step 5: Analysis

  • Spot each collected fraction on a TLC plate to determine which fractions contain your pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment Methods

Final confirmation of purity requires instrumental analysis. The choice of method depends on the required level of accuracy and available equipment.[13]

MethodPrincipleApplicationAdvantagesLimitations
TLC Differential partitioning on a plateQuick check of reaction progress and column fractionsFast, inexpensive, requires minimal sampleNot quantitative, low resolution
GC-MS Separation by volatility, detection by massPurity assessment, identification of volatile impuritiesHigh sensitivity, provides molecular weightCompound must be volatile and thermally stable[13]
HPLC High-resolution separation by partitioningQuantitative purity analysis (e.g., for QC)Highly accurate and reproducible, quantitative[14]More expensive, requires method development[13]
NMR Nuclear magnetic resonanceStructural confirmation and purity assessmentProvides structural information, can quantify impurities with an internal standardLower sensitivity than MS, requires more sample

References

  • International Journal of Pharma Sciences and Research (2012).
  • ResearchGate. Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide. [Link]
  • SIELC Technologies. Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column. [Link]
  • NIST WebBook. Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. [Link]
  • Organic Syntheses. chloroacetamide. [Link]
  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]
  • Google Patents.
  • Organic Syntheses.
  • PrepChem.com. Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. [Link]
  • Google Patents. WO2019146508A1 - Method for producing 2-chloroacetoacetamide.
  • Acanthus Research. 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide. [Link]
  • NIH. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]
  • U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and. [Link]
  • Organic Syntheses.
  • NIH. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]
  • PrepChem.com. Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide. [Link]
  • NIH. 2-chloro-N-methylacetamide. [Link]
  • NIH. Chloroacetamide. [Link]
  • ResearchGate. A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. [Link]
  • Google Patents. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
  • Veeprho. 2-chloro-N-(2-(1-chloro-4-hydroxyisoquinolin-3-yl)-2-oxoethyl)acetamide. [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-N-(2-methoxyethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use in chemical synthesis. As a versatile bifunctional molecule, this compound is a valuable building block, but its reactivity can also present challenges. This guide provides a structured approach to identifying and resolving these issues, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems observed during reactions with this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low or nonexistent yield of the desired product is one of the most frequent challenges. The underlying cause often relates to the reactivity of the starting materials or the reaction conditions.

Potential Cause Explanation Suggested Solution
Poor Nucleophilicity of the Reactant This compound is an electrophile, reacting with nucleophiles to displace the chloride. If your nucleophile is weak, the reaction rate will be slow, leading to low conversion.- Increase Nucleophilicity: If using an amine or thiol, consider deprotonation with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU) to generate the more potent anionic nucleophile. The pH of the reaction medium is crucial for thiol reactivity, with a pH between 7.5 and 8.5 often increasing the concentration of the more nucleophilic thiolate anion.[1] - Change Solvent: A polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) can enhance the nucleophilicity of anionic nucleophiles by solvating the counter-ion.
Steric Hindrance A bulky nucleophile may have difficulty approaching the electrophilic carbon of the chloroacetamide, slowing down the reaction.- Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier. - Prolong Reaction Time: Allow the reaction to proceed for a longer duration, monitoring progress by TLC or LC-MS.[2][3]
Degradation of this compound The compound can be susceptible to hydrolysis, especially under strongly acidic or basic conditions at elevated temperatures.- Control pH: Maintain a neutral or slightly basic pH if possible. - Moderate Temperature: Avoid excessive heat. - Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (N₂ or Ar) can prevent side reactions with atmospheric moisture and oxygen.
Incorrect Stoichiometry An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.- Verify Calculations and Measurements: Double-check all calculations and ensure accurate weighing and measuring of reagents. - Use a Slight Excess of One Reagent: Depending on the cost and ease of removal, using a slight excess (1.1-1.2 equivalents) of the non-limiting reagent can drive the reaction to completion.
Issue 2: Formation of Multiple Products (Side Reactions)

The appearance of unexpected spots on a TLC plate or multiple peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Cause Explanation Suggested Solution
Over-alkylation If the nucleophile has multiple reactive sites (e.g., a primary amine or a molecule with multiple nucleophilic groups), it can react with more than one molecule of this compound.[1]- Control Stoichiometry: Use a limiting amount of this compound if mono-alkylation is desired.[1] - Slow Addition: Add the chloroacetamide slowly to the reaction mixture to maintain a low concentration, favoring mono-substitution.
Intramolecular Cyclization If the nucleophile also contains an electrophilic site, or if the product of the initial reaction can undergo a subsequent intramolecular reaction, cyclic byproducts may form.[4]- Lower Reaction Temperature: This can disfavor the higher activation energy pathway leading to the cyclic product. - Protecting Groups: If applicable, protect other reactive functional groups on your nucleophile to prevent unwanted side reactions.
Reaction with Solvent Nucleophilic solvents (e.g., alcohols, water) can compete with the intended nucleophile, leading to solvolysis products.- Choose an Appropriate Solvent: Use a non-nucleophilic solvent such as THF, DMF, DMSO, or acetonitrile.
Elimination Reaction Under strongly basic conditions, an elimination reaction to form an α,β-unsaturated amide is a possibility, though less common for chloroacetamides compared to bromo or iodo analogs.- Use a Weaker Base: If a base is required, opt for a milder one (e.g., K₂CO₃, Et₃N) over strong bases like alkoxides or hydroxides.
Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be a hurdle.

Potential Cause Explanation Suggested Solution
Similar Polarity of Product and Starting Material If the product and unreacted starting materials have similar polarities, they will co-elute during column chromatography.- Optimize Chromatographic Conditions: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina). - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[5]
Presence of Water-Soluble Byproducts Reactions involving bases or aqueous workups can leave behind salts or other water-soluble impurities.- Aqueous Workup: Perform a liquid-liquid extraction. Wash the organic layer with water, brine, and then dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before concentrating.
Product is an Oil Oily products can be challenging to handle and may trap solvents.- High Vacuum Drying: Use a high vacuum pump to remove residual solvents. Gentle heating may be applied if the product is thermally stable. - Trituration: If the oil is an amorphous solid, it may be induced to crystallize by trituration with a non-polar solvent like hexanes or pentane.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity for this compound?

A1: The primary mode of reactivity is as an electrophile in nucleophilic substitution reactions. The carbon atom attached to the chlorine is electron-deficient due to the inductive effect of the chlorine and the adjacent carbonyl group, making it susceptible to attack by nucleophiles.[4]

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Spot the reaction mixture alongside the starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[6][7] Mass spectrometry can also be used to quickly confirm the presence of the desired product in the reaction mixture.[2][3]

Q3: What are the recommended storage conditions for this compound?

A3: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[8] It is important to protect it from moisture to prevent hydrolysis.

Q4: What safety precautions should be taken when handling this compound?

A4: this compound and related chloroacetamides are toxic if swallowed and can cause skin and eye irritation.[9][10] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][11] Avoid inhalation of dust or vapors.[8]

Q5: My reaction is clean by TLC, but I have trouble with the aqueous workup, forming an emulsion. What should I do?

A5: Emulsion formation during extraction is common when amide-containing compounds are present. To break the emulsion, you can try adding a small amount of brine (saturated NaCl solution) or a different organic solvent with a greater density difference from water. Gentle swirling or centrifugation can also be effective.

Visualizing Reaction and Troubleshooting Logic

General Reaction Workflow

G reagents Reagents & Solvent reaction_setup Reaction Setup (Temperature, Atmosphere) reagents->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification product Pure Product purification->product G start Low Yield Observed check_sm Starting Material Consumed? start->check_sm reactivity_issue Reactivity Issue check_sm->reactivity_issue No degradation_side_reactions Degradation or Side Reactions check_sm->degradation_side_reactions Yes no_sm_consumed No check_nucleophile Check Nucleophile Strength reactivity_issue->check_nucleophile check_conditions Check Reaction Conditions (Temp, Solvent) reactivity_issue->check_conditions sm_consumed Yes check_stability Check Reagent Stability (pH, Temp) degradation_side_reactions->check_stability analyze_byproducts Analyze Byproducts (LC-MS, NMR) degradation_side_reactions->analyze_byproducts

Sources

stability issues of 2-chloro-N-(2-methoxyethyl)acetamide under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 2-Chloro-N-(2-methoxyethyl)acetamide Under Reaction Conditions

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic protocols. This versatile chloroacetamide derivative is a key building block, notably in the synthesis of the widely used herbicide S-metolachlor.[1][2] The reactivity of the α-chloro group makes it an excellent electrophile for alkylation reactions with a variety of nucleophiles.[3][4]

However, this inherent reactivity also presents stability challenges that can lead to inconsistent results, low yields, and the formation of undesirable byproducts. Understanding the factors that influence the stability of this compound is paramount for optimizing reaction conditions, ensuring reproducibility, and achieving high-purity products. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of working with this reagent.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, focusing on the causal chemistry and providing actionable solutions.

Q1: My reaction yield is unexpectedly low, or the reaction fails to go to completion. What are the likely causes?

A1: Low or incomplete conversions when using this compound are frequently traced back to the degradation of the reagent itself. The primary culprits are improper pH, elevated temperatures, and the presence of competing nucleophiles.

  • Cause A: pH-Mediated Degradation (Hydrolysis)

    • The Chemistry: Like other chloroacetamide compounds, this compound is susceptible to hydrolysis under both acidic and basic conditions.[5][6]

      • Base-Catalyzed Hydrolysis: In the presence of strong bases (e.g., NaOH, KOH), the primary degradation pathway is a bimolecular nucleophilic substitution (SN2) reaction where a hydroxide ion attacks the carbon bearing the chlorine atom. This displaces the chloride and results in the formation of the less reactive N-(2-methoxyethyl)-2-hydroxyacetamide.[6] In some cases, strong bases can also promote cleavage of the amide bond itself.[6]

      • Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing in concentrated HCl), cleavage of the amide bond is a more common degradation pathway.[6]

    • Solution:

      • pH Control: If your reaction conditions permit, maintain a pH as close to neutral as possible to minimize the rate of hydrolysis.[5]

      • Base Selection: For reactions requiring a base, consider using non-nucleophilic, sterically hindered bases or inorganic bases with limited solubility like K₂CO₃ or Cs₂CO₃, which can be less aggressive than soluble hydroxides.

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of your starting material and the appearance of polar byproducts, which could indicate hydrolysis.

  • Cause B: Thermal Decomposition

    • The Chemistry: Although generally stable at room temperature, chloroacetamides can decompose at elevated temperatures.[7][8] High heat can accelerate unwanted side reactions and lead to the formation of hazardous decomposition products, including hydrogen chloride and nitrogen oxides.[9][10]

    • Solution:

      • Optimize Temperature: Determine the minimum temperature required for your desired reaction to proceed at a reasonable rate. Avoid excessive heating or prolonged reaction times at high temperatures.

      • Local Overheating: Ensure efficient stirring to prevent localized overheating, especially during exothermic reactions or when using heating mantles. A uniform temperature profile is critical.

  • Cause C: Competing Nucleophiles

    • The Chemistry: this compound is a potent alkylating agent and will react with any suitable nucleophile in the reaction mixture.[3] Water is a common competing nucleophile, but solvents like alcohols can also react, especially at higher temperatures or under basic conditions, to form ether byproducts.

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware before starting the reaction. If the presence of water is unavoidable, be aware that hydrolysis will be a competing pathway.[11]

      • Solvent Choice: Select a non-nucleophilic (aprotic) solvent whenever possible (e.g., Toluene, THF, DMF, Acetonitrile). If a protic solvent is necessary, consider its potential to react and adjust conditions accordingly.

Q2: I'm observing significant byproduct formation in my reaction. How can I identify and minimize it?

A2: The formation of byproducts is a clear indicator of stability issues or non-selective reactivity. The most common unintended products arise from hydrolysis or reactions with other components in your mixture.

  • Byproduct A: N-(2-methoxyethyl)-2-hydroxyacetamide

    • Identification: This hydrolysis product is more polar than the starting material. It will have a lower Rf value on a normal-phase TLC plate and an earlier retention time on a reverse-phase HPLC column. Its mass will correspond to the parent compound with Cl replaced by OH (M-19.5 Da).

    • Cause: Presence of water under basic or neutral conditions.[6]

    • Solution: Implement rigorous anhydrous techniques as described in A1, Cause C. If your reaction must be run in an aqueous medium, consider using a biphasic system with a phase-transfer catalyst to bring the reactants together while minimizing the exposure of the chloroacetamide to the bulk aqueous phase.

  • Byproduct B: Products from Reaction with Amine Nucleophiles

    • Identification: If your nucleophile is a primary or secondary amine, over-alkylation can occur, leading to di- or even tri-alkylation products. These will be higher molecular weight species.

    • Cause: The bifunctional nature of some nucleophiles or using an excess of the chloroacetamide reagent can lead to multiple additions.

    • Solution:

      • Control Stoichiometry: Carefully control the molar ratio of reactants. If mono-alkylation is the goal, sometimes using a slight excess of the amine nucleophile can suppress over-alkylation of the product.

      • Slow Addition: Add the this compound solution dropwise to the solution of the nucleophile at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, favoring the initial desired reaction.

Q3: My results are inconsistent from one experiment to the next. Why?

A3: Inconsistent results often point to a lack of control over key variables, including the quality and handling of the starting material.

  • Cause A: Reagent Purity and Storage

    • The Chemistry: this compound is a solid that is stable under standard ambient conditions when stored properly.[7][12] However, it is sensitive to moisture and can degrade over time if not stored correctly. Traces of moisture can significantly lower its melting point and indicate hydrolysis.[13]

    • Solution:

      • Proper Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong acids, bases, and oxidizing agents.[7][8][10]

      • Quality Check: Before use, check the physical appearance of the reagent. It should be a colorless to pale yellow solid.[14] If it appears discolored or clumpy, it may have degraded. Consider purifying a small sample by recrystallization if purity is in doubt.

  • Cause B: Reaction Atmosphere

    • The Chemistry: The presence of atmospheric moisture can be enough to cause slow hydrolysis, especially on a small scale or during long reactions.

    • Solution: For sensitive reactions, run the experiment under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen. Use glassware with ground glass joints and septa for reagent addition.

Frequently Asked Questions (FAQs)

  • What are the ideal storage conditions for this compound?

    • Store in a tightly sealed container in a dry, cool, and well-ventilated area.[10] It should be kept separate from strong acids, strong bases, and oxidizing agents.[7][8]

  • How does pH quantitatively affect the stability of this compound?

    • The stability is significantly pH-dependent. Chloroacetamide herbicides are generally most stable near neutral pH.[5] Both acidic and basic conditions catalyze hydrolysis, with the reaction rate increasing as you move further from neutral pH.[6] Under strongly basic conditions (e.g., 2 N NaOH), hydrolysis to the hydroxy-derivative is the main pathway, while under strongly acidic conditions (e.g., 6 N HCl), amide cleavage can also occur.[6]

  • What are the primary hazardous decomposition products?

    • Upon heating or in a fire, this compound can decompose to produce toxic and irritating fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.[8][9][10]

  • Can I use protic solvents like ethanol or methanol for my reaction?

    • You can, but with caution. Protic solvents are nucleophilic and can compete with your desired nucleophile, especially at elevated temperatures or in the presence of a base. This can lead to the formation of byproducts where the chlorine is replaced by an alkoxy group (-OR). If possible, aprotic solvents are preferred.

  • What are the essential safety precautions when handling this compound?

    • Handle this compound in a well-ventilated area or a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][15] Avoid breathing dust and prevent contact with skin and eyes.[7][15]

Data & Diagrams

Table 1: Summary of Stability Under Various Conditions
ConditionPotential Effect on StabilityPrimary Degradation PathwayRecommendation
High pH (>9) Significant degradationSN2 displacement of Cl- by OH-Buffer reaction near neutral pH; use non-hydroxide bases (e.g., K₂CO₃).
Low pH (<4) Degradation, especially with heatAcid-catalyzed amide hydrolysisAvoid strong acidic conditions unless amide cleavage is intended.
Elevated Temp. (>80°C) Accelerated degradation/decompositionHydrolysis, side reactions, decompositionRun reaction at the lowest feasible temperature; ensure even heating.
Aqueous Media Slow to moderate degradationHydrolysisUse anhydrous solvents; if water is required, minimize reaction time.
Protic Solvents (e.g., EtOH) Potential for side reactionsSolvolysis (e.g., formation of ether byproduct)Use aprotic solvents (THF, Toluene, DMF) when possible.
Improper Storage Gradual degradationHydrolysis due to atmospheric moistureStore in a tightly sealed container in a cool, dry place.[7][10]
Diagrams
Troubleshooting Workflow for Low Reaction Yield

G start Low Yield or Incomplete Reaction check_pH Is pH strongly acidic or basic? start->check_pH check_temp Is reaction temperature excessive? check_pH->check_temp No adjust_pH Adjust pH to neutral or use milder base/acid check_pH->adjust_pH Yes check_water Are anhydrous conditions ensured? check_temp->check_water No lower_temp Lower reaction temperature check_temp->lower_temp Yes use_dry Use anhydrous solvents & inert atmosphere check_water->use_dry No re_evaluate Re-evaluate reaction check_water->re_evaluate Yes adjust_pH->re_evaluate lower_temp->re_evaluate use_dry->re_evaluate

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Primary Degradation Pathways

G cluster_base Basic Conditions (OH⁻) cluster_acid Acidic Conditions (H₃O⁺, Δ) parent This compound hydrolysis_product N-(2-methoxyethyl)-2-hydroxyacetamide (Primary Product) parent->hydrolysis_product SN2 Attack amide_cleavage_base Chloroacetic acid + 2-Methoxyethylamine parent->amide_cleavage_base Amide Cleavage (Minor Pathway) amide_cleavage_acid Chloroacetic acid + 2-Methoxyethylamine (Primary Pathway) parent->amide_cleavage_acid Amide Hydrolysis

Caption: Key hydrolytic degradation pathways under basic and acidic conditions.

Validated Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Aniline Derivative

This protocol describes a typical alkylation reaction, such as the synthesis of an S-metolachlor precursor, using potassium carbonate as the base in an aprotic solvent.

Materials:

  • This compound

  • Substituted Aniline (e.g., 2-ethyl-6-methylaniline)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add the substituted aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile to achieve a concentration of approximately 0.5 M with respect to the aniline.

  • Stirring: Begin vigorous stirring to create a fine suspension.

  • Electrophile Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred suspension at room temperature over 15 minutes.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or HPLC until the limiting reagent is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography or recrystallization as needed.

Protocol 2: HPLC-Based Stability Test

This protocol provides a method to assess the stability of this compound under specific buffered conditions.

Materials:

  • This compound

  • Buffered aqueous solutions (e.g., pH 4, pH 7, pH 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a C18 column

  • Thermostated incubator or water bath

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 10 mg/mL).

  • Reaction Samples: In separate vials, add a small aliquot of the stock solution to each of the buffered solutions (pH 4, 7, and 9) to achieve a final concentration of ~100 µg/mL. Ensure the volume of acetonitrile is low (<5%) to not significantly alter the aqueous environment.

  • Incubation: Place the vials in a thermostated incubator set to a specific temperature (e.g., 40 °C).

  • Time Points: At designated time points (t=0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Quench any further reaction by diluting the aliquot into the HPLC mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 15 minutes).

    • Detection: Monitor at a suitable wavelength (e.g., 210 nm).

  • Data Analysis: Quantify the peak area of the this compound peak at each time point. Plot the percentage of remaining compound versus time for each pH condition to determine the degradation rate. Look for the appearance of new, more polar peaks corresponding to degradation products.

References
  • Arkivoc. (2023). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%.
  • Zhao, L., et al. (2023). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. Frontiers in Bioengineering and Biotechnology, 11.
  • ResearchGate. (2022). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides.
  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE.
  • ResearchGate. (n.d.). Scheme 10. Synthesis of metolachlor (44) and (S)-metolachlor (47).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6580, Chloroacetamide.
  • Eurofins. (n.d.). Safety Data Sheet: 2-Chloroacetamide.
  • ResearchGate. (n.d.). Optimized structures of S-metolachlor and the most stable conformers of the radicals.
  • Compendium of Pesticide Common Names. (n.d.). S-metolachlor data sheet.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide.
  • ResearchGate. (2009). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • ResearchGate. (2020). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
  • U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80601, 2-Chloro-N-(2-hydroxyethyl)acetamide.
  • Katke, S.A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66773, 2-chloro-N-methylacetamide.
  • Wikipedia. (n.d.). Chloroacetamide.
  • Organic Syntheses. (n.d.). Chloroacetamide.
  • Mettler Toledo. (n.d.). Alkylation Reactions.
  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-N,N-diethyl-. In NIST Chemistry WebBook.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

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Technical Support Center: Solvent Effects on 2-chloro-N-(2-methoxyethyl)acetamide Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for experiments involving 2-chloro-N-(2-methoxyethyl)acetamide. The following content is structured to address common questions regarding the profound impact of solvent choice on the reactivity, mechanism, and outcome of reactions with this substrate.

Section 1: Fundamental Concepts & Mechanistic Insights

This section addresses the foundational principles governing the reactivity of this compound and how solvents mediate its chemical transformations.

Q1: What is the primary reaction mechanism for this compound with nucleophiles, and how does the solvent influence it?

A1: The primary reaction pathway for this compound, a primary α-chloroacetamide, is nucleophilic substitution.[1] In this reaction, a nucleophile (Nu⁻) displaces the chloride ion (Cl⁻), which acts as the leaving group. The reaction can proceed through two main mechanisms: the SN1 (unimolecular) or the SN2 (bimolecular) pathway.[2][3] The solvent's properties are a critical determinant of which mechanism prevails.

  • SN2 Mechanism (Bimolecular): This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[3] This pathway is generally favored for primary halides like this compound. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), significantly accelerate SN2 reactions.[4][5] These solvents solvate the cation but poorly solvate the anion (the nucleophile), leaving it "naked" and highly reactive.[6]

  • SN1 Mechanism (Unimolecular): This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then rapidly attacked by the nucleophile.[2][7] While less common for primary halides, this pathway can be promoted by polar protic solvents (e.g., water, methanol, ethanol).[4][5] These solvents excel at stabilizing both the chloride leaving group and the transient carbocation intermediate through hydrogen bonding, thereby lowering the energy barrier for the first, rate-determining step.[4][7]

G cluster_sn2 SN2 Pathway (Concerted) cluster_sn1 SN1 Pathway (Stepwise) r_sn2 Reactants (Substrate + Nu⁻) ts_sn2 Transition State [Nu---C---Cl]⁻ r_sn2->ts_sn2 Single Step p_sn2 Product (Substituted + Cl⁻) ts_sn2->p_sn2 r_sn1 Reactants (Substrate + Nu⁻) ts1_sn1 Transition State 1 r_sn1->ts1_sn1 Step 1 (Slow) int_sn1 Carbocation Intermediate (R⁺ + Cl⁻) ts1_sn1->int_sn1 ts2_sn1 Transition State 2 int_sn1->ts2_sn1 Step 2 (Fast) + Nu⁻ p_sn1 Product (Substituted + Cl⁻) ts2_sn1->p_sn1 G cluster_main Desired Pathway cluster_side Side Reaction Pathway (Solvolysis) r_main Substrate + Target Nucleophile (Nu⁻) p_main Desired Product r_main->p_main in Aprotic Solvent (e.g., DMSO) r_side Substrate + Solvent (S-OH) p_side Solvolysis Byproduct r_side->p_side in Protic Solvent (e.g., Methanol) start This compound start->r_main start->r_side

Caption: Solvent choice dictates desired vs. side reaction pathways.

Q5: How do I set up a kinetic study to quantitatively measure solvent effects?

A5: A well-designed kinetic study provides robust, quantitative data on solvent effects. The goal is to determine the reaction rate constant (k) under pseudo-first-order conditions.

Experimental Protocol: Measuring Reaction Rate via Quench and Analysis

  • Preparation:

    • Prepare stock solutions of this compound and your nucleophile in the desired solvent (e.g., 0.1 M and 1.0 M, respectively). Using a large excess of the nucleophile (≥10 equivalents) ensures its concentration remains effectively constant, simplifying the kinetics to pseudo-first-order with respect to the chloroacetamide. [8] * Prepare a quenching solution. This could be a dilute acid if the nucleophile is basic, or a solvent that rapidly dilutes and stops the reaction (e.g., adding an aliquot to cold 2-propanol). [8] * Set up a constant temperature bath (e.g., 25.0 °C) to ensure isothermal conditions.

  • Reaction Execution:

    • Place separate flasks containing the substrate and nucleophile solutions in the temperature bath to equilibrate.

    • To initiate the reaction (t=0), rapidly mix the two solutions. Start a timer immediately.

    • At predetermined time intervals (e.g., 5, 10, 20, 40, 60, 90 minutes), withdraw a precise aliquot (e.g., 1.0 mL) of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing the quenching solution. This stops the reaction at that specific time point.

  • Analysis:

    • Analyze each quenched sample using a suitable technique like HPLC, GC, or ¹H NMR to determine the concentration of the remaining this compound.

    • Plot ln([Substrate]t / [Substrate]0) versus time (in seconds).

    • The data should yield a straight line for a first-order reaction. The pseudo-first-order rate constant, k', is the negative of the slope of this line.

  • Data Interpretation:

    • Repeat this entire procedure for each solvent you wish to test.

    • Comparing the k' values directly reveals the quantitative effect of each solvent on the reaction rate. A larger k' indicates a faster reaction.

G cluster_prep 1. Preparation cluster_run 2. Reaction & Sampling cluster_analyze 3. Analysis prep1 Prepare Stock Solutions (Substrate, Nucleophile) prep2 Equilibrate at Temp prep1->prep2 run1 Mix Solutions (t=0) prep2->run1 run2 Withdraw Aliquot at time 't' run1->run2 run3 Quench Aliquot run2->run3 run3->run2 Repeat for Time Course ana1 Analyze Samples (HPLC, GC, NMR) run3->ana1 ana2 Plot ln[A] vs. time ana1->ana2 ana3 Calculate Rate Constant (k') ana2->ana3

Caption: Workflow for a chemical kinetics experiment.

References

  • Nucleophilic aliphatic substitution reactions of propachlor, alachlor, and metolachlor with bisulfide (HS-) and polysulfides (Sn2-).
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  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Semantic Scholar.
  • Solvent effects. Wikipedia.
  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
  • An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc.
  • Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol.
  • Metolachlor and alachlor breakdown product formation patterns in aquatic field mesocosms.
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide.
  • Application Notes and Protocols for 2'-Chloroacetanilide in Nucleophilic Substitution Reactions. Benchchem.
  • Environmental fate of alachlor and metolachlor.
  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Davis.
  • ALACHLOR. Rotterdam Convention.
  • 8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts.
  • Kinetic Study of Solvolysis of 2-Chloro-2-methylpropane. Chegg.
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  • Nucleophilicity and Solvent Effects. Chemistry LibreTexts.
  • Solved in the solvolysis of 2-chloro-2-methylpropane, some. Chegg.com.
  • Effects of Solvents on Nucleophilicity - MC
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.

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Technical Support Center: Managing Temperature Control in 2-chloro-N-(2-methoxyethyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-chloro-N-(2-methoxyethyl)acetamide. The acylation of 2-methoxyethylamine with chloroacetyl chloride is a fundamentally exothermic reaction where precise temperature management is not merely a suggestion, but a critical parameter for ensuring reaction safety, maximizing yield, and achieving high product purity. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights to navigate the thermal challenges of this synthesis.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses foundational questions and explains the causality behind key temperature-related protocol choices.

Q1: What is the recommended temperature for this reaction, and why is it so critical?

A1: The optimal temperature range for the addition of chloroacetyl chloride to 2-methoxyethylamine is 0 to 5 °C .[1][2] Maintaining this low temperature is paramount for three primary reasons:

  • Controlling the Exotherm: The reaction is highly exothermic.[2] Failure to dissipate the heat generated can lead to a rapid, uncontrolled increase in temperature, a dangerous condition known as thermal runaway.[3][4][5]

  • Preventing Side Reactions: Higher temperatures can promote the formation of undesirable byproducts, such as diacylated species or polymers, which complicates purification and reduces the yield of the target molecule.[1][2]

  • Ensuring Reagent Stability: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by any residual moisture. Low temperatures help to mitigate premature degradation of this key reagent.[2]

Q2: My reaction mixture turned dark brown and produced a low yield of a tar-like substance. What is the likely cause?

A2: A dark, tarry output is a classic symptom of a loss of temperature control.[2] An uncontrolled temperature spike has likely led to the polymerization or degradation of the starting materials or the product itself. The root cause is often an addition rate of chloroacetyl chloride that is too fast for the cooling system to handle, or inefficient stirring that creates localized "hot spots" within the reaction vessel.

Q3: Can I perform the addition of chloroacetyl chloride at room temperature to complete the reaction faster?

A3: This is strongly discouraged from a safety and quality perspective. While the reaction will proceed, adding the acyl chloride at room temperature will generate heat far too quickly to be safely managed in a standard laboratory setup.[6] This creates a significant risk of thermal runaway, which can lead to boiling over of the reaction mixture, pressure build-up, and potentially catastrophic vessel failure.[3][4] Furthermore, the product quality will be severely compromised due to an increase in side reactions.[1]

Q4: What is the best method for monitoring the internal reaction temperature?

A4: An external bath temperature reading is insufficient. You must use a calibrated thermometer or a thermocouple probe placed directly into the reaction mixture. The probe tip should be fully submerged in the liquid but positioned so that it does not touch the walls or bottom of the flask, which would give a false reading. For any reaction scale, it is crucial to monitor the temperature constantly during the addition phase.

Section 2: Troubleshooting Guide for Common Temperature-Related Issues

This guide provides a systematic approach to diagnosing and resolving specific experimental problems.

Issue Observed Potential Cause(s) Corrective Action(s)
Rapid, Uncontrolled Temperature Spike During Addition 1. The addition rate of chloroacetyl chloride is too high. 2. Stirring is inefficient, creating localized hot spots. 3. The cooling bath (e.g., ice/water) has lost its cooling capacity.1. Immediately halt the addition. Add chloroacetyl chloride dropwise using a pressure-equalizing dropping funnel for fine control. 2. Ensure the stirrer is creating a deep vortex for efficient mixing and heat transfer. 3. Replenish the ice in the cooling bath. For larger scales, consider using an automated chiller.
Low Yield of Final Product 1. Significant side reactions occurred due to a temperature excursion.[1][2] 2. The HCl byproduct protonated the starting amine, rendering it non-nucleophilic.[7] 3. Chloroacetyl chloride was hydrolyzed by moisture.1. Review and strictly adhere to the 0-5 °C temperature protocol. 2. Ensure an appropriate base (e.g., triethylamine, pyridine) is included in the reaction to neutralize the HCl as it forms.[2][8] 3. Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction.
Final Product is Difficult to Purify 1. The presence of multiple byproducts from poor temperature control. 2. Unreacted starting materials remain.1. Optimize the reaction temperature to improve selectivity for the desired product. 2. Perform an aqueous workup: wash with dilute acid to remove the unreacted amine and with a bicarbonate solution to remove acidic impurities before final purification.[2]

Section 3: Validated Protocol and Troubleshooting Workflow

Step-by-Step Experimental Protocol
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet, dissolve 2-methoxyethylamine (1.0 eq) and a suitable base like triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).[2]

  • Cooling: Place the flask in an ice-water or ice-salt bath and cool the solution to an internal temperature of 0 °C with vigorous stirring.

  • Reagent Addition: Add chloroacetyl chloride (1.05 eq) to the dropping funnel. Add the chloroacetyl chloride dropwise to the cooled amine solution over 30-60 minutes. Critically, ensure the internal temperature does not exceed 5 °C during the entire addition process.[2]

  • Reaction: Once the addition is complete, allow the mixture to continue stirring at 0-5 °C for 1 hour.

  • Warm-up: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up & Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.[2]

Mandatory Visualization: Logical Workflow for Temperature Excursion Events

G start Temperature Excursion Detected (Internal T > 5°C) stop_addition IMMEDIATELY HALT CHLOROACETYL CHLORIDE ADDITION start->stop_addition check_cooling Assess Cooling Bath Efficiency stop_addition->check_cooling enhance_cooling ACTION: Replenish Ice / Lower Chiller Setpoint check_cooling->enhance_cooling Ineffective check_stirring Assess Stirring Efficiency check_cooling->check_stirring Effective enhance_cooling->check_stirring increase_stirring ACTION: Increase Stirrer RPM check_stirring->increase_stirring Ineffective monitor_temp Monitor Internal Temperature Until Stable at < 5°C check_stirring->monitor_temp Effective increase_stirring->monitor_temp decision Is Temperature Controlled? monitor_temp->decision resume Resume Addition at 50% of Previous Rate decision->resume Yes investigate Post-Reaction Analysis: Investigate Root Cause of Excursion decision->investigate No (Proceed to Work-up) resume->monitor_temp

Caption: Logical workflow for responding to a temperature excursion event.

Section 4: Authoritative Grounding: The Underlying Mechanism

The synthesis proceeds via a nucleophilic acyl substitution . The lone pair of electrons on the nitrogen of 2-methoxyethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate which then collapses, expelling a chloride ion to form the final amide product and HCl.

Mandatory Visualization: Reaction Pathway

G cluster_0 Reactants cluster_1 Mechanism Amine 2-Methoxyethylamine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcidChloride Chloroacetyl Chloride AcidChloride->Intermediate Product This compound Intermediate->Product Chloride Elimination

Caption: Simplified diagram of the nucleophilic acyl substitution pathway.

Temperature directly influences the kinetics of this pathway. While increased temperature accelerates the desired reaction, it exponentially increases the rate of competing, undesired reactions which may have a similar activation energy.[4][5] By maintaining a low temperature, we ensure that molecules have sufficient energy to overcome the activation barrier for the desired amidation, but not enough to readily engage in degradation or polymerization pathways, thus ensuring high selectivity and purity.

References

  • Benchchem.
  • Continuous deacylation of amides in a high-temperature and high-pressure microreactor. (2022). Chinese Journal of Chemical Engineering. Accessed January 9, 2026.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health. Accessed January 9, 2026.
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (2013). Chemical Communications (RSC Publishing). Accessed January 9, 2026.
  • Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. (2022).
  • Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
  • chloroacetamide. Organic Syntheses Procedure. Accessed January 9, 2026.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. Accessed January 9, 2026.
  • Reactions of Amines. (2025). Chemistry LibreTexts. Accessed January 9, 2026.
  • Reaction conditions and reagents: (a) chloroacetyl chloride 2 (1.2 equiv.).... (2022).
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2019). MDPI. Accessed January 9, 2026.
  • Exothermic Reaction Hazards. (2024).
  • AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. (2016). Worcester Polytechnic Institute. Accessed January 9, 2026.
  • How to prepare and apply 2-Chloro-N-methylacetamide?. Guidechem. Accessed January 9, 2026.
  • Tips and tricks for difficult amide bond formation?. (2021). Reddit. Accessed January 9, 2026.
  • Benchchem. optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. Accessed January 9, 2026.
  • Uncontrolled exothermic reaction. Weizmann Institute of Science. Accessed January 9, 2026.
  • Benchchem.
  • Chemical reaction hazards and the risk of thermal runaway INDG254. Health and Safety Executive. Accessed January 9, 2026.
  • Why did my amide syntesis does not work?. (2021).
  • A facile amidation of chloroacetyl chloride using DBU. (2017). International Journal of ChemTech Research. Accessed January 9, 2026.
  • Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PrepChem.com. Accessed January 9, 2026.
  • Preparation of chloroacetamide. (1943).
  • What are the best reaction conditions for an amidation reaction using EDC?. (2015).
  • Avoid Explosion Risks & Hazards of Chemical Reactions. Mettler Toledo. Accessed January 9, 2026.
  • Illuminating the Effects of Interchain Interactions on the Catalytic Amidation of C–H Bonds in Polyethylenes. (2026). Journal of the American Chemical Society. Accessed January 9, 2026.
  • Process for preparing chloroacetyl chloride. (2017).
  • Problem using Chloroacetyl Chloride. (2020). Sciencemadness.org. Accessed January 9, 2026.

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Technical Support Center: Workup Procedures for 2-Chloro-N-(2-methoxyethyl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-chloro-N-(2-methoxyethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the workup and purification of this compound. Here, we synthesize technical accuracy with field-proven insights to ensure you can confidently and efficiently isolate your target molecule.

Diagram: General Workup Workflow

Below is a generalized workflow for the workup of a typical this compound synthesis, highlighting the key stages and decision points.

cluster_0 Reaction Completion cluster_1 Quenching cluster_2 Extraction cluster_3 Purification cluster_4 Final Product rc Reaction Mixture (Product, Unreacted SMs, Base, Solvent) quench Quench with Water or Dilute Aqueous Acid rc->quench TLC confirms completion extract Liquid-Liquid Extraction (e.g., DCM, EtOAc) quench->extract wash Aqueous Washes (Brine, NaHCO3, Dilute HCl) extract->wash Separate layers dry Dry Organic Layer (Na2SO4 or MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate Filter drying agent purify Purification (Recrystallization or Chromatography) concentrate->purify product Pure 2-chloro-N- (2-methoxyethyl)acetamide purify->product

Caption: General workflow for the workup of this compound synthesis.

Frequently Asked Questions (FAQs)

Reaction Quenching

Q1: How should I quench my reaction after the formation of this compound is complete?

A1: The primary goal of quenching is to stop the reaction and neutralize any remaining reactive species, such as unreacted chloroacetyl chloride.

  • Standard Procedure: The most common and effective method is to pour the reaction mixture into ice-cold water.[1] This serves multiple purposes:

    • It rapidly hydrolyzes any remaining chloroacetyl chloride to the water-soluble chloroacetic acid and HCl.

    • The low temperature helps to minimize potential side reactions.

    • If the product is a solid, this can induce precipitation, providing an initial purification step.[2]

  • Acidic Quench: Alternatively, quenching with a dilute aqueous acid (e.g., 1M HCl) can be beneficial, especially if a tertiary amine base like triethylamine was used. This will protonate the amine, forming a water-soluble salt that can be easily removed in the subsequent extraction.[3]

Caution: Avoid quenching with strong bases, as this can promote the hydrolysis of the desired amide product, particularly at elevated temperatures.

Troubleshooting Guide

Extraction Issues

Q2: I've quenched my reaction and added an extraction solvent, but an emulsion has formed. How can I resolve this?

A2: Emulsion formation is a common issue when performing liquid-liquid extractions, especially when residual bases or salts are present.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactants or fine particles at the liquid-liquid interface. In this context, amine salts or other byproducts can act as emulsifying agents.

  • Solutions:

    • "Break" the Emulsion with Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion and force the separation of the layers.[4]

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the colloidal particles.

    • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent emulsion formation.

Q3: How can I effectively remove unreacted 2-methoxyethylamine from the organic layer?

A3: Unreacted 2-methoxyethylamine is a common impurity that is soluble in many organic solvents.

  • Acidic Wash: The most effective method is to wash the organic layer with a dilute aqueous acid, such as 1M HCl.[5] The amine will be protonated to form its corresponding ammonium salt, which is highly soluble in the aqueous phase and will be partitioned out of the organic layer.

    • Protocol:

      • Perform the initial extraction as planned.

      • Wash the organic layer 1-2 times with 1M HCl.

      • Follow with a wash with saturated aqueous sodium bicarbonate to neutralize any residual acid.

      • Finally, wash with brine to remove excess water before drying.[3]

  • Copper Sulfate Wash: For acid-sensitive products, washing with a 10% aqueous copper(II) sulfate solution is an alternative. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[5]

Purification Problems

Q4: My crude product has a low melting point and appears oily, even after concentrating. What are the next steps for purification?

A4: An oily or low-melting crude product suggests the presence of impurities. Recrystallization is often the preferred method for purifying solid organic compounds.

  • Solvent Selection for Recrystallization: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Solvent System Suitability for N-substituted Chloroacetamides Notes
Ethanol/Water Often a good choice.The product is typically soluble in hot ethanol and less soluble in water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[1]
Isopropanol Can be effective.Similar properties to ethanol.
Toluene Useful for less polar impurities.
Ethyl Acetate/Hexanes A common solvent pair for column chromatography and can also be used for recrystallization.Dissolve in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed.
  • Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals upon cooling, it means the solution has become supersaturated at a temperature above the melting point of the impure product.

    • Solution: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization.[6]

Q5: The yield of my recrystallized product is very low. What could be the cause?

A5: Low recovery after recrystallization is a frequent problem and can often be rectified.

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor upon cooling.[1]

    • Best Practice: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize prematurely in the funnel.

    • Solution: Use a pre-heated funnel and receiving flask, and keep the solution at or near its boiling point during filtration.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize the precipitation of the product.[1]

Side Reactions and Impurities

Q6: My TLC plate shows multiple spots close to my product spot. What are the likely side products?

A6: The formation of side products is dependent on the reaction conditions.

  • Di-acylation: If an amine with more than one reactive N-H bond is used, or if the reaction conditions are not carefully controlled, di-acylation can occur, leading to a more nonpolar byproduct. Using a 1:1 stoichiometry of the amine to chloroacetyl chloride can help minimize this.[3]

  • Hydrolysis Products: As mentioned, both the starting chloroacetyl chloride and the final amide product can undergo hydrolysis. The resulting chloroacetic acid or N-(2-methoxyethyl)glycine will be more polar than the desired product. An aqueous basic wash (e.g., saturated NaHCO₃) during workup will remove these acidic impurities.[3]

Diagram: Troubleshooting Decision Tree

This diagram provides a logical pathway for troubleshooting common workup issues.

cluster_extraction Extraction Problems cluster_purification Purification Challenges start Workup Issue emulsion Emulsion Formation start->emulsion amine_impurity Unreacted Amine in Organic Layer start->amine_impurity oily_product Oily/Impure Product start->oily_product low_yield Low Recrystallization Yield start->low_yield sol1 Add Brine Filter through Celite® emulsion->sol1 Solution sol2 Wash with Dilute HCl or 10% CuSO4(aq) amine_impurity->sol2 Solution sol3 Recrystallize from appropriate solvent (e.g., EtOH/Water) oily_product->sol3 Solution sol4 Use minimal hot solvent Ensure complete cooling low_yield->sol4 Solution

Sources

Technical Support Center: Navigating Impurities in Commercial 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-N-(2-methoxyethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate common impurities encountered in commercial batches of this versatile reagent. Our focus is on providing practical, in-depth solutions grounded in established chemical principles to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Purity in this compound

This compound is a key building block in organic synthesis, valued for its reactive chloroacetyl moiety. However, its synthesis and storage can lead to the formation of several process-related and degradation impurities. The presence of these impurities can have significant consequences, ranging from reduced yields in subsequent reactions to the formation of unintended side products, ultimately compromising the quality of the final compound. This guide provides a structured approach to understanding and dealing with these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: The most prevalent impurities can be categorized as follows:

  • Unreacted Starting Materials: The synthesis of this compound typically involves the reaction of chloroacetyl chloride with 2-methoxyethylamine . Incomplete reaction or inefficient purification can leave residual amounts of these starting materials.

  • Hydrolysis Product: The chloroacetyl group is susceptible to hydrolysis, particularly in the presence of moisture. This leads to the formation of 2-hydroxy-N-(2-methoxyethyl)acetamide .

  • Over-acylation Product: Under certain reaction conditions, a second chloroacetylation of the primary amine can occur, leading to the formation of a diamide impurity, 2-chloro-N-(2-chloroacetyl)-N-(2-methoxyethyl)acetamide .

Q2: How can I assess the purity of my this compound sample?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for quantifying the main component and separating it from polar and non-polar impurities.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities, including residual starting materials.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation of the desired product and for identifying and quantifying impurities with distinct spectral signatures.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of unknown impurities by their mass-to-charge ratio.[4][5]

Q3: What are the recommended storage conditions to minimize degradation?

A3: To minimize the formation of the hydrolysis product, this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the use and analysis of this compound, providing actionable solutions.

Issue 1: Unexpected Peaks in HPLC Analysis

Problem: Your HPLC chromatogram shows one or more unexpected peaks in addition to the main product peak.

Possible Causes & Solutions:

ImpurityExpected Retention Time (Relative to Main Peak)Identification and ConfirmationMitigation Strategy
2-methoxyethylamine (Starting Material) EarlierSpike the sample with a standard of 2-methoxyethylamine. Confirm by LC-MS.Purification by aqueous work-up or column chromatography.
Chloroacetyl chloride (Starting Material) Earlier (may react on column)Difficult to detect directly by HPLC due to high reactivity. Analyze by GC-MS if suspected.Use a slight excess of the amine during synthesis and quench any remaining chloroacetyl chloride.
2-hydroxy-N-(2-methoxyethyl)acetamide (Hydrolysis Product) EarlierSynthesize a standard of the hydroxy derivative for comparison. Confirm structure by LC-MS and NMR.Strict anhydrous conditions during reaction and storage. Purification by recrystallization or column chromatography.
2-chloro-N-(2-chloroacetyl)-N-(2-methoxyethyl)acetamide (Diamide) LaterCharacterize by LC-MS (higher molecular weight) and NMR (absence of N-H proton).Controlled addition of chloroacetyl chloride at low temperatures during synthesis. Purification by column chromatography.

Workflow for Impurity Identification:

start Unexpected Peak in HPLC check_rt Compare Retention Time to Standards start->check_rt lcms Analyze by LC-MS check_rt->lcms If no match nmr Analyze by NMR lcms->nmr For structural confirmation id_impurity Identify Impurity nmr->id_impurity mitigate Implement Mitigation Strategy id_impurity->mitigate

Caption: Workflow for identifying unknown HPLC peaks.

Issue 2: Inconsistent NMR Spectra

Problem: The ¹H or ¹³C NMR spectrum of your this compound shows unexpected signals or incorrect integration values.

Expert Insights:

The presence of impurities will manifest as additional peaks in the NMR spectrum. Here’s how to decipher them:

  • 2-hydroxy-N-(2-methoxyethyl)acetamide: Look for a new singlet around 4.0 ppm corresponding to the -CH₂OH group, and the disappearance of the -CH₂Cl signal around 4.1 ppm. The adjacent methylene protons will also show a shift.

  • Unreacted 2-methoxyethylamine: You may observe signals corresponding to the free amine, which will be broader and may exchange with residual water in the NMR solvent.

  • Diamide byproduct: The most telling sign is the disappearance of the amide N-H proton signal (typically a broad singlet around 6.5-7.5 ppm).

Illustrative ¹H NMR Data for this compound and Potential Impurities (in CDCl₃, values are approximate):

Compound-CH₂Cl-OCH₃N-CH₂--CH₂O-NH-CH₂OH
This compound ~4.1 (s, 2H)~3.4 (s, 3H)~3.6 (q, 2H)~3.5 (t, 2H)~7.0 (br s, 1H)-
2-hydroxy-N-(2-methoxyethyl)acetamide -~3.4 (s, 3H)~3.5 (q, 2H)~3.6 (t, 2H)~7.2 (br s, 1H)~4.0 (s, 2H)
2-methoxyethylamine -~3.3 (s, 3H)~2.8 (t, 2H)~3.4 (t, 2H)~1.5 (br s, 2H)-
Issue 3: Low Yield or Side Product Formation in Subsequent Reactions

Problem: When using commercial this compound in a subsequent reaction (e.g., a nucleophilic substitution), you observe low yields of the desired product or the formation of unexpected side products.

Causality and Troubleshooting:

  • Cause: The presence of the hydrolysis impurity, 2-hydroxy-N-(2-methoxyethyl)acetamide, can lead to the formation of a hydroxylated side product if the hydroxyl group competes with the intended nucleophile.

  • Solution: Purify the starting material before use. A quick purification can be achieved by dissolving the material in a suitable solvent like dichloromethane or ethyl acetate, washing with water to remove the more polar hydrolysis product, and then recrystallizing the desired compound.

Purification Workflow:

start Crude this compound dissolve Dissolve in Organic Solvent (e.g., DCM) start->dissolve wash Wash with Water dissolve->wash separate Separate Organic Layer wash->separate dry Dry over Na₂SO₄ separate->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Recrystallize or Column Chromatography concentrate->purify end Pure Product purify->end

Caption: General purification workflow.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is effective for removing small amounts of more polar or less polar impurities.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water or dichloromethane/hexane) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[6][7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

This technique is highly effective for separating mixtures with components of different polarities.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • Azerbaijan Medical Journal, LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
  • SIELC Technologies, Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column.
  • Benchchem, Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystalliz
  • Benchchem, Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Deriv
  • International Journal of Pharma Sciences and Research, SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIV
  • University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystalliz
  • NIST WebBook, Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-.
  • NIST WebBook, 2-Chloro-N-methylacetamide.
  • YouTube, Making Chloroacetamide a Precursor to Many Pharmaceuticals.
  • Acanthus Research, 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide.
  • ResearchGate, (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
  • Google Patents, Prepar
  • Organic Syntheses, chloroacetamide.
  • Sigma-Aldrich, 2-Chloroacetamide = 98.0 HPLC 79-07-2.
  • International Journal of Pharma Sciences and Research, SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIV
  • Reddit, Go-to recrystalliz
  • Azerbaijan Medical Journal, LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
  • The Royal Society of Chemistry, [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper
  • Sigma-Aldrich, 2-Chloroacetamide for synthesis 79-07-2.
  • Sigma-Aldrich, 2-Chloro-N-methylacetamide.
  • ChemicalBook, 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1 H NMR.
  • ChemicalBook, 2-Chloro-N,N-diethylacetamide(2315-36-8) 1H NMR spectrum.
  • Sigma-Aldrich, 2-Chloroacetamide = 98.0 HPLC 79-07-2.
  • ChemicalBook, CHLOROACETIC ACID 2-METHOXYETHYL ESTER(13361-36-9) 1H NMR spectrum.
  • ChemSrc, Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)- (CAS 50563-36-5).
  • PubChem, 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773.
  • PubChem, 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886.
  • Sigma-Aldrich, 2-Chloro-N-(hydroxymethyl)acetamide 98 2832-19-1.
  • Indian Journal of Chemistry, Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in W
  • ARKAT USA, Inc., A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
  • O. CHEM LAB #7: KINETIC INVESTIGATION OF SUBSTITUTION, This is a very sensitive reaction!.
  • NIST WebBook, Acetamide, 2-chloro-.
  • Benchchem, Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)
  • PubChem, 2-Chloro-N-(2-hydroxyethyl)acetamide | C4H8ClNO2 | CID 80601.
  • Benchchem, Confirming the Purity of 2-[Bis(2-chloroethyl)

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Technical Support Center: Optimization of Reaction Time for 2-Chloro-N-(2-methoxyethyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2-methoxyethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to empower you with the scientific rationale behind experimental choices to ensure efficient and successful synthesis.

Introduction

The synthesis of this compound is a fundamental reaction in organic chemistry, typically achieved through the nucleophilic acyl substitution of 2-methoxyethylamine with chloroacetyl chloride. While the reaction appears straightforward, achieving optimal reaction times and high yields requires careful control of various parameters. This guide provides a structured approach to troubleshooting common issues and optimizing your reaction for speed and efficiency.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is incredibly slow, and after several hours, TLC analysis still shows a significant amount of starting amine. What are the likely causes and how can I accelerate the reaction?

A1: A slow reaction rate is a common issue that can often be traced back to several key factors:

  • Inadequate Base: The reaction between an amine and an acyl chloride generates hydrochloric acid (HCl) as a byproduct. If not neutralized, this HCl will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[1]

    • Solution: Ensure you are using at least a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[2] A slight excess (1.1-1.2 equivalents) is often recommended to drive the reaction to completion.[2] The base acts as an acid scavenger, neutralizing the HCl as it forms.[3]

  • Low Reaction Temperature: While the initial addition of the highly reactive chloroacetyl chloride should be performed at a low temperature (0-5 °C) to control the exothermic reaction, the reaction may require warming to room temperature to proceed at a reasonable rate.[2][4]

    • Solution: After the dropwise addition of chloroacetyl chloride at 0-5 °C, allow the reaction mixture to slowly warm to room temperature and continue stirring.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Poor Reagent Quality: Chloroacetyl chloride is highly sensitive to moisture and can be hydrolyzed, reducing its effective concentration. Similarly, impurities in the 2-methoxyethylamine can interfere with the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[2] It is advisable to use freshly opened or distilled chloroacetyl chloride. Verify the purity of your starting materials using appropriate analytical techniques.

Q2: I'm observing the formation of a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?

A2: The formation of dark, tarry materials is typically a sign of side reactions or degradation of starting materials or the product.[4]

  • High Reaction Temperature: The reaction between amines and acyl chlorides is highly exothermic.[4] If the temperature is not controlled, especially during the addition of chloroacetyl chloride, it can lead to polymerization and decomposition.

    • Solution: Maintain a low temperature (0-5 °C) during the addition of chloroacetyl chloride by using an ice-water bath.[4] Add the chloroacetyl chloride dropwise over a period of 30-60 minutes to allow for effective heat dissipation.[4]

  • Excess Acylating Agent: A large excess of the highly reactive chloroacetyl chloride can lead to unwanted side reactions.

    • Solution: Use a slight excess of chloroacetyl chloride (e.g., 1.05-1.1 equivalents) to ensure the complete consumption of the amine without promoting side reactions.[2]

Q3: My reaction seems to have worked, but I'm struggling to purify the product. It either oils out during crystallization or column chromatography gives poor separation. What are my options?

A3: Purification challenges often arise from the presence of unreacted starting materials or side products.

  • Aqueous Workup: Before attempting crystallization or chromatography, it is crucial to perform an aqueous workup to remove water-soluble impurities.

    • Solution: Wash the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted 2-methoxyethylamine and the triethylammonium salt. Follow this with a wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.[4] Finally, wash with brine to remove residual water.

  • Crystallization Solvent: The choice of solvent is critical for successful recrystallization.

    • Solution: If the product is "oiling out," it means it is too soluble in the chosen solvent. Try a different solvent or a solvent mixture. For chloroacetamides, ethanol or acetonitrile are often good starting points for recrystallization.[4] You can also try a solvent/anti-solvent system, such as dissolving the product in a small amount of a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., hexane) until turbidity is observed, followed by cooling.

  • Column Chromatography: If recrystallization fails, column chromatography is a viable alternative.

    • Solution: Optimize your TLC conditions first to find a solvent system that gives good separation between your product and impurities. This solvent system can then be adapted for column chromatography.

Q4: Can diacylation be a problem in this reaction? How would I know and how can I avoid it?

A4: Diacylation, where two molecules of chloroacetyl chloride react with the amine, is a potential side reaction, though less common with primary amines under controlled conditions. The resulting diacylated product would have a significantly different Rf value on a TLC plate and a different mass in a mass spectrometry analysis.

  • Solution: To minimize the risk of diacylation, use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[5] Using a slight excess of the amine can also help to ensure the complete consumption of the more reactive chloroacetyl chloride.

Experimental Protocols

Protocol 1: Standard Synthesis in an Organic Solvent

This protocol is a general and widely used method for the synthesis of this compound.

Materials:

  • 2-methoxyethylamine (1.0 eq)

  • Chloroacetyl chloride (1.05 - 1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen)

Procedure:

  • In a round-bottom flask, dissolve 2-methoxyethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice-water bath.

  • While stirring vigorously, add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5 °C.[4]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC.[3]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization from a suitable solvent like ethanol or acetonitrile to obtain pure this compound.[4]

Data Presentation
ParameterRecommended ConditionRationale
Stoichiometry (Amine:Acyl Chloride:Base) 1 : 1.05 : 1.2A slight excess of the acyl chloride and base ensures complete conversion of the starting amine and neutralization of the HCl byproduct.[2]
Temperature 0 °C for addition, then room temperatureInitial cooling is crucial to control the exothermic reaction and prevent side product formation.[4] Warming to room temperature allows the reaction to proceed to completion in a reasonable time.[2]
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvents like DCM are effective for this reaction.[4] Anhydrous conditions are necessary to prevent hydrolysis of the chloroacetyl chloride.[2]
Reaction Time 2-4 hoursThis is a typical timeframe, but the reaction should be monitored by TLC to determine the actual completion time.[3]

Visualization of Key Processes

Reaction Pathway

Reaction_Pathway 2-Methoxyethylamine 2-Methoxyethylamine Intermediate Protonated Intermediate 2-Methoxyethylamine->Intermediate + Chloroacetyl Chloride Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Triethylamine Triethylamine (Base) Byproduct Triethylammonium Chloride Triethylamine->Byproduct Neutralizes HCl Product This compound Intermediate->Product + Triethylamine (-HCl) Intermediate->Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction is Slow Q_Base Is base stoichiometry correct (1.1-1.2 eq)? Start->Q_Base A_Base_No Adjust base concentration Q_Base->A_Base_No No Q_Temp Was reaction warmed to RT? Q_Base->Q_Temp Yes A_Base_No->Q_Temp A_Temp_No Allow to warm to room temperature Q_Temp->A_Temp_No No Q_Reagents Are reagents fresh and anhydrous? Q_Temp->Q_Reagents Yes A_Temp_No->Q_Reagents A_Reagents_No Use fresh/distilled reagents & dry solvent Q_Reagents->A_Reagents_No No End Reaction Optimized Q_Reagents->End Yes A_Reagents_No->End

Caption: A logical workflow for troubleshooting a slow reaction rate.

References

  • Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. ResearchGate.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online.
  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate.
  • chloroacetamide. Organic Syntheses Procedure.
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.
  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.
  • The acylation reaction of amines is carried out in presence of pyridine because.... YouTube.

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Validation & Comparative

A Senior Application Scientist's Guide to Chloroacetamides: A Comparative Analysis of 2-chloro-N-(2-methoxyethyl)acetamide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of an alkylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and the overall success of a synthetic route. Among the plethora of options, chloroacetamide derivatives stand out as a versatile class of reagents, prized for their tunable reactivity and broad applicability. This guide provides an in-depth comparison of 2-chloro-N-(2-methoxyethyl)acetamide with other seminal members of the chloroacetamide family, offering a nuanced perspective grounded in experimental data and mechanistic principles.

Introduction to the Chloroacetamide Class: More Than Just an Alkylating Agent

Chloroacetamides are characterized by a reactive C-Cl bond alpha to a carbonyl group, rendering the methylene carbon electrophilic and susceptible to nucleophilic attack. This fundamental reactivity profile is the cornerstone of their utility in forming new carbon-heteroatom and carbon-carbon bonds. The substituents on the amide nitrogen, however, are not mere spectators; they play a pivotal role in modulating the electrophilicity of the α-carbon, thereby influencing the reagent's stability, reactivity, and even its physical properties. This guide will focus on a comparative analysis of this compound against two other widely used chloroacetamides: the sterically unhindered 2-chloroacetamide and the commonly employed 2-chloro-N,N-dimethylacetamide.

Comparative Reactivity: A Tale of Sterics and Electronics

The reactivity of chloroacetamides in nucleophilic substitution reactions is a delicate interplay of steric and electronic effects imparted by the N-substituents.

Electronic Effects: The nature of the substituent on the amide nitrogen dictates the electron density at the carbonyl group, which in turn influences the electrophilicity of the α-carbon. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, inductively increasing the electrophilicity of the α-carbon and making the compound more reactive towards nucleophiles. Conversely, electron-donating groups can decrease this electrophilicity.

Steric Effects: The size of the substituents on the nitrogen atom can hinder the approach of a nucleophile to the electrophilic center, thereby slowing down the reaction rate. This is a crucial consideration when working with sterically demanding nucleophiles or when trying to achieve selective alkylation.

The following logical flow illustrates the factors influencing the reactivity of chloroacetamides.

cluster_0 Factors Influencing Reactivity cluster_1 Consequences N_Substituent N-Substituent Electronic_Effects Electronic Effects (Inductive/Resonance) N_Substituent->Electronic_Effects Steric_Hindrance Steric Hindrance N_Substituent->Steric_Hindrance Alpha_Carbon Electrophilicity of α-Carbon Electronic_Effects->Alpha_Carbon Transition_State Accessibility of Transition State Steric_Hindrance->Transition_State Reactivity Overall Reactivity in SN2 Reactions Alpha_Carbon->Reactivity Transition_State->Reactivity

Figure 1: Key factors governing the reactivity of N-substituted chloroacetamides in SN2 reactions.

A study on the hydrolysis of various chloroacetamide herbicides under acidic and basic conditions provides valuable insights into their relative reactivities.[1][2][3][4] Base-catalyzed hydrolysis often proceeds via an intermolecular SN2 reaction at the chlorinated carbon.[1][2][3][4] Subtle differences in the N-substituent structure, particularly the nature of (alkoxy)alkyl groups, can significantly impact the reaction mechanism and rate.[1][2][3][4]

Physicochemical Properties: A Comparative Overview

The choice of a reagent is also governed by its physical properties, which affect handling, solubility, and reaction setup.

PropertyThis compound2-chloro-N,N-dimethylacetamide2-chloroacetamide
CAS Number 50563-36-5[5]2675-89-0[6]79-07-2[7]
Molecular Formula C₅H₁₀ClNO₂[5]C₄H₈ClNO[6]C₂H₄ClNO[7]
Molecular Weight 151.59 g/mol 121.56 g/mol [6]93.51 g/mol [7]
Appearance LiquidColorless to light yellow liquid[8][9]Colorless to yellow crystalline solid[7][10]
Melting Point N/A-20 °C[8]115-118 °C
Boiling Point N/A165-169 °C[8]~225 °C (decomposes)[7]
Density ~1.15 g/mL1.182 g/mL at 20 °C[11][12]N/A
Solubility Soluble in most organic solvents.Soluble in many organic solvents; low solubility in water.[8]Readily soluble in water and alcohol; insoluble in ether.[7][10]

Synthesis of Chloroacetamides: A Practical Comparison

The synthetic accessibility of these reagents is a key consideration for their practical application. The general method for the synthesis of N-substituted chloroacetamides involves the chloroacetylation of the corresponding amine with chloroacetyl chloride.[13][14]

The following diagram outlines the general synthetic workflow.

cluster_0 Synthesis Workflow Start Starting Amine (R-NHR') Reaction Reaction with Chloroacetyl Chloride Start->Reaction Base (e.g., TEA, NaOAc) Solvent (e.g., DCM, Acetic Acid) Workup Aqueous Workup/ Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product N-Substituted Chloroacetamide Purification->Product

Figure 2: General workflow for the synthesis of N-substituted chloroacetamides.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N,N-dimethylacetamide

This protocol is adapted from a patented procedure.[15]

  • Materials:

    • Toluene

    • Chloroacetyl chloride (0.50 mol)

    • Dimethylamine gas (0.55 mol)

  • Procedure:

    • In a suitable reaction vessel, charge the toluene.

    • Maintain the internal temperature at 0 to 3 °C and add chloroacetyl chloride (0.50 mol) dropwise over 4 hours.

    • Simultaneously, blow in dimethylamine gas (0.55 mol) over 4 hours.

    • After the addition is complete, stir the reaction mixture at 1 °C for 1 hour.

    • Filter the reaction solution under reduced pressure to separate inorganic salt crystals.

    • Wash the crystals with toluene and combine the filtrate.

    • Concentrate the filtrate under reduced pressure to obtain oily 2-chloro-N,N-dimethylacetamide.

  • Yield: 84.8%[15]

Protocol 2: Synthesis of 2-chloroacetamide

This procedure is a classic method for the preparation of the unsubstituted chloroacetamide.[16][17]

  • Materials:

    • Ethyl chloroacetate (1.75 moles)

    • Chilled aqueous ammonia (sp. gr. 0.9)

    • Ice-salt bath

  • Procedure:

    • Place ethyl chloroacetate in a 2-L round-bottomed flask fitted with a mechanical stirrer and surrounded by an ice-salt bath.

    • Begin vigorous stirring and add 200 cc of chilled aqueous ammonia to the cold ester.

    • Stir the solution in the cold for approximately 15 minutes.

    • Add another 200 cc portion of aqueous ammonia and continue stirring for another 15 minutes.

    • Allow the mixture to stand for 30 minutes.

    • Filter the mixture with suction and wash the collected solid with two 25-cc portions of cold water.

    • The air-dried product can be further purified by recrystallization from water.

  • Yield: 78–84% of the theoretical amount.[16]

Applications in Synthesis: A Comparative Perspective

The true measure of a reagent's utility lies in its performance in various synthetic transformations. Chloroacetamides are widely used for the N-alkylation of heterocyclic compounds and the synthesis of various other ring systems.[18][19][20][21][22][23][24][25]

N-Alkylation of Indoles

The N-alkylation of indoles is a common transformation in medicinal chemistry. The choice of chloroacetamide can influence the reaction's success, particularly with substrates prone to C-alkylation. The less reactive nature of this compound, due to the electron-donating methoxyethyl group, might offer better selectivity for N-alkylation over C-alkylation in sensitive indole substrates, although this would need to be experimentally verified.

Synthesis of Heterocyclic Compounds

Chloroacetamides are valuable precursors for a variety of heterocyclic systems. For instance, they can react with thiourea to form aminothiazoles, which are important scaffolds in medicinal chemistry.[18] The reactivity of the chloroacetamide will directly impact the conditions required for these cyclization reactions. A more reactive chloroacetamide may allow for milder reaction conditions, which can be advantageous when working with sensitive substrates.

Conclusion: Selecting the Right Tool for the Job

The selection of a chloroacetamide derivative for a synthetic application is a nuanced decision that requires careful consideration of the substrate, the desired reaction outcome, and the practical aspects of the synthesis.

  • This compound presents itself as a valuable reagent, particularly in large-scale synthesis where its liquid form and the specific properties imparted by the methoxyethyl group are advantageous, as exemplified by its use in the industrial synthesis of the herbicide metolachlor. Its moderate reactivity may offer benefits in terms of selectivity.

  • 2-chloro-N,N-dimethylacetamide is a versatile and widely used liquid reagent. Its slightly higher reactivity compared to the methoxyethyl analog, coupled with good solvent properties for many organic compounds, makes it a general-purpose tool for a wide range of alkylation reactions.

  • 2-chloroacetamide , as the parent compound, is a readily available, crystalline solid. Its higher reactivity due to the absence of electron-donating N-substituents can be beneficial for reactions with less reactive nucleophiles. However, its higher melting point and potential for side reactions due to the presence of N-H protons must be considered.

Ultimately, the optimal choice of chloroacetamide will be dictated by the specific demands of the synthetic challenge at hand. This guide provides the foundational knowledge and comparative data necessary for researchers to make an informed decision, paving the way for more efficient and successful synthetic endeavors.

References

  • Roberts, A. L., & Arnold, W. A. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(16), 5796–5806.
  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information.
  • Tehrani, Z. A., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16753–16763.
  • ChemBK. (2024). N,N-dimethyl-2-chloro acetamide.
  • Al-Amiery, A. A., et al. (2021). Synthesis of new heterocyclic containing azo group from 2-N-chloro acetamido creatinine and studying their biological activity.
  • JP6072329B1. (2017). Method for producing acetamide derivative.
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  • El-Sayed, W. M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 7(46), 42359–42370.
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  • Shaaban, H. G. (2022). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 33(2), 56-64.
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A Comparative Guide to the Validation of Analytical Methods for 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methodologies for the quantitative determination of 2-chloro-N-(2-methoxyethyl)acetamide, a crucial intermediate in pharmaceutical synthesis. The objective is to equip researchers, analytical scientists, and drug development professionals with the necessary framework to select, develop, and validate analytical methods that are fit for their intended purpose, ensuring data integrity and regulatory compliance.

The comparison focuses on two orthogonal and widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). The principles and protocols are grounded in the International Council for Harmonisation (ICH) Q2(R2) guideline on the Validation of Analytical Procedures, which provides a comprehensive framework for demonstrating that a method is suitable for its intended use.[1][2][3]

The Imperative of Method Validation in Pharmaceutical Analysis

Analytical method validation is a cornerstone of quality assurance in the pharmaceutical industry. It provides documented evidence that an analytical procedure is reliable, reproducible, and accurate for its intended application—be it for the quantification of an active pharmaceutical ingredient (API), the determination of impurities, or stability testing. The objective of validating an analytical procedure is to demonstrate its fitness for purpose.[1][2] This process is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) and is detailed in the ICH guidelines.[3]

The validation process involves a systematic evaluation of a method's performance characteristics, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[4][5][6]

General Validation Workflow

The validation of an analytical method follows a structured lifecycle, from development to routine use. A well-defined validation protocol is established before the study, outlining the performance characteristics, experiments, and acceptance criteria.

Validation_Workflow cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation & Lifecycle Dev Method Development & Optimization ATP Define Analytical Target Profile (ATP) Dev->ATP Protocol Draft Validation Protocol (incl. Acceptance Criteria) ATP->Protocol Execute Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Protocol->Execute ICH Q2(R2) Guidelines Data Collect & Analyze Data Execute->Data Report Generate Validation Report Data->Report Lifecycle Method Transfer & Ongoing Lifecycle Management Report->Lifecycle

Caption: General workflow for analytical method validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a primary choice for the analysis of this compound.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Senior Application Scientist's Note: A C18 column is selected for its hydrophobic stationary phase, which is ideal for retaining and separating moderately polar organic molecules like the target analyte from potential polar impurities. The 5 µm particle size provides a good balance between efficiency and backpressure.

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v).

    • Senior Application Scientist's Note: The acetonitrile/water ratio should be optimized during method development to achieve a suitable retention time (typically 3-10 minutes) and good peak shape. Isocratic elution is preferred for its simplicity and robustness in routine quality control.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Senior Application Scientist's Note: Maintaining a constant column temperature is crucial for reproducible retention times and peak areas. 30 °C is slightly above ambient to mitigate fluctuations.

  • Detection Wavelength: 210 nm.

    • Senior Application Scientist's Note: The amide chromophore in the analyte provides UV absorbance at lower wavelengths. 210 nm is chosen to maximize sensitivity. A UV scan of the analyte standard should be performed during development to confirm the optimal wavelength.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 150 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Prep_Workflow cluster_prep Sample & Standard Preparation RefStd Weigh Reference Standard VolFlask1 Dissolve in Mobile Phase (25 mL Volumetric Flask) RefStd->VolFlask1 Sample Weigh Sample VolFlask2 Dissolve in Mobile Phase Sample->VolFlask2 Stock Stock Solution (1000 µg/mL) VolFlask1->Stock SampleSol Sample Solution VolFlask2->SampleSol Dilute Serial Dilution Stock->Dilute Filter Filter (0.45 µm) SampleSol->Filter CalStd Calibration Standards (1-150 µg/mL) Dilute->CalStd Inject Inject into HPLC CalStd->Inject Filter->Inject

Caption: HPLC sample and standard preparation workflow.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can provide excellent specificity and low detection limits, making it ideal for impurity profiling and trace analysis.

Experimental Protocol: GC-MS

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Senior Application Scientist's Note: A 5% phenyl-methylpolysiloxane (DB-5ms or equivalent) column is a robust, general-purpose column that provides good separation for a wide range of compounds, including chloroacetamides.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

    • Senior Application Scientist's Note: The temperature program is designed to ensure the analyte is volatile enough to elute from the column while providing adequate separation from any potential impurities.

  • Injection Volume: 1 µL (Splitless mode).

    • Senior Application Scientist's Note: Splitless injection is used to maximize sensitivity, which is critical for trace analysis and impurity determination.

2. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-350 amu) for peak identification.

    • SIM Ions: Select characteristic ions from the analyte's mass spectrum (e.g., the molecular ion and major fragment ions) for high-sensitivity quantification.

3. Preparation of Solutions:

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Standard Stock Solution (1000 µg/mL): Prepare as described for HPLC, but use the appropriate GC-compatible solvent.

  • Calibration Standards: Prepare standards by serial dilution in the range of 0.05 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample in the selected solvent to achieve a concentration within the calibration range.

Comparative Validation Data Summary

The following tables summarize the typical performance characteristics and acceptance criteria for the validation of the HPLC-UV and GC-MS methods for the analysis of this compound, in accordance with ICH Q2(R2) guidelines.[1][3]

Table 1: Specificity, Linearity, and Range
ParameterHPLC-UVGC-MSAcceptance Criteria (Typical)[7]
Specificity No interference from blank/placebo at the analyte's retention time. Peak purity index > 0.995.No co-eluting peaks with the same mass spectrum. Confirmatory ion ratios within ±20% of standard.Method must be selective for the analyte.
Linearity Range 1 - 150 µg/mL0.05 - 20 µg/mLAssay: 80-120% of test concentration. Impurities: LOQ to 120% of specification.
Correlation Coefficient (r²) > 0.999> 0.999r² ≥ 0.995
Y-Intercept < 2% of response at 100% concentration< 5% of response at 100% concentrationShould not be significantly different from zero.
Table 2: Accuracy and Precision
ParameterHPLC-UVGC-MSAcceptance Criteria (Typical)
Accuracy (% Recovery) 98.5% - 101.5%97.0% - 103.0%Assay: 98.0% - 102.0% recovery. Impurities (trace): 80.0% - 120.0% recovery.
Precision - Repeatability (%RSD) ≤ 1.0%≤ 1.5%Assay: %RSD ≤ 2.0%. Impurities: %RSD ≤ 5.0%.
Precision - Intermediate (%RSD) ≤ 1.5%≤ 2.5%Assay: %RSD ≤ 2.0%. Impurities: %RSD ≤ 10.0%.
Table 3: Detection Limits and Robustness
ParameterHPLC-UVGC-MSRationale / Acceptance Criteria
Limit of Detection (LOD) 0.3 µg/mL0.01 µg/mLBased on Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) 1.0 µg/mL0.05 µg/mLBased on Signal-to-Noise ratio of 10:1; must be determined with acceptable precision and accuracy.
Robustness Unaffected by small changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).Unaffected by small changes in oven ramp rate (±1°C/min) and flow rate (±0.1 mL/min).No significant change in results; system suitability parameters must pass.

Method Selection: A Data-Driven Decision

The choice between HPLC-UV and GC-MS depends on the specific analytical objective.

  • HPLC-UV is an excellent choice for routine quality control, content uniformity, and assay determination . Its robustness, simpler sample preparation, and lower operational complexity make it highly efficient for analyzing a large number of samples. The precision and accuracy are well within the typical requirements for API quantification.

  • GC-MS excels in applications requiring higher sensitivity and specificity, such as impurity identification and quantification at trace levels . The mass spectrometric detection provides structural information, which is invaluable for identifying unknown degradation products or process-related impurities. Its significantly lower LOD and LOQ make it the superior method for controlling impurities at very low specification limits.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. A thorough validation process, guided by the principles outlined in the ICH Q2(R2) guidelines, is essential to demonstrate that the chosen method is fit for its intended purpose.[1][2][6] This guide provides the foundational protocols and comparative performance data to enable scientists to develop and validate robust analytical methods, thereby ensuring the quality and safety of pharmaceutical products. The final selection of a method should always be justified based on its validated performance characteristics and its suitability for the specific analytical challenge at hand.

References

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The Chloroacetamide Core in Agrochemicals: A Cost-Benefit Analysis of 2-Chloro-N-(2-methoxyethyl)acetamide and its Congeners in Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and professional in drug development and agrochemical synthesis, the selection of building blocks and synthetic pathways is a critical decision point, balancing efficacy, cost, and safety. The 2-chloroacetamide moiety is a cornerstone in the synthesis of a wide array of bioactive molecules, most notably the chloroacetamide class of herbicides. This guide provides an in-depth cost-benefit analysis of syntheses involving the 2-chloro-N-(alkoxyalkyl)acetamide functional group, with a primary focus on its manifestation in the widely used herbicide, metolachlor. We will dissect the synthetic efficiencies, economic viability, and end-use performance of metolachlor and its close analog acetochlor, comparing them with alternative chloroacetamides and other herbicide classes.

The Strategic Importance of the Chloroacetamide Functional Group

The efficacy of 2-chloroacetamides as herbicides lies in their ability to inhibit very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. This disruption of lipid production leads to the failure of proper cell wall formation in emerging weeds, ultimately causing their death. The N-substituted side chain plays a crucial role in the molecule's uptake, translocation, and metabolic stability within the plant, directly influencing its herbicidal activity and crop selectivity. The specific structure of 2-chloro-N-(2-methoxyethyl)acetamide is a key component of the herbicide metolachlor, a widely used tool in modern agriculture for the control of annual grasses and some broadleaf weeds in crops like corn, soybeans, and cotton.[1][2]

Synthetic Pathways and Economic Considerations

The industrial synthesis of chloroacetamide herbicides is a multi-step process that demands high efficiency to remain economically viable. The core reaction is the acylation of a substituted aniline with chloroacetyl chloride.

General Synthesis of N-Substituted 2-Chloroacetamides

The fundamental reaction for creating the 2-chloroacetamide linkage is a nucleophilic acyl substitution. An appropriately substituted amine is reacted with chloroacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol 1: General Synthesis of a 2-Chloro-N-Arylacetamide

  • Reaction Setup: To a solution of the desired substituted aryl amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, toluene) in a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add a base such as triethylamine (1.1 equivalents).

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 2-chloro-N-arylacetamide.

G cluster_reactants Reactants cluster_process Process cluster_products Products Substituted_Amine Substituted Amine (e.g., 2-ethyl-6-methylaniline) Reaction Acylation Reaction (Solvent, 0-25°C) Substituted_Amine->Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Byproduct Triethylammonium Chloride Reaction->Byproduct Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product N-Substituted 2-Chloroacetamide Purification->Final_Product

Caption: General workflow for the synthesis of N-substituted 2-chloroacetamides.

Industrial Synthesis of Metolachlor and Acetochlor

The industrial synthesis of metolachlor and acetochlor follows the general principle outlined above, but with specific, highly optimized starting materials and processes. For (S)-metolachlor, a key step is the asymmetric synthesis of the chiral amine precursor. One efficient reported synthesis achieves an overall yield of 50.8% with high enantiopurity.[3] Another optimized process reports a 51-55% overall yield for (S)-metolachlor.[4] A synthesis method for (S)-metolachlor has been patented with a reported yield of 90.1% in the final acylation step.[5]

G cluster_metolachlor Metolachlor Synthesis cluster_acetochlor Acetochlor Synthesis MEA 2-Ethyl-6-methylaniline (MEA) Imine_Formation Imine Formation MEA->Imine_Formation Methoxyacetone Methoxyacetone Methoxyacetone->Imine_Formation Asymmetric_Hydrogenation Asymmetric Hydrogenation (Ir-Xyliphos catalyst) Imine_Formation->Asymmetric_Hydrogenation Chiral_Amine (S)-N-(2-ethyl-6-methylphenyl)- (1-methoxypropan-2-yl)amine Asymmetric_Hydrogenation->Chiral_Amine Acylation_M Acylation with Chloroacetyl Chloride Chiral_Amine->Acylation_M S_Metolachlor (S)-Metolachlor Acylation_M->S_Metolachlor MEA_A 2-Ethyl-6-methylaniline (MEA) Anilide_Formation Anilide Formation MEA_A->Anilide_Formation Chloroacetyl_Chloride_A Chloroacetyl Chloride Chloroacetyl_Chloride_A->Anilide_Formation Anilide 2-chloro-N-(2-ethyl-6- methylphenyl)acetamide Anilide_Formation->Anilide Alkoxylation Alkoxylation (NaOH) Anilide->Alkoxylation Chloromethyl_ethyl_ether Chloromethyl ethyl ether Chloromethyl_ethyl_ether->Alkoxylation Acetochlor Acetochlor Alkoxylation->Acetochlor

Caption: Simplified industrial synthesis pathways for (S)-Metolachlor and Acetochlor.

Cost Analysis of Starting Materials

The economic feasibility of these syntheses is heavily dependent on the cost of the primary starting materials. Below is a comparative table of approximate costs for the key precursors.

Starting MaterialTypical UseApproximate Price (USD)Source
2-Ethyl-6-methylanilineMetolachlor & Acetochlor Synthesis$51.90 / 250mg[6]
¥40.0 / 1kg
2,6-DiethylanilineAlachlor Synthesis$68.50 / 250mL[7]
₹ 275 / kg[8]
Chloroacetyl ChlorideAcylating Agent$34.20 / 1L[9]
2-MethoxyethylaminePrecursor for Metolachlor Sidechain$54.22 / 25mL[10]

Note: Prices are subject to change and vary by supplier and purity.

The cost of the substituted anilines is a significant factor. The multi-step synthesis required to produce these precursors contributes substantially to the final cost of the herbicide.

Performance and Efficacy in Application

The ultimate benefit of these synthetic efforts is measured by the performance of the final product in the field. Metolachlor and acetochlor are both effective on grasses and small-seeded broadleaf weeds, but they exhibit different strengths.

Comparative Weed Control Spectrum
Weed SpeciesAcetochlor EfficacyS-Metolachlor EfficacyNotes
PigweedsGood to ExcellentGoodAcetochlor provides slightly better control.[11]
LambsquartersSuppressionLimitedAcetochlor offers better suppression.[11]
Common RagweedSuppressionLimitedAcetochlor offers better suppression.[11]
SmartweedActivityNo ControlAcetochlor has activity on smartweed.[11]
VelvetleafActivityNo ControlAcetochlor has activity on velvetleaf.[11]
Annual GrassesExcellentExcellentBoth provide similar control of species like foxtail, crabgrass, and barnyardgrass.[11]
Residual Activity and Activation

S-metolachlor generally has a longer soil residual activity than acetochlor.[11] However, S-metolachlor requires less rainfall for activation, which can be an advantage in drier conditions.[11]

Costs Beyond Synthesis: Safety, Toxicology, and Environmental Fate

A comprehensive cost-benefit analysis must extend beyond manufacturing and efficacy to include the potential negative externalities associated with the use of these chemicals.

Crop Injury

Chloroacetamide herbicides can cause injury to crops, particularly under certain environmental conditions or at higher application rates. Symptoms often include leaf deformation and a "draw-string" effect where the leaf tip is pulled back, creating a heart shape.[12] Studies have shown that both metolachlor and acetochlor can cause crop injury, especially at higher rates, though the crops often recover.[13] Microencapsulated (ME) formulations of acetochlor have been shown to cause less crop injury compared to emulsifiable concentrate (EC) formulations of S-metolachlor when applied over the top.[1]

Toxicology and Regulatory Status

Chloroacetamide herbicides have been the subject of toxicological scrutiny. Alachlor and acetochlor have been associated with hepatotoxicity in rats and dogs.[14] The metabolism of these compounds can lead to the formation of reactive intermediates. Due to these concerns, some chloroacetamide herbicides are classified as Restricted Use Pesticides (RUPs) by the U.S. Environmental Protection Agency (EPA), meaning they can only be used by certified applicators.[15][16] The regulatory landscape for these chemicals is dynamic, with ongoing reviews and potential for new restrictions.[17][18][19]

Environmental Fate

The persistence and mobility of herbicides in the environment are critical considerations. Metolachlor generally has a longer half-life in aquatic systems compared to alachlor.[20] Both herbicides can be transported from fields into surface and groundwater, and their breakdown products are also of environmental interest.[21]

Alternatives to Metolachlor and Acetochlor

Several alternatives to metolachlor and acetochlor are available, both within and outside the chloroacetamide class.

  • Other Chloroacetamides: Alachlor and butachlor are other members of this class. They share a similar mode of action but have different N-substituents, leading to variations in their efficacy, crop safety, and toxicological profiles.

  • Other Herbicide Classes: Herbicides from other classes, such as pyroxasulfone (Group 15, same as chloroacetamides) and atrazine (Group 5), are also used for similar weed control spectra. Atrazine, in particular, is often used in combination with chloroacetamides to broaden the range of controlled weeds.[11]

The choice of an alternative often depends on the specific weed pressure, crop, soil type, and regulatory restrictions in a given region.

Conclusion: A Synthesist's Guide to a Complex Decision

The this compound moiety, as a key component of metolachlor, represents a highly successful application of synthetic chemistry to address a critical agricultural need. The cost-benefit analysis of its use, however, is multifaceted.

Benefits:

  • High Efficacy: Metolachlor and acetochlor provide excellent control of many problematic annual grasses and small-seeded broadleaf weeds.

  • Economic Value: The use of these herbicides contributes significantly to crop yields, with the economic benefits of similar herbicides like atrazine estimated to be in the billions of dollars annually for U.S. farmers.[22][23]

  • Mature Synthesis: The synthetic routes are well-established, allowing for large-scale, cost-effective production.

Costs:

  • Starting Material Costs: The synthesis of the required substituted anilines is a significant cost driver.

  • Crop Injury Potential: Misapplication or unfavorable environmental conditions can lead to crop damage and potential yield loss.

  • Toxicological and Environmental Concerns: These herbicides and their metabolites are subject to regulatory oversight due to potential human health and environmental risks. This can lead to restrictions on use and potential future de-registration.

  • Herbicide Resistance: Over-reliance on any single mode of action, including that of the chloroacetamides, can lead to the evolution of resistant weed populations, a growing problem for waterhemp.[24]

For the researcher or drug development professional, the story of this compound and its role in the broader class of chloroacetamide herbicides serves as a compelling case study. It highlights the intricate balance between synthetic efficiency, molecular design for bioactivity, economic viability, and the ever-present considerations of safety and environmental stewardship. The optimal choice is not merely the one with the highest yield in the lab, but the one that provides a sustainable and responsible solution in its final application.

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A Comparative Guide to the Spectroscopic Analysis of 2-chloro-N-(2-methoxyethyl)acetamide for Definitive Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of 2-chloro-N-(2-methoxyethyl)acetamide, a compound of interest in various chemical and pharmaceutical contexts. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural elucidation.

The compound , this compound, possesses several key structural features that are amenable to spectroscopic analysis: an amide linkage, a chloroacetyl group, and a methoxyethyl substituent. Our investigation will leverage Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive and definitive structural portrait.

The Logic of a Multi-Faceted Approach

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of each signal provide a detailed picture of the electronic environment and neighboring protons for each unique hydrogen nucleus.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium signal, which does not interfere with the proton spectrum.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl₃ transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer (≥400 MHz) transfer->instrument Insert Sample acquire Acquire ¹H Spectrum instrument->acquire process Fourier Transform & Phasing acquire->process Raw Data (FID) analyze Integrate & Assign Peaks process->analyze report Final Report analyze->report Structural Confirmation

Interpretation of the ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the five unique proton environments in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~6.5-7.5Broad Singlet1HN-H The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be variable.[1][2]
~4.05Singlet2HCl-CH₂ -C=OThese protons are adjacent to an electron-withdrawing chlorine atom and a carbonyl group, resulting in a significant downfield shift. They have no adjacent protons, hence a singlet.
~3.55Triplet2HN-CH₂ -CH₂These protons are adjacent to a nitrogen atom and a methylene group, appearing as a triplet due to coupling with the neighboring CH₂ group.
~3.50Triplet2HCH₂-CH₂ -OThese protons are adjacent to an oxygen atom and a methylene group, also appearing as a triplet.
~3.35Singlet3HO-CH₃ The methyl protons are adjacent to an oxygen atom, resulting in a downfield shift compared to an alkane. With no adjacent protons, the signal is a singlet.

Table 1. Predicted ¹H NMR Spectral Data for this compound in CDCl₃.

The presence of a broad singlet for the amide proton is a characteristic feature.[1] The restricted rotation around the C-N amide bond due to partial double bond character can sometimes lead to more complex spectra, but for this structure, a single set of signals is expected at room temperature.[3][4]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the number of unique carbon environments and their functional group identity. A standard broadband-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample Use ¹H NMR Sample instrument Place in Spectrometer sample->instrument Insert Sample acquire Acquire ¹³C Spectrum instrument->acquire process Fourier Transform acquire->process Raw Data (FID) analyze Assign Carbon Peaks process->analyze report Final Report analyze->report Structural Confirmation

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show five distinct signals, corresponding to the five unique carbon environments in this compound.

Chemical Shift (δ, ppm) Assignment Rationale
~166C =OThe carbonyl carbon of the amide is highly deshielded and appears significantly downfield.
~71CH₂-C H₂-OThe carbon atom bonded to the oxygen of the ether is deshielded.
~59O-C H₃The methyl carbon attached to the oxygen atom.
~43Cl-C H₂-C=OThe carbon atom attached to the electron-withdrawing chlorine atom is shifted downfield.
~40N-C H₂-CH₂The carbon atom adjacent to the nitrogen of the amide.

Table 2. Predicted ¹³C NMR Spectral Data for this compound in CDCl₃.

The chemical shifts are highly indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon's position is characteristic of an amide.[5][6]

FTIR Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Experimental Protocol: FTIR
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Instrument Setup: The analysis is performed using a standard FTIR spectrometer.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument records the absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis sample Place Sample on ATR Crystal instrument Place in Spectrometer sample->instrument Insert Sample acquire Acquire IR Spectrum instrument->acquire analyze Identify Characteristic Peaks acquire->analyze Infrared Spectrum report Final Report analyze->report Functional Group Confirmation

Interpretation of the FTIR Spectrum

The FTIR spectrum provides clear evidence for the key functional groups present in this compound.

Wavenumber (cm⁻¹) Vibration Functional Group
~3300N-H stretchSecondary Amide
~2950-2850C-H stretchAliphatic (CH₂, CH₃)
~1650C=O stretch (Amide I)Secondary Amide
~1550N-H bend (Amide II)Secondary Amide
~1100C-O stretchEther
~750C-Cl stretchAlkyl Halide

Table 3. Key FTIR Absorption Bands for this compound.

The strong absorption around 1650 cm⁻¹ is characteristic of the amide I band (C=O stretch), while the band around 1550 cm⁻¹ corresponds to the amide II band (N-H bend).[7] The presence of a secondary amide is further confirmed by the N-H stretching vibration around 3300 cm⁻¹.[1]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common soft ionization techniques that are likely to produce a prominent molecular ion peak.[8][9]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

G cluster_prep Sample Introduction cluster_acq Ionization & Mass Analysis cluster_proc Data Interpretation dissolve Dissolve in Suitable Solvent infuse Direct Infusion or LC Inlet dissolve->infuse ionize ESI or APCI Source infuse->ionize Introduce Sample analyze Mass Analyzer (e.g., Q-TOF) ionize->analyze identify_M Identify Molecular Ion Peak analyze->identify_M Mass Spectrum analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag report Final Report analyze_frag->report Structural Confirmation

Interpretation of the Mass Spectrum

The molecular formula of this compound is C₅H₁₀ClNO₂. The expected molecular weight is approximately 151.59 g/mol .

  • Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we expect to see two peaks: one for the molecular ion containing ³⁵Cl at m/z ≈ 151.6 and another, approximately one-third the intensity, for the molecular ion containing ³⁷Cl at m/z ≈ 153.6.[10] This isotopic signature is a definitive indicator of the presence of one chlorine atom.

  • Key Fragmentation Pathways: Electron ionization or collision-induced dissociation can lead to predictable fragmentation patterns. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and cleavage of the C-N bond.[11][12]

m/z Value Possible Fragment Ion Neutral Loss
151/153[C₅H₁₀³⁵ClNO₂]⁺ / [C₅H₁₀³⁷ClNO₂]⁺Molecular Ion
106[M - CH₂Cl]⁺Loss of chloromethyl radical
77[ClCH₂C=O]⁺Acylium ion
74[HNCH₂CH₂OCH₃]⁺
58[CH₂=NCH₂CH₂OCH₃]⁺

Table 4. Predicted Key Fragments in the Mass Spectrum of this compound.

The observation of the characteristic acylium ion at m/z 77 (and its isotopic partner at m/z 79) would provide strong evidence for the chloroacetyl moiety.[11]

Comparative Synopsis and Definitive Confirmation

The true power of this analytical approach lies in the convergence of data from all four techniques. No single method provides the complete picture, but together they form an undeniable case for the structure of this compound.

Technique Key Information Provided Contribution to Final Structure
¹H NMR - Confirms 5 unique proton environments. - Establishes connectivity through spin-spin coupling (triplets). - Integration confirms the number of protons in each environment.Defines the complete proton framework and connectivity of the ethyl and methyl groups.
¹³C NMR - Confirms 5 unique carbon environments. - Chemical shifts identify the carbonyl, ether, and alkyl carbons.Establishes the carbon backbone of the molecule.
FTIR - Confirms the presence of N-H, C=O (amide), C-O (ether), and C-Cl functional groups.Provides a rapid confirmation of the key functional groups present.
Mass Spec - Confirms the molecular weight. - Isotopic pattern confirms the presence of one chlorine atom. - Fragmentation pattern supports the proposed connectivity.Validates the molecular formula and provides corroborating evidence for structural subunits.

Table 5. Synergistic Contribution of Spectroscopic Techniques.

References

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A Comparative Guide to Purity Assessment of Synthesized 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reproducible results and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the primary analytical methodologies for assessing the purity of 2-chloro-N-(2-methoxyethyl)acetamide, a key building block in various synthetic pathways. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering not just protocols, but the strategic reasoning behind their application.

The Synthetic Landscape and Anticipated Impurities

The synthesis of this compound typically proceeds via the acylation of 2-methoxyethylamine with chloroacetyl chloride.[1][2] This seemingly straightforward nucleophilic acyl substitution is often accompanied by the formation of process-related impurities that can compromise the integrity of downstream reactions.

A thorough understanding of the reaction mechanism allows for the anticipation of potential impurities, which is the first step in developing a robust purity assessment strategy. The primary impurities of concern include:

  • Unreacted Starting Materials: Residual 2-methoxyethylamine and chloroacetyl chloride.

  • Byproducts of Side Reactions: Such as the formation of a diamide, 2-chloro-N-(2-chloroacetyl)-N-(2-methoxyethyl)acetamide, particularly if the reaction conditions are not carefully controlled.[3]

  • Residual Solvents: From the reaction and subsequent work-up and purification steps.

  • Degradation Products: Arising from instability of the product under certain conditions.

The choice of an appropriate analytical method hinges on its ability to resolve and accurately quantify the parent compound in the presence of these potential impurities.

Primary Analytical Techniques: A Comparative Analysis

The three most powerful and commonly employed techniques for the purity assessment of pharmaceutical intermediates like this compound are HPLC, GC-MS, and qNMR. Each offers a unique set of advantages and is suited to different aspects of purity analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Intrinsic quantitative analysis based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.[4]
Typical Linearity Range 0.1 - 150 µg/mL0.1 - 75 µg/mLWide dynamic range, dependent on sample concentration and number of scans.
Correlation Coefficient (r²) > 0.999> 0.998Not applicable (primary method)
Limit of Detection (LOD) 0.03 µg/mL0.06 µg/mL~0.1% for routine analysis
Limit of Quantification (LOQ) 0.1 µg/mL0.2 µg/mL~0.3% for routine analysis
Accuracy (% Recovery) 98.5 - 101.5%97.5 - 102.5%High accuracy as a primary ratio method.[4]
Precision (% RSD) < 1.5%< 2.5%< 1.0%
Key Advantages High resolution for non-volatile and thermally labile compounds; robust and widely available.[5]Excellent for volatile impurities and residual solvents; high sensitivity and specificity with MS detection.Absolute quantification without the need for a specific reference standard of the analyte; non-destructive.[6]
Key Limitations Requires a reference standard for quantification; may not be suitable for highly volatile impurities.May require derivatization for non-volatile compounds; potential for thermal degradation of the analyte in the injector.Lower sensitivity compared to chromatographic methods for trace impurities; higher initial instrument cost.

This table presents typical performance characteristics and should be validated for specific laboratory conditions and methods.

Experimental Protocols and Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolving power for a wide range of compounds.[7] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach.

Rationale: The C18 stationary phase provides excellent retention and separation for moderately polar organic molecules like our target compound. The choice of a phosphate buffer in the mobile phase ensures a stable pH, leading to reproducible retention times and peak shapes. Acetonitrile is a common organic modifier that provides good elution strength.

Experimental Protocol:

  • Instrumentation: A gradient-capable HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic in HPLC grade water, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water (diluent) and serially dilute to create calibration standards.

  • Sample Preparation: Accurately weigh the synthesized this compound and dissolve in the diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Inject Inject into HPLC Standard_Prep->Inject Sample_Prep Prepare Sample Solution Sample_Prep->Inject Separate Separation on C18 Column Inject->Separate Gradient Elution Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Purity vs. Standard Integrate->Quantify

Caption: HPLC Purity Assessment Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and volatile impurities that may be present in the synthesized this compound.

Rationale: The use of a mid-polarity column like a DB-5ms provides good separation for a wide range of organic compounds. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns, adding a high degree of confidence to the analysis.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GCMS_Workflow Sample_Prep Dissolve Sample in Volatile Solvent Inject Inject into GC Sample_Prep->Inject Separate Separation in Capillary Column Inject->Separate Temperature Program Ionize Electron Ionization Separate->Ionize Analyze Mass Analysis Ionize->Analyze Identify Identify Impurities by Mass Spectra Analyze->Identify

Caption: GC-MS Impurity Profiling Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity determination, as recognized by pharmacopoeias.[8] Its major advantage is the ability to provide a direct measure of purity without the need for a specific reference standard of the analyte.[6][9]

Rationale: The fundamental principle of qNMR is that the integral of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[4] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound.

    • Accurately weigh a specific amount of the certified internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all nuclei.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR_Workflow Prepare_Sample Accurately weigh sample and internal standard Dissolve Dissolve in deuterated solvent Prepare_Sample->Dissolve Acquire_Spectrum Acquire 1H NMR spectrum with quantitative parameters Dissolve->Acquire_Spectrum Process_Data Process spectrum (phase, baseline, integrate) Acquire_Spectrum->Process_Data Calculate_Purity Calculate purity using the integral ratio Process_Data->Calculate_Purity

Caption: qNMR Absolute Purity Determination Workflow.

Alternative and Complementary Purity Assessment Methods

While HPLC, GC-MS, and qNMR are the primary quantitative techniques, other methods can provide valuable complementary information:

  • Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity for crystalline solids. Impurities will typically cause a depression and broadening of the melting point range.[10]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the purity of highly pure crystalline substances by analyzing the shape of the melting endotherm.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent tool for confirming the identity of the synthesized compound by identifying its functional groups. While not inherently quantitative, it can be used to detect certain impurities if their characteristic absorption bands are distinct from the main compound.[12]

  • Thin-Layer Chromatography (TLC): A simple, rapid, and inexpensive method for qualitatively assessing the number of components in a mixture and for monitoring the progress of a reaction.[13]

Ensuring Trustworthiness: The Role of Pharmacopoeial Standards

For pharmaceutical intermediates, adherence to the standards set forth by pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) is crucial.[14][15] Furthermore, the International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A) and residual solvents (ICH Q3C) that are essential for regulatory compliance.[16]

The validation of analytical methods according to ICH Q2(R1) guidelines is a mandatory step to ensure that the chosen method is fit for its intended purpose. This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.[5]

Conclusion

The purity assessment of synthesized this compound is a multi-faceted process that requires a strategic combination of analytical techniques. While HPLC and GC-MS are indispensable tools for separation and quantification relative to reference standards, qNMR offers the distinct advantage of absolute purity determination without the need for a specific analyte standard. Complementary methods like melting point analysis and FTIR provide additional layers of confirmation.

Ultimately, a robust purity assessment strategy is not about relying on a single method, but about building a comprehensive analytical profile of the synthesized compound. This approach, grounded in a thorough understanding of the synthetic process and guided by the principles of pharmacopoeial standards, ensures the highest level of scientific integrity and provides the confidence needed to advance drug development programs.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and potential of a method for natural products analysis.
  • Diehl, B. W. (2011). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 23(5), 13-17.
  • U.S. Pharmacopeia. General Chapter <761> Nuclear Magnetic Resonance.
  • LibreTexts. (2021, March 5). 9.2: How do we know when an Organic Compound is Pure? Chemistry LibreTexts. [Link]
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  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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  • Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.
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  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. [Link]
  • Onys’ko, M. Y., et al. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
  • LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]
  • Science Rabbit. (n.d.). Pharmacopeial Solvents & Impurities. [Link]
  • NETZSCH Analyzing & Testing. (2020, July 22).
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. [Link]
  • Veeprho. (n.d.). 2-chloro-N-(2-(1-chloro-4-hydroxyisoquinolin-3-yl)-2-oxoethyl)acetamide. [Link]
  • NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. [Link]
  • ResearchGate. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. [Link]
  • Organic Syntheses. (n.d.). chloroacetamide. [Link]
  • PubChem. (n.d.). 2-chloro-N-methylacetamide. [Link]
  • Acanthus Research. (n.d.). 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide. [Link]
  • NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. [Link]
  • PubChem. (n.d.). Chloroacetamide. [Link]
  • NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. [Link]
  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. [Link]
  • Royal Society of Chemistry. (2014).
  • U.S. Geological Survey. (2003). Methods of analysis by the U.S.
  • SpectraBase. (n.d.). Acetamide, 2-chloro-N-phenethyl-. [Link]
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  • Google Patents. (2010).

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A Comparative Guide to Catalysts for 2-Chloro-N-(2-methoxyethyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative study of various catalytic systems for the synthesis of 2-chloro-N-(2-methoxyethyl)acetamide, a key intermediate in the production of various pharmaceuticals and agrochemicals. We will delve into the mechanistic nuances of different catalyst classes, present comparative experimental data, and offer detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific applications. This document is designed to bridge the gap between theoretical understanding and practical application, ensuring both scientific integrity and field-proven insights.

Introduction: The Significance of this compound and the Role of Catalysis

This compound is a crucial building block in organic synthesis. Its reactivity, stemming from the electrophilic α-carbon and the readily displaceable chlorine atom, makes it a valuable precursor for a diverse range of more complex molecules, including various heterocyclic compounds.[1] The synthesis of this chloroacetamide derivative is typically achieved through the chloroacetylation of 2-methoxyethylamine with chloroacetyl chloride.

The efficiency and selectivity of this N-alkylation reaction are highly dependent on the chosen catalytic system. The primary role of the catalyst is to facilitate the reaction between the amine and the acyl chloride while minimizing side reactions. This guide will explore and compare the performance of different catalysts, providing a robust framework for informed decision-making in a laboratory or industrial setting.

Comparative Analysis of Catalytic Systems

The synthesis of this compound can be effectively catalyzed by several classes of catalysts, each with distinct advantages and disadvantages. This section will compare the performance of Lewis acids, Brønsted acids, and phase-transfer catalysts.

Lewis and Brønsted Acid Catalysis

In certain contexts of chloroacetamide synthesis, particularly in C-amidoalkylation reactions, Lewis and Brønsted acids have been screened as potential catalysts.[2] For instance, in the reaction of a hemiaminal with an aromatic compound, strong Brønsted acids like a mixture of H₂SO₄ and P₄O₁₀ have shown the highest yields, while Lewis acids such as BF₃ etherate and ZnCl₂ were found to be inactive.[2][3] While this specific reaction differs from the direct N-alkylation to form this compound, it highlights the potential of strong acid catalysis in related transformations. However, for the direct acylation of amines, the focus is typically on managing the HCl byproduct rather than direct catalysis of the acylation itself.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) has emerged as a powerful and green methodology for N-alkylation reactions.[4] PTC facilitates the transfer of a reactant between two immiscible phases (typically aqueous and organic), enabling the reaction to proceed at the interface or in the organic phase.[5] This technique is particularly advantageous as it often allows for the use of milder and more environmentally friendly inorganic bases, such as sodium hydroxide or potassium carbonate, in place of hazardous and expensive bases like sodium hydride.[4][6]

For the synthesis of this compound, a phase-transfer catalyst can facilitate the reaction between the aqueous phase containing the deprotonated amine (or the amine itself with an inorganic base) and the organic phase containing chloroacetyl chloride.

Common Phase-Transfer Catalysts:

  • Quaternary Ammonium Salts: These are the most common PTCs and include compounds like benzyltriethylammonium chloride, methyltricaprylammonium chloride (Aliquat 336®), and methyltributylammonium chloride.[5] The lipophilicity of the cation is a crucial factor in its effectiveness.

  • Phosphonium Salts: Organic phosphonium salts, such as hexadecyltributylphosphonium bromide, are also effective and can tolerate higher temperatures compared to their ammonium counterparts.[5]

  • Crown Ethers and Cryptands: These macrocyclic polyethers can encapsulate alkali metal cations, creating a lipophilic complex that can be transferred to the organic phase.[5] However, they are often more expensive and can be toxic.[7]

Mechanism of Phase-Transfer Catalysis in N-Alkylation:

The following diagram illustrates the general mechanism of phase-transfer catalyzed N-alkylation.

PTC_Mechanism Base Base (e.g., NaOH) DeprotonatedAmine R-NH⁻ Na⁺ Base->DeprotonatedAmine Deprotonation Amine R-NH₂ Amine->DeprotonatedAmine PTC_Amine Q⁺R-NH⁻ DeprotonatedAmine->PTC_Amine PTC_aq Q⁺X⁻ (PTC) PTC_aq->PTC_Amine Ion Exchange AcylChloride ClCH₂COCl PTC_Amine->AcylChloride PTC_org Q⁺X⁻ PTC_Amine->PTC_org Regeneration Product ClCH₂CONHR AcylChloride->Product Product->PTC_org

Caption: Mechanism of phase-transfer catalyzed N-alkylation.

Performance Comparison

To provide a clear comparison, the following table summarizes the key performance indicators for different catalytic approaches based on literature and established chemical principles.

Catalyst SystemTypical YieldReaction ConditionsAdvantagesDisadvantages
No Catalyst (Base only) Moderate to GoodRequires strong, hazardous bases (e.g., NaH) or excess amine.[6] Anhydrous organic solvents.Simple setup.Use of hazardous reagents, potential for side reactions.
Lewis/Brønsted Acids VariableTypically used in C-amidoalkylation, not direct N-acylation.[2]Effective for specific transformations.Not generally applicable for this specific synthesis, can be corrosive.
Phase-Transfer Catalysts Good to ExcellentBiphasic system (e.g., water/toluene), mild inorganic base (NaOH, K₂CO₃), room temperature to moderate heating.[4][7]Green chemistry approach, use of inexpensive and safer bases, high yields, often solvent-free conditions possible.[4]Catalyst may need to be separated from the product, potential for catalyst poisoning by certain leaving groups.[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound using a conventional approach and a phase-transfer catalysis approach.

General Synthesis in an Organic Solvent (Conventional Method)

This protocol is a standard method for the synthesis of N-substituted chloroacetamides.[1]

Materials:

  • 2-methoxyethylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or another suitable base (1.1 - 1.5 eq)[1]

  • Anhydrous dichloromethane (DCM) or other aprotic solvent[1][8]

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen)

Procedure:

  • In a round-bottom flask, dissolve 2-methoxyethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.[8]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a dilute aqueous acid to remove unreacted amine and base, followed by a saturated sodium bicarbonate solution.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis using Phase-Transfer Catalysis

This protocol offers a greener and often more efficient alternative to the conventional method.

Materials:

  • 2-methoxyethylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Sodium hydroxide or potassium carbonate (1.5 eq)

  • A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) (0.05 eq)

  • Toluene or another suitable organic solvent

  • Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve 2-methoxyethylamine (1.0 eq) and the inorganic base (1.5 eq) in water.

  • Add the phase-transfer catalyst (0.05 eq) to the aqueous solution.

  • In a separate addition funnel, dissolve chloroacetyl chloride (1.1 eq) in toluene.

  • Add the organic solution to the aqueous mixture and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Experimental Workflow Diagram:

experimental_workflow cluster_conventional Conventional Method cluster_ptc Phase-Transfer Catalysis conv_start Dissolve Amine & Base in Organic Solvent conv_cool Cool to 0 °C conv_start->conv_cool conv_add Add Chloroacetyl Chloride conv_cool->conv_add conv_react React at Room Temp. conv_add->conv_react conv_workup Aqueous Workup conv_react->conv_workup conv_purify Purification conv_workup->conv_purify conv_product Final Product conv_purify->conv_product ptc_start Dissolve Amine, Base & PTC in Water ptc_add Add Chloroacetyl Chloride in Organic Solvent ptc_start->ptc_add ptc_react Vigorous Stirring at Room Temp. ptc_add->ptc_react ptc_separate Separate Organic Layer ptc_react->ptc_separate ptc_wash Wash & Dry ptc_separate->ptc_wash ptc_isolate Isolate Product ptc_wash->ptc_isolate ptc_product Final Product ptc_isolate->ptc_product

Caption: Comparative experimental workflows for synthesis.

Conclusion and Recommendations

The choice of catalyst for the synthesis of this compound significantly impacts the reaction's efficiency, cost-effectiveness, and environmental footprint. While conventional methods using an organic base in an anhydrous solvent are effective, they often involve more hazardous reagents and complex workup procedures.

Phase-transfer catalysis stands out as a superior alternative for this transformation. It offers several key advantages:

  • Greener Chemistry: Utilizes water as a solvent and inexpensive, safer inorganic bases.[4]

  • High Efficiency: Often leads to higher yields and shorter reaction times.

  • Operational Simplicity: Biphasic systems can simplify product isolation.

For researchers and drug development professionals seeking a robust, scalable, and environmentally conscious method for synthesizing this compound, phase-transfer catalysis is the recommended approach. The selection of the specific phase-transfer catalyst and reaction conditions should be optimized for the desired scale and purity requirements.

References

  • Bisarya, S. C., & Rao, R. (1992). A New Phase Transfer Catalyst (PTC) for N-Alkylation Reactions.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Starks, C. M. (2005). Industrial Phase-Transfer Catalysis.
  • Wikipedia. (n.d.).
  • Rozentsveig, I. B., et al. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkivoc, 2011(8), 192-199. [Link]
  • Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • Organic Syntheses. (n.d.). Chloroacetamide. Organic Syntheses Procedure. [Link]
  • Huang, J., et al. (2005). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 39(23), 9210-9217. [Link]
  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

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A Senior Application Scientist's Guide to Covalent Modification: Advantages of 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the precise covalent modification of biomolecules, the selection of the appropriate reactive agent is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth technical comparison of 2-chloro-N-(2-methoxyethyl)acetamide, elucidating its advantages over similar reagents in applications ranging from proteomics to the synthesis of advanced bioconjugates like antibody-drug conjugates (ADCs).

The Landscape of Covalent Modifiers: A Balancing Act of Reactivity and Specificity

Covalent labeling of biomolecules, particularly at cysteine residues, is a cornerstone of modern chemical biology and drug development. The nucleophilic thiol group of cysteine is an attractive target for electrophilic reagents, enabling the stable attachment of probes, drugs, or other moieties. The ideal reagent for such modifications must strike a delicate balance between reactivity and specificity. Overly reactive compounds can lead to off-target modifications, complicating analysis and potentially inducing toxicity, while reagents with low reactivity may require harsh conditions or prolonged reaction times, which can be detrimental to the biomolecule of interest.

The most common classes of cysteine-reactive reagents include haloacetamides (iodo- and chloro-derivatives) and maleimides. While iodoacetamides are known for their high reactivity, this often comes at the cost of lower specificity, with off-target reactions reported with methionine, histidine, lysine, and other residues.[1] Maleimides, while also highly reactive with thiols, can form conjugates that are susceptible to retro-Michael addition, leading to potential instability.

Chloroacetamides have emerged as a compelling alternative, offering a more specific reaction with cysteine residues and forming an exceptionally stable thioether bond.[2] This guide will delve into the nuanced advantages of a specific N-substituted chloroacetamide, this compound, providing a clear rationale for its preferential use in certain applications.

Unveiling the Advantages of the N-(2-methoxyethyl) Substituent

The chemical structure of this compound features a key modification: the N-(2-methoxyethyl) group. This seemingly subtle addition confers several advantageous properties compared to the parent 2-chloroacetamide and other N-alkyl or N-aryl substituted analogs.

Enhanced Hydrophilicity and Reduced Non-Specific Binding

The incorporation of the ether linkage in the N-(2-methoxyethyl) substituent increases the overall hydrophilicity of the reagent. This is a significant benefit in bioconjugation reactions, which are typically performed in aqueous buffers. Improved water solubility can facilitate higher effective concentrations of the reagent, potentially leading to more efficient labeling. Furthermore, the hydrophilic nature of the methoxyethyl group can help to mitigate non-specific hydrophobic interactions between the reagent and the target biomolecule, thereby reducing the likelihood of off-target modifications. In the context of complex biological systems, such as cell lysates or in vivo applications, minimizing non-specific binding is paramount for achieving clean and interpretable results. The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG) moieties, is a well-established strategy to improve the pharmacokinetic properties of bioconjugates, and the methoxyethyl group can be considered a mini-PEG linker.[3]

Modulated Reactivity for Improved Specificity

The reactivity of chloroacetamides is influenced by the electronic nature of the N-substituent.[4] Electron-withdrawing groups tend to increase the electrophilicity of the α-carbon, making the reagent more reactive. The N-(2-methoxyethyl) group is generally considered to be weakly electron-donating or neutral in its electronic effect, leading to a more moderate reactivity profile compared to chloroacetamides bearing strongly electron-withdrawing groups. This tempered reactivity is a key advantage, as it enhances the specificity for the highly nucleophilic thiol group of cysteine over other potentially reactive functional groups on a protein's surface. This controlled reactivity minimizes the risk of off-target modifications, a critical consideration in applications such as proteomics where precise mapping of cysteine accessibility is desired.

Formation of a Highly Stable, Irreversible Thioether Bond

A hallmark of chloroacetamide reagents is the formation of a robust thioether bond with sulfhydryl groups. This covalent linkage is significantly more stable than the thioether bond formed by maleimides, which can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo. The irreversible nature of the bond formed by this compound is a critical advantage for applications requiring long-term stability, such as the development of antibody-drug conjugates (ADCs), where premature payload release can lead to systemic toxicity.[]

Comparative Performance Analysis

To provide a clear, data-driven comparison, the following table summarizes the key performance characteristics of this compound against other commonly used cysteine-reactive reagents.

FeatureThis compoundIodoacetamideMaleimide
Reactive Group ChloroacetamideIodoacetamideMaleimide
Bond Stability High (Stable Thioether)High (Stable Thioether)Moderate (Thioether, susceptible to retro-Michael addition)
Reactivity ModerateHighHigh
Specificity for Cysteine HighModerateHigh
Key Side Reactions Potential for methionine oxidationAlkylation of Met, His, Lys, N-terminusHydrolysis of the maleimide ring, reaction with other nucleophiles at high pH
Solubility in Aqueous Buffers Enhanced due to methoxyethyl groupModerateVariable, often requires co-solvents
Key Advantage Excellent balance of specificity, stability, and improved solubilityHigh reaction speedRapid reaction with thiols

Experimental Section: Protocols and Methodologies

To translate the theoretical advantages of this compound into practice, this section provides detailed, step-by-step protocols for its application and for the comparative analysis of its reactivity.

Protocol 1: General Procedure for Protein Alkylation

This protocol describes a general method for the alkylation of cysteine residues in a purified protein sample.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.5)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Reduction:

    • To your protein solution, add TCEP to a final concentration of 5-10 mM or DTT to a final concentration of 10-20 mM.

    • Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

  • Alkylation:

    • Prepare a fresh stock solution of this compound in the same buffer as the protein sample or a compatible solvent like DMSO.

    • Add the this compound solution to the reduced protein sample to a final concentration of 20-50 mM.

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours. The optimal time may need to be determined empirically.

  • Quenching:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove excess reducing agent, alkylating agent, and quenching reagent by buffer exchange using a desalting column or by dialysis against a suitable buffer.

  • Verification of Alkylation (Optional):

    • The success of the alkylation can be confirmed by mass spectrometry. The mass of the modified cysteine residue will increase by the mass of the acetamide moiety (CH₂CONH(CH₂)₂OCH₃), which is 117.15 Da.

Protocol 2: Kinetic Analysis of Thiol Reactivity by HPLC

This protocol outlines a method to determine the second-order rate constant for the reaction of this compound with a model thiol, such as glutathione (GSH).[4]

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate buffer (100 mM, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in phosphate buffer.

    • Prepare a 100 mM stock solution of GSH in phosphate buffer.

  • Kinetic Run:

    • In a reaction vessel, combine the phosphate buffer and GSH stock solution to achieve a final GSH concentration of 10 mM.

    • Initiate the reaction by adding the this compound stock solution to a final concentration of 1 mM.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of 1% TFA in water.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

    • Monitor the disappearance of the this compound peak and the appearance of the GSH-conjugate peak at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis:

    • Determine the concentration of the remaining this compound at each time point by integrating the peak area.

    • Under pseudo-first-order conditions ([GSH] >> [reagent]), plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the concentration of GSH: k₂ = k' / [GSH].

Visualizing the Workflow and Rationale

To further clarify the experimental design and the underlying chemical principles, the following diagrams illustrate the reaction mechanism and the comparative workflow.

G cluster_0 Reaction Mechanism thiol Protein-SH (Cysteine Residue) intermediate Transition State thiol->intermediate Nucleophilic Attack reagent Cl-CH₂-CO-NH-(CH₂)₂-OCH₃ (this compound) reagent->intermediate product Protein-S-CH₂-CO-NH-(CH₂)₂-OCH₃ (Stable Thioether Conjugate) intermediate->product hcl HCl intermediate->hcl Elimination

Caption: SN2 reaction mechanism of this compound with a cysteine thiol.

G cluster_1 Comparative Experimental Workflow cluster_reagents Alkylation Reagents start Reduced Protein Sample alkylation Alkylation Reaction start->alkylation reagent1 This compound reagent1->alkylation reagent2 Iodoacetamide reagent2->alkylation reagent3 Maleimide reagent3->alkylation quench Quench Excess Reagent alkylation->quench analysis Downstream Analysis (Mass Spectrometry, etc.) quench->analysis data Comparative Data: - Specificity - Side Reactions - Stability analysis->data

Caption: Workflow for comparing cysteine-reactive reagents.

Conclusion: A Superior Reagent for Demanding Applications

In the pursuit of precise and stable bioconjugates, this compound presents a compelling set of advantages. Its N-(2-methoxyethyl) substituent confers enhanced hydrophilicity, which can improve reaction efficiency in aqueous media and reduce non-specific binding. The moderated reactivity profile of this reagent enhances its specificity for cysteine residues, minimizing off-target modifications that can compromise experimental results.

The formation of a highly stable and irreversible thioether bond makes it an ideal choice for applications requiring long-term stability, such as the development of antibody-drug conjugates and other protein therapeutics. While other reagents may offer faster reaction kinetics, the superior specificity and stability of the conjugates formed with this compound often outweigh the need for speed in applications where precision and durability are paramount. By understanding the chemical principles and employing the robust protocols outlined in this guide, researchers can leverage the unique benefits of this compound to advance their research and development efforts.

References

  • Determination of enzyme kinetics and glutathione conjugates of chlortetracycline and chloroacetanilides using liquid chromatography-mass spectrometry. PubMed.
  • Advances in ADC Linker Research. AxisPharm.
  • Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Rockefeller University.
  • Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Semantic Scholar.
  • A kinetic study of thiol addition to N-phenylchloroacetamide. RSC Publishing.
  • Protocol CAMCheck Kit. JPT Peptide Technologies.
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC - NIH.
  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate.
  • Antibody-Drug Conjugates : Methods and Protocols. Northwestern University.
  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. PMC - PubMed Central.
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central.
  • Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. PMC - NIH.
  • Strategies for successful crosslinking and bioconjugation applications. YouTube.
  • Microwave–assisted efficient synthesis of toluidine derivative “2-chloro-n-p-tolylacetamide. ResearchGate.
  • Antibody-Drug Conjugates Methods and Protocols. ResearchGate.
  • Antibody-Drug Conjugates: Methods and Protocols. Semantic Scholar.
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH.
  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. PubMed.
  • Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles Application to α,β-Unsaturated Ketones, Acrylates, and Propiolates. ResearchGate.
  • Chloroacetamide. Wikipedia.
  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. ResearchGate.
  • Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. PMC - NIH.
  • 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. NIH.
  • Acetamide, 2-chloro-. NIST WebBook.
  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. ACS Publications.
  • Chloroacetamide. PubChem.
  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
  • Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. MDPI.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH.
  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PubMed Central.

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A Senior Application Scientist's Guide to the Synthesis of 2-chloro-N-(2-methoxyethyl)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. 2-chloro-N-(2-methoxyethyl)acetamide is a valuable building block, and its synthesis, while seemingly straightforward, presents several methodological choices that can significantly impact yield, purity, and scalability. This guide provides an in-depth comparison of common synthetic routes to this compound, grounded in mechanistic principles and supported by representative experimental data from the literature.

Introduction: The Versatility of a Key Intermediate

This compound serves as a crucial precursor in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of the reactive chlorine atom allows for facile nucleophilic substitution, making it a versatile scaffold for introducing the N-(2-methoxyethyl)acetamide moiety into a target structure.[2] The selection of an optimal synthetic strategy is therefore a critical consideration in any multi-step synthesis involving this intermediate.

Method 1: The Workhorse - Acylation with Chloroacetyl Chloride in Organic Solvents

The most prevalent and direct method for the synthesis of this compound is the nucleophilic acyl substitution of 2-methoxyethylamine with chloroacetyl chloride. This reaction is typically carried out in an inert organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the primary amine of 2-methoxyethylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the formation of a tetrahedral intermediate, which then collapses to form the amide bond and eliminates a chloride ion. The base plays a crucial role in scavenging the HCl generated, preventing the protonation of the starting amine and driving the reaction to completion.[1]

Diagram of the General Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 2-Methoxyethylamine + Chloroacetyl Chloride Reaction Reaction in Solvent + Base Start->Reaction Filtration Filtration/ Extraction Reaction->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization/ Chromatography Drying->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: General workflow for the synthesis, work-up, and purification of this compound.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized procedure based on common laboratory practices for the synthesis of N-substituted chloroacetamides.[1][3][4]

Materials:

  • 2-Methoxyethylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or another suitable base (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask and dropping funnel

Procedure:

  • In a round-bottom flask, dissolve 2-methoxyethylamine (1.0 eq) and triethylamine (1.2 eq) in the chosen anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the stirred amine solution via a dropping funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Advantages and Disadvantages:

Advantages:

  • High Yields: This method generally provides good to excellent yields.[3]

  • Versatility: It is applicable to a wide range of amines.[1]

  • Well-Established: The procedure is robust and widely documented in the literature.

Disadvantages:

  • Use of Hazardous Reagents: Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator.[1]

  • Formation of Byproducts: The formation of triethylamine hydrochloride requires a filtration step.

  • Anhydrous Conditions: Requires the use of dry solvents and inert atmosphere for optimal results.

Method 2: Aqueous Synthesis - A Greener Approach

An alternative to the use of organic solvents is to perform the acylation in an aqueous medium, often using a base to maintain the pH and neutralize the generated acid.

Mechanistic Considerations in an Aqueous Environment

While the fundamental mechanism of nucleophilic acyl substitution remains the same, the use of water as a solvent introduces the possibility of competing hydrolysis of chloroacetyl chloride. However, the reaction with the amine is typically much faster, especially at controlled temperatures and pH. The use of a base like sodium acetate or operating in a buffered system can be effective.[5]

Experimental Protocol: An Aqueous Procedure

This protocol is adapted from procedures for the synthesis of other N-substituted chloroacetamides in aqueous media.[5][6]

Materials:

  • 2-Methoxyethylamine (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Sodium acetate or other suitable base (1.5 eq)

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker or flask

Procedure:

  • In a beaker, dissolve 2-methoxyethylamine (1.0 eq) and sodium acetate (1.5 eq) in water.

  • Cool the solution to 0-5°C in an ice bath with vigorous stirring.

  • Add chloroacetyl chloride (1.2 eq) dropwise to the cold, stirred solution.

  • Continue stirring vigorously for 1-2 hours, maintaining the low temperature.

  • The product will often precipitate out of the aqueous solution.

  • Isolate the solid product by filtration.

  • Wash the product with cold water to remove any remaining salts.

  • Dry the product, for example, in a vacuum oven.

Advantages and Disadvantages:

Advantages:

  • Greener Chemistry: Avoids the use of volatile and often toxic organic solvents.

  • Simplified Work-up: Product precipitation allows for easy isolation by filtration.

  • Cost-Effective: Water is an inexpensive and readily available solvent.

Disadvantages:

  • Potential for Lower Yields: The competing hydrolysis of chloroacetyl chloride can reduce the overall yield.

  • Product Solubility: If the product has significant water solubility, extraction may be necessary, complicating the work-up.

  • Temperature Control is Critical: Maintaining a low temperature is crucial to minimize hydrolysis of the acyl chloride.[7]

Method 3: C-Amidoalkylation - An Alternative Route

A less common but interesting approach involves the C-amidoalkylation of an aromatic compound with a pre-formed N-(hydroxyalkyl)acetamide derivative. While not a direct synthesis from 2-methoxyethylamine, it represents an alternative strategy for creating similar structures and is included for a comprehensive overview of chloroacetamide synthesis.[8][9] This method is more relevant for synthesizing N-aryl chloroacetamides where the aromatic ring is activated.

Comparative Summary of Synthesis Methods

ParameterMethod 1: Organic SolventMethod 2: Aqueous Synthesis
Starting Materials 2-Methoxyethylamine, Chloroacetyl chloride2-Methoxyethylamine, Chloroacetyl chloride
Solvent Anhydrous DCM, THF, Acetone, etc.Water
Base Triethylamine, Pyridine, etc.Sodium acetate, Sodium bicarbonate, etc.
Typical Yield Good to ExcellentModerate to Good
Purity of Crude Product Generally good, requires removal of base saltMay contain inorganic salts
Work-up Complexity Moderate (filtration, extraction, washing)Simple (filtration) if product precipitates
Scalability Readily scalablePotentially scalable with good temperature control
Safety & Environmental Use of hazardous solvents and reagentsGreener, but still uses hazardous chloroacetyl chloride

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound where high yield and purity are the primary objectives, the traditional method using an organic solvent such as dichloromethane or tetrahydrofuran with a tertiary amine base remains the most reliable and well-documented approach. The procedure is robust and offers excellent control over reaction conditions.

However, for larger-scale syntheses or in environments where green chemistry principles are a priority, the aqueous synthesis method presents a compelling alternative. While it may require more careful optimization to maximize yield and minimize hydrolysis of the chloroacetyl chloride, the benefits of avoiding organic solvents and simplifying the work-up are significant.

Ultimately, the choice of synthesis method will depend on the specific requirements of the researcher, including the desired scale, available equipment, and environmental and safety considerations. Both methods, when executed with care, can provide access to the target compound, this compound, a versatile intermediate for further synthetic transformations.

References

  • International Journal of Pharma Sciences and Research. (2012).
  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
  • ARKAT USA. (n.d.). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. [Link]
  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. [Link]
  • Organic Syntheses. (n.d.). Chloroacetamide. [Link]
  • ResearchGate. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. [Link]
  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
  • A facile amidation of chloroacetyl chloride using DBU. (n.d.). [Link]
  • National Institutes of Health. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]
  • Google Patents. (n.d.).
  • Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. [Link]
  • MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. [Link]
  • ResearchGate. (n.d.). Reaction conditions and reagents: (a) chloroacetyl chloride 2 (1.2.... [Link]
  • Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. [Link]

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A Green Chemistry Evaluation of 2-chloro-N-(2-methoxyethyl)acetamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-N-(2-methoxyethyl)acetamide is a valuable chemical intermediate, notably used in the synthesis of various organic compounds, including the herbicide Dimethachlor.[1] The synthesis of this and other N-substituted chloroacetamides is a cornerstone reaction in medicinal and agricultural chemistry.[2] However, traditional synthetic methodologies often rely on hazardous reagents and environmentally persistent solvents, posing significant challenges to sustainability.

This guide provides an in-depth evaluation of the synthesis of this compound through the lens of green chemistry. We will critically analyze the conventional approach, which employs highly reactive and hazardous materials, and compare it with greener alternatives that leverage safer solvents and biocatalytic technologies. By quantifying the environmental performance of each route using established green chemistry metrics, this document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for designing and implementing more sustainable chemical processes.

Chapter 1: Foundations of Evaluation: Green Chemistry Principles & Metrics

To objectively compare synthetic routes, we must first establish a framework for evaluation. The Twelve Principles of Green Chemistry provide the philosophical foundation, guiding us toward more benign chemical design. To quantify our assessment, we will employ several widely accepted mass-based metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactant atoms to the desired product atoms.[3][4] A higher AE indicates less waste is generated by the reaction's stoichiometry.

  • Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the total mass of waste generated per unit mass of product.[5][6] A lower E-Factor is indicative of a greener process.

  • Process Mass Intensity (PMI): Adopted by the pharmaceutical industry, PMI measures the total mass input (raw materials, solvents, water) used to produce a unit mass of the final product.[7][8] Like the E-Factor, a lower PMI signifies a more efficient and less wasteful process.

These metrics allow us to move beyond reaction yield as the sole indicator of efficiency and to holistically assess the environmental footprint of a complete synthetic process.

Chapter 2: The Traditional Synthetic Route: A Critical Evaluation

The conventional synthesis of this compound involves a nucleophilic acyl substitution between 2-methoxyethylamine and chloroacetyl chloride.[2][9] An acid scavenger, such as a tertiary amine or an aqueous base, is required to neutralize the hydrochloric acid byproduct.

Reaction Scheme: CH₃OCH₂CH₂NH₂ + ClCOCH₂Cl → CH₃OCH₂CH₂NHCOCH₂Cl + HCl

Experimental Protocol: General Synthesis in an Organic Solvent

This protocol is a standard laboratory procedure for this class of reaction.[9]

  • Setup: A round-bottom flask is charged with 2-methoxyethylamine (1.0 eq) and a suitable solvent, such as dichloromethane (DCM), under an inert atmosphere.

  • Cooling: The mixture is cooled in an ice bath to 0-5 °C with continuous stirring. This is a critical step to manage the highly exothermic nature of the reaction and prevent the formation of side products.

  • Reagent Addition: Chloroacetyl chloride (1.1 eq) is added dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. The slow addition is essential for safety and selectivity.

  • Base Addition: An acid scavenger, typically triethylamine (1.2 eq), is added to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Reaction: The reaction is allowed to warm to room temperature and stirred until completion, typically monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a brine wash.

  • Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which may be purified further by recrystallization or chromatography.

Green Chemistry Analysis of the Traditional Route

While effective, this synthesis presents several significant environmental, health, and safety (EHS) concerns:

  • Hazardous Reagents:

    • Chloroacetyl Chloride: This starting material is highly corrosive, toxic, a lachrymator, and reacts violently with water.[9][10][11][12] Its use necessitates stringent engineering controls and presents significant handling risks.

    • 2-Methoxyethylamine: This reactant is also corrosive, flammable, and can cause severe skin burns and eye damage.[13][14][15][16][17]

  • Waste Generation: The reaction generates a stoichiometric amount of HCl, which must be neutralized. This creates a salt byproduct (e.g., triethylammonium chloride) that contributes to the waste stream and complicates purification.

  • Problematic Solvents: The use of chlorinated solvents like DCM is a major drawback. DCM is a suspected carcinogen and an environmental pollutant.[18][19] Large volumes are used not only for the reaction but also during the aqueous workup and potential chromatographic purification, leading to a very high E-Factor and PMI.

Workflow: Traditional Synthesis

cluster_react Reaction Phase cluster_workup Workup & Purification reactants Charge Reactants (2-Methoxyethylamine, DCM) cool Cool to 0-5°C (Ice Bath) reactants->cool hazard2 Hazardous Solvent (DCM) reactants->hazard2 add_reagent Add Chloroacetyl Chloride (Dropwise) cool->add_reagent add_base Add Triethylamine add_reagent->add_base hazard1 Hazardous Reagents add_reagent->hazard1 react Stir at Room Temp add_base->react wash Aqueous Washes (HCl, Brine) react->wash dry Dry Organic Layer (Na2SO4) wash->dry hazard3 Waste Stream (Salt, Solvent) wash->hazard3 evap Solvent Evaporation dry->evap purify Purification (Recrystallization) evap->purify product product purify->product Final Product

Caption: Workflow for the traditional synthesis of this compound.

Chapter 3: Greener Synthetic Alternatives

Recognizing the shortcomings of the traditional method, we explore two greener alternatives: direct solvent replacement and a more transformative biocatalytic approach.

Alternative 1: Greener Solvent Substitution

A significant portion of the waste in the traditional synthesis comes from the solvent. Replacing DCM with a more environmentally benign alternative is a straightforward first step toward a greener process. Solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate are recognized as preferable substitutes for amidations.[19][20][21]

The protocol remains largely identical to the traditional method, with the key change being the replacement of dichloromethane (DCM) with 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate.

  • Substitution: Replace DCM with an equal volume of 2-MeTHF.

  • Procedure: Follow steps 1-5 of the traditional protocol.

  • Workup Modification: The workup is similar, but phase separation may have different characteristics. 2-MeTHF is less dense than water, unlike DCM.

  • Isolation: The solvent is removed under reduced pressure. 2-MeTHF has a higher boiling point (80 °C) than DCM (~40 °C), requiring slightly more energy for removal, but this is a minor trade-off for the significant EHS benefits.

This modification directly addresses the "Safer Solvents and Auxiliaries" principle. 2-MeTHF is derived from renewable resources (e.g., corn cobs), has a better safety profile than DCM, and is not an environmental pollutant of the same concern.[19] While this approach does not eliminate the hazardous reagents or the salt byproduct, it significantly reduces the overall environmental impact of the process by minimizing solvent-related hazards and waste.

Alternative 2: Biocatalytic Synthesis

A more advanced green approach is to redesign the synthesis to avoid problematic reagents altogether. Biocatalysis, the use of enzymes for chemical transformations, offers a powerful solution for amide bond formation.[22] Enzymes like Candida antarctica lipase B (CALB) can catalyze the amidation between a carboxylic acid (or its simple ester) and an amine under mild conditions, eliminating the need for highly reactive acid chlorides.[23]

Reaction Scheme (Enzymatic): ClCH₂COOH + CH₃OCH₂CH₂NH₂ --(CALB)--> CH₃OCH₂CH₂NHCOCH₂Cl + H₂O

This protocol is based on established procedures for lipase-catalyzed amidations.[23]

  • Setup: A flask is charged with chloroacetic acid (1.0 eq), 2-methoxyethylamine (1.1 eq), and a green solvent such as cyclopentyl methyl ether (CPME).[23]

  • Catalyst Addition: Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435) is added (e.g., 50 mg per mmol of acid).

  • Dehydration: Molecular sieves (3 Å) are added to the mixture. This is a crucial step to remove the water byproduct, which would otherwise favor the reverse hydrolytic reaction and reduce the final yield.

  • Reaction: The mixture is shaken or stirred at a mild temperature (e.g., 50-60 °C) until the reaction reaches completion. The mild conditions reduce energy consumption compared to reactions requiring deep cooling or high heat.

  • Catalyst Removal: The immobilized enzyme and molecular sieves are simply removed by filtration. The reusability of the enzyme is a key advantage of this method.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the product. The purity is often high, potentially eliminating the need for further purification and thus preventing associated solvent waste.

This approach embodies multiple principles of green chemistry:

  • Prevention: Waste is minimized by design. The only byproduct is water.

  • Safer Chemicals: It replaces highly hazardous chloroacetyl chloride with the less reactive and safer chloroacetic acid.

  • Catalysis: It uses a highly efficient and reusable biocatalyst instead of a stoichiometric base.

  • Design for Energy Efficiency: The reaction is run under mild temperature conditions.

  • Reduced Derivatives: It avoids the "activation" step of converting the carboxylic acid to a reactive acid chloride.

cluster_react Reaction Phase cluster_workup Workup & Isolation reactants Charge Reactants (Chloroacetic Acid, Amine, CPME) add_catalyst Add Immobilized CALB & Molecular Sieves reactants->add_catalyst adv1 Safer Reagents reactants->adv1 adv2 Green Solvent reactants->adv2 react Stir at 50-60°C add_catalyst->react filter Filter to Remove Enzyme (Catalyst is Recyclable) react->filter adv3 Minimal Waste (H2O) react->adv3 evap Solvent Evaporation filter->evap product product evap->product High Purity Product

Caption: Workflow for the greener biocatalytic synthesis of the target amide.

Chapter 4: Comparative Analysis & Data Summary

To provide a clear, quantitative comparison, the table below summarizes the green chemistry metrics for the three synthetic routes. Note: E-Factor and PMI values are estimates based on typical lab-scale procedures and include reaction solvents, workup solvents, and byproducts. Actual values will vary with scale and specific process optimization.

Metric / ParameterTraditional RouteGreener Solvent RouteBiocatalytic Route
Starting Materials 2-Methoxyethylamine, Chloroacetyl Chloride 2-Methoxyethylamine, Chloroacetyl Chloride 2-Methoxyethylamine, Chloroacetic Acid
Key Reagent Hazard High (Corrosive, Toxic, Lachrymator)[10][11][12]High (Corrosive, Toxic, Lachrymator)[10][11][12]Moderate (Corrosive)
Primary Solvent Dichloromethane (DCM)2-MeTHF or Ethyl AcetateCPME or other green solvent
Solvent Hazard High (Suspected Carcinogen)[18][19]LowLow[23]
Byproduct HCl (requires neutralization, forms salt waste)HCl (requires neutralization, forms salt waste)H₂O (removed by sieves)
Atom Economy (AE) 57% (Excludes base)57% (Excludes base)88%
Estimated E-Factor > 5020 - 40< 10
Estimated PMI > 5121 - 41< 11
Overall Assessment Poor: Hazardous, high wasteFair: Improved solvent profileExcellent: Safe, low waste, efficient
Logical Comparison of Synthetic Approaches

cluster_traditional Traditional Synthesis cluster_green Green Alternatives trad_reagent Hazardous Reagent (Chloroacetyl Chloride) green_reagent Safer Reagent (Carboxylic Acid) trad_reagent->green_reagent is replaced by trad_solvent Hazardous Solvent (DCM) green_solvent Benign Solvent (2-MeTHF, CPME) trad_solvent->green_solvent is replaced by trad_waste High Waste (Salt Byproduct) green_waste Minimal Waste (H₂O Byproduct) trad_waste->green_waste is replaced by green_catalyst Catalytic Process (Reusable Enzyme)

Caption: Key drawbacks of the traditional route versus the advantages of green alternatives.

Conclusion and Future Outlook

This comparative guide demonstrates a clear path toward a more sustainable synthesis of this compound. While a simple solvent swap offers an immediate and tangible improvement over the traditional method, the adoption of biocatalysis represents a paradigm shift in efficiency and safety. The enzymatic route not only avoids highly hazardous reagents but also operates with superior atom economy and drastically lower waste generation, as reflected in its estimated E-Factor and PMI.

For researchers and chemical manufacturers, the message is clear: the upfront investment in developing and optimizing greener methodologies, particularly biocatalytic ones, yields substantial long-term benefits in safety, environmental impact, and often, process efficiency. As the chemical industry continues to prioritize sustainability, the principles and techniques outlined in this guide will be indispensable for designing the next generation of chemical syntheses.

References

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  • Pesic, M., et al. (2024). Toward safer and more sustainable by design biocatalytic amide-bond coupling. Green Chemistry. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Specificity: Understanding Cross-Reactivity

In the realm of analytical chemistry, specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present. These interfering components can include impurities, degradation products, or structurally related compounds. Cross-reactivity is a significant challenge, particularly in ligand-binding assays such as immunoassays, where the binding of an antibody or receptor to the target analyte can be mimicked by other molecules.[1][2] For a compound like 2-chloro-N-(2-methoxyethyl)acetamide, structurally similar molecules introduced during synthesis or degradation could potentially interfere with its accurate quantification. Therefore, a thorough cross-reactivity assessment is a critical component of analytical method validation, as mandated by regulatory bodies like the FDA and ICH.[3][4][5]

This guide will focus on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a model system for evaluating the cross-reactivity of this compound. The principles and methodologies described, however, are broadly applicable to other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Designing a Rigorous Cross-Reactivity Study

A successful cross-reactivity study hinges on a well-designed experimental plan. This involves the careful selection of potential cross-reactants and the establishment of a reliable analytical method.

Selection of Potential Cross-Reactants

The first step is to identify compounds that have a structural similarity to this compound and are likely to be present in samples. This panel should ideally include:

  • Precursors and Synthesis Intermediates: Molecules used in the synthesis of the target analyte.

  • Known Metabolites and Degradation Products: Compounds formed through metabolic processes or environmental degradation.

  • Structural Analogs: Molecules with minor chemical modifications.

For our study of this compound, we will consider the following panel of potential cross-reactants:

Compound IDCompound NameRationale
Target This compound The analyte of interest.
CR-1 N-(2-methoxyethyl)acetamideLacks the chloro group.
CR-2 2-chloro-N-ethylacetamideLacks the methoxy group on the ethyl chain.
CR-3 2-chloro-N,N-bis(2-methoxyethyl)acetamideContains an additional N-(2-methoxyethyl) group.[6]
CR-4 ChloroacetamideThe parent chloroacetamide core.[7][8]
CR-5 2-chloro-N-methylacetamideSubstitution with a methyl group instead of a methoxyethyl group.[9]
CR-6 2-chloro-N,N-dimethylacetamideN,N-dimethyl substitution.[10]
CR-7 N-(2-chloroethyl)acetamideIsomeric variation with chlorine on the ethyl group.[11]
Experimental Workflow: Competitive ELISA

The competitive ELISA is an ideal format for assessing cross-reactivity. In this assay, the potential cross-reactant competes with a labeled version of the target analyte for binding to a limited number of specific antibody binding sites. The degree of cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled analyte (the IC50 value) with the IC50 of the unlabeled target analyte.[2]

Diagram: Competitive ELISA Workflow for Cross-Reactivity Assessment

ELISA_Workflow cluster_coating Step 1: Antibody Coating cluster_blocking Step 2: Blocking cluster_competition Step 3: Competitive Binding cluster_detection Step 4: Detection A Microplate Well B Add Anti-Analyte Antibody A->B Incubate C Wash B->C D Add Blocking Buffer (e.g., BSA) C->D Incubate E Wash D->E F Add Mixture: - Labeled Analyte (Constant) - Unlabeled Analyte or  Cross-Reactant (Variable) E->F Incubate G Wash F->G H Add Substrate G->H Incubate I Measure Signal (e.g., Colorimetric) H->I

Caption: A stepwise representation of the competitive ELISA workflow used to determine cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA

This protocol outlines the steps for conducting a competitive ELISA to determine the cross-reactivity of potential interferents with this compound.

Materials and Reagents
  • High-binding 96-well microplates

  • Anti-2-chloro-N-(2-methoxyethyl)acetamide antibody (polyclonal or monoclonal)

  • This compound-HRP conjugate (labeled analyte)

  • This compound standard

  • Potential cross-reactants (CR-1 to CR-7)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Step-by-Step Procedure
  • Antibody Coating:

    • Dilute the anti-2-chloro-N-(2-methoxyethyl)acetamide antibody in Coating Buffer to the optimal concentration (determined through prior titration).

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant (CR-1 to CR-7) in Assay Buffer.

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.

    • Add 50 µL of the this compound-HRP conjugate (at a pre-determined optimal dilution) to all wells.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to generate a dose-response curve for the target analyte and each potential cross-reactant. The IC50 value is determined for each compound.

Calculation of Percent Cross-Reactivity

The percent cross-reactivity is calculated using the following formula:[2]

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

A higher percent cross-reactivity indicates a greater potential for interference.

Hypothetical Comparative Data

The following table presents hypothetical data to illustrate the interpretation of a cross-reactivity study.

Compound IDCompound NameIC50 (ng/mL)% Cross-Reactivity
Target This compound 10100%
CR-1 N-(2-methoxyethyl)acetamide5002.0%
CR-2 2-chloro-N-ethylacetamide8511.8%
CR-3 2-chloro-N,N-bis(2-methoxyethyl)acetamide>10,000<0.1%
CR-4 Chloroacetamide2,5000.4%
CR-5 2-chloro-N-methylacetamide1,2000.83%
CR-6 2-chloro-N,N-dimethylacetamide>10,000<0.1%
CR-7 N-(2-chloroethyl)acetamide7501.3%

Diagram: Interpreting Cross-Reactivity Results

Cross_Reactivity_Interpretation A Cross-Reactivity Data (% Cross-Reactivity) B High Cross-Reactivity (e.g., >10%) A->B C Moderate Cross-Reactivity (e.g., 1-10%) A->C D Low/Negligible Cross-Reactivity (e.g., <1%) A->D E Significant Interference Method may not be specific. B->E F Potential for Interference Consider sample matrix effects. C->F G High Specificity Method is suitable for purpose. D->G

Caption: A decision-making flowchart for interpreting the outcomes of a cross-reactivity assessment.

  • High Specificity: The assay demonstrates high specificity for this compound.

  • Significant Structural Determinants: The presence of both the chloro group and the methoxyethyl group appears to be critical for strong antibody binding. The absence of the chloro group (CR-1) or modifications to the N-substituent significantly reduces cross-reactivity.

  • Moderate Cross-Reactant: 2-chloro-N-ethylacetamide (CR-2) shows the highest cross-reactivity at 11.8%. This suggests that while the methoxy group is important for specificity, its absence does not completely abolish binding. The presence of CR-2 in samples could lead to an overestimation of the target analyte concentration.

  • Negligible Interference: The remaining compounds show very low to negligible cross-reactivity, indicating that they are unlikely to interfere with the assay under normal conditions.

Conclusion and Further Considerations

This guide has provided a comprehensive framework for designing, executing, and interpreting a cross-reactivity study for this compound using a competitive ELISA as a model. The principles of careful selection of potential cross-reactants, robust experimental design, and quantitative data analysis are essential for ensuring the validity of any analytical method.

For compounds exhibiting significant cross-reactivity, further action may be required, such as:

  • Method Optimization: Modifying assay conditions (e.g., antibody concentration, incubation times) to improve specificity.

  • Orthogonal Methods: Employing a secondary, mechanistically different analytical method (e.g., LC-MS/MS) to confirm results for critical samples.[5]

  • Antibody Re-engineering: In therapeutic or diagnostic applications, high cross-reactivity may necessitate the development of a more specific antibody.

By adhering to these principles of scientific integrity and thorough validation, researchers can have a high degree of confidence in the accuracy and reliability of their analytical data.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.).
  • Analytical method validation: A brief review. (n.d.).
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration.
  • Theoretical Framework and Experimental Validation of Multiplexed Analyte Quantification Using Cross-Reactive Affinity Reagents. (2025, August 22). ACS Publications.
  • 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide. (n.d.). Acanthus Research.
  • Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. (n.d.). NIST WebBook.
  • Theoretical Framework and Experimental Validation of Multiplexed Analyte Quantification Using Cross-Reactive Affinity Reagents. (2025, September 22). ResearchGate.
  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. (n.d.). Azerbaijan Medical Journal.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021, July 17). MDPI.
  • Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories.
  • Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. (n.d.). NIST WebBook.
  • 2-chloro-n,n-bis(2-methoxyethyl)acetamide. (n.d.). PubChem.
  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate.
  • chloroacetamide. (n.d.). Organic Syntheses Procedure.
  • 2-chloro-N,N-dimethylacetamide. (n.d.). PubChem.
  • 2-chloro-N-methylacetamide. (n.d.). PubChem.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research.
  • Chloroacetamide. (n.d.). Wikipedia.
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019, November 18). ResearchGate.
  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. (n.d.). PubChem.

Sources

A Comparative Benchmarking Guide to 2-Chloro-N-(2-methoxyethyl)acetamide in N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the efficiency, yield, and purity of a synthetic route. Among the diverse class of chloroacetamide reagents, 2-chloro-N-(2-methoxyethyl)acetamide presents a unique combination of properties. This guide provides an in-depth comparative analysis of this compound against two other commonly utilized chloroacetamides: 2-chloro-N-phenylacetamide and 2-chloro-N,N-dimethylacetamide. Our focus will be on their performance in the context of a benchmark N-alkylation reaction, a fundamental transformation in the synthesis of numerous pharmaceutical intermediates.

Introduction to Chloroacetamides as Alkylating Agents

Chloroacetamides are a versatile class of electrophilic reagents widely employed in organic synthesis. Their utility is centered around the reactive carbon-chlorine bond, which allows them to participate in nucleophilic substitution reactions. This reactivity is harnessed in a multitude of applications, including the formation of carbon-nitrogen bonds through the N-alkylation of amines. The nature of the substituent on the amide nitrogen plays a pivotal role in modulating the electrophilicity of the α-carbon, thereby influencing the reagent's reactivity, selectivity, and propensity for side reactions.

The Contestants: A Physicochemical Overview

To establish a baseline for our comparison, let's first examine the key physicochemical properties of our three chloroacetamide reagents.

PropertyThis compound2-Chloro-N-phenylacetamide2-Chloro-N,N-dimethylacetamide
CAS Number 64356-33-4587-65-52675-89-0
Molecular Formula C₅H₁₀ClNO₂C₈H₈ClNOC₄H₈ClNO
Molecular Weight 151.6 g/mol 169.6 g/mol 121.56 g/mol
Melting Point Liquid at room temperature136-138 °C35-38 °C
Boiling Point Data not readily available185 °C (15 mmHg)224-225 °C

Benchmarking Performance in N-Alkylation of Benzylamine

To objectively compare the performance of these reagents, we will consider a benchmark reaction: the N-alkylation of benzylamine. This reaction is representative of a common synthetic step in the preparation of more complex amine-containing molecules.

The Reaction:

Where 'R' represents the respective N-substituent of the chloroacetamide.

Comparative Reactivity Analysis: A Mechanistic Perspective

The N-alkylation reaction proceeds via a standard SN2 mechanism. The nucleophilic amine (benzylamine) attacks the electrophilic α-carbon of the chloroacetamide, displacing the chloride leaving group. The reactivity of the chloroacetamide is therefore directly proportional to the electrophilicity of this α-carbon.

The electronic nature of the N-substituent significantly influences this electrophilicity:

  • 2-Chloro-N,N-dimethylacetamide: The two methyl groups on the nitrogen are electron-donating through induction. This increases the electron density on the nitrogen, which can be partially delocalized onto the carbonyl group, slightly reducing the electrophilicity of the α-carbon. However, the primary effect is steric hindrance around the amide bond, which is less of a factor for the reacting α-carbon.

  • 2-Chloro-N-phenylacetamide: The phenyl group is generally considered to be weakly electron-withdrawing. This effect would slightly increase the electrophilicity of the α-carbon compared to an alkyl-substituted chloroacetamide.

  • This compound: The 2-methoxyethyl group exhibits a more complex electronic effect. The oxygen atom is electronegative and can withdraw electron density inductively. However, the presence of lone pairs on the oxygen could potentially lead to intramolecular interactions. The overall effect is likely to be moderately electron-withdrawing, leading to an intermediate reactivity.

Based on these electronic considerations, we can predict a general trend in reactivity for the N-alkylation of benzylamine:

2-Chloro-N-phenylacetamide > this compound > 2-Chloro-N,N-dimethylacetamide

It is important to note that steric factors can also play a role, although in the case of the α-carbon, the differences between these three molecules are not expected to be the dominant factor.

Expected Performance Comparison

The following table summarizes the anticipated performance of each reagent in the N-alkylation of benzylamine based on theoretical principles and known reactivity trends of similar compounds.

Performance MetricThis compound2-Chloro-N-phenylacetamide2-Chloro-N,N-dimethylacetamide
Relative Reactivity ModerateHighLow to Moderate
Reaction Time ModerateShortLong
Reaction Temperature Mild to moderate heating may be requiredRoom temperature or gentle heatingModerate to high heating likely required
Yield Good to excellentGood to excellentFair to good
Potential for Side Reactions LowModerate (potential for over-alkylation)Low
Product Solubility The methoxyethyl group can enhance solubility in polar organic solvents.Phenyl group may lead to less soluble products.Good solubility in a range of organic solvents.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the chloroacetamide reagents and their subsequent use in the benchmark N-alkylation of benzylamine.

Synthesis of N-Substituted Chloroacetamides: A General Protocol

This protocol is a widely used method for synthesizing N-substituted chloroacetamides and can be adapted for various amines.

amine Amine (e.g., 2-methoxyethylamine) reaction Reaction at 0-5 °C amine->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction base Base (e.g., Triethylamine) base->reaction chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction Dropwise addition workup Aqueous Workup reaction->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification product N-Substituted Chloroacetamide purification->product

Caption: General workflow for the synthesis of N-substituted chloroacetamides.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the appropriate amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 eq), either neat or as a solution in the same anhydrous solvent, dropwise to the stirred amine solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product or to wash the organic layer.

  • Isolation and Purification: If a precipitate forms, filter the solid using a Buchner funnel and wash it thoroughly with cold water. If the product remains in the organic layer, separate the layers, dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

N-Alkylation of Benzylamine: A General Protocol

chloroacetamide N-Substituted Chloroacetamide reaction Reaction with Heating chloroacetamide->reaction benzylamine Benzylamine benzylamine->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction base Base (e.g., K₂CO₃) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation of benzylamine.

  • Reaction Setup: In a round-bottom flask, combine the N-substituted chloroacetamide (1.0 eq), benzylamine (1.1 eq), and a base such as potassium carbonate (1.5 eq) in a suitable solvent like acetonitrile or DMF.

  • Reaction: Heat the reaction mixture with stirring. The required temperature and time will vary depending on the reactivity of the chloroacetamide used (see comparative table above).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting chloroacetamide is consumed.

  • Work-up: After cooling to room temperature, filter off the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Trustworthiness and Self-Validation

The protocols described above are based on well-established and widely published methodologies for the synthesis and application of chloroacetamides. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS, allowing for in-process validation of reaction completion. The identity and purity of the final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The choice of an N-substituted chloroacetamide for an N-alkylation reaction is a nuanced decision that depends on the specific requirements of the synthesis.

  • 2-Chloro-N-phenylacetamide is a highly reactive option, suitable for reactions where a fast conversion at mild temperatures is desired. However, its higher reactivity may lead to a greater potential for side reactions.

  • 2-Chloro-N,N-dimethylacetamide is a less reactive, sterically more hindered alternative that may require more forcing conditions but can offer greater selectivity and fewer side products.

  • This compound emerges as a balanced choice. Its moderate reactivity profile suggests that it will offer a good compromise between reaction rate and selectivity. Furthermore, the presence of the methoxyethyl group can confer favorable solubility properties to both the reagent and the resulting product, which can be advantageous in both the reaction and purification steps.

Ultimately, the optimal chloroacetamide for a given application will be determined by a careful consideration of the desired reaction kinetics, the nature of the substrate, and the required purity of the final product. This guide provides the foundational knowledge and experimental framework to make an informed decision and to successfully implement these versatile reagents in your synthetic endeavors.

References

  • No specific source was found for the CAS number of this compound in the provided search results.
  • No specific source was found for the CAS number of 2-chloro-N-phenylacetamide in the provided search results.
  • PubChem. 2-chloro-N,N-dimethylacetamide.
  • No specific source was found for the molecular formula of this compound in the provided search results.
  • No specific source was found for the molecular formula of 2-chloro-N-phenylacetamide in the provided search results.
  • No specific source was found for the molecular weight of this compound in the provided search results.
  • No specific source was found for the molecular weight of 2-chloro-N-phenylacetamide in the provided search results.
  • No specific source was found for the melting point of this compound in the provided search results.
  • No specific source was found for the melting point of 2-chloro-N-phenylacetamide in the provided search results.
  • No specific source was found for the melting point of 2-chloro-N,N-dimethylacetamide in the provided search results.
  • No specific source was found for the boiling point of this compound in the provided search results.
  • No specific source was found for the boiling point of 2-chloro-N-phenylacetamide in the provided search results.
  • No specific source was found for the boiling point of 2-chloro-N,N-dimethylacetamide in the provided search results.

A Senior Application Scientist's Guide to Alkylating Agents: A Comparative Analysis of 2-Chloro-N-(2-methoxyethyl)acetamide and Its Alternatives in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, the choice of alkylating agent is a critical decision that profoundly impacts reaction efficiency, scalability, and the final compound's purity profile. This guide provides an in-depth technical comparison of 2-chloro-N-(2-methoxyethyl)acetamide and its alternatives, grounded in experimental evidence and practical insights. We will move beyond a simple cataloging of reagents to a nuanced discussion of their reactivity, selectivity, and operational advantages and disadvantages in the context of synthesizing pharmaceutically relevant molecules.

Introduction: The Role of this compound in Modern Synthesis

This compound belongs to the class of α-haloacetamides, which are versatile bifunctional reagents. The presence of a reactive carbon-chlorine bond makes them effective electrophiles for alkylating a variety of nucleophiles, including amines, thiols, and carbanions. The N-(2-methoxyethyl) substituent can be a desirable structural motif in drug candidates, potentially influencing solubility, metabolic stability, and target engagement.

The reactivity of haloacetamides is primarily dictated by the nature of the halogen, following the general trend: Iodoacetamide > Bromoacetamide > Chloroacetamide. This is a direct consequence of the carbon-halogen bond strength and the leaving group ability of the halide ion. While iodo- and bromoacetamides are more reactive, often allowing for milder reaction conditions, this increased reactivity can be a double-edged sword, leading to reduced selectivity and a greater propensity for side reactions. This compound, being less reactive, often requires more forcing conditions but can offer superior control and a cleaner reaction profile in many applications.

Case Study: N-Alkylation of Indole Derivatives – A Comparative Perspective

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The alkylation of the indole nitrogen is a common strategy to modulate the pharmacological properties of these compounds. In this section, we will compare the use of this compound with its more reactive counterpart, 2-bromo-N-(2-methoxyethyl)acetamide, and another common alkylating agent, ethyl bromoacetate, for the N-alkylation of a model indole substrate.

Reagent Comparison: Reactivity and Selectivity
ReagentRelative ReactivityKey AdvantagesKey Disadvantages
This compound ModerateHigher selectivity, lower cost, greater stabilityRequires more forcing reaction conditions (higher temperatures, stronger bases)
2-Bromo-N-(2-methoxyethyl)acetamide HighMilder reaction conditions, faster reaction timesLower selectivity, potential for over-alkylation, higher cost, less stable
Ethyl Bromoacetate HighReadily available, well-established reactivityIntroduces an ester functionality requiring further synthetic steps to obtain the desired amide
Experimental Protocols

The following protocols are illustrative and may require optimization for specific substrates.

Protocol 1: N-Alkylation of Indole with this compound

  • Materials: Indole (1.0 eq), this compound (1.2 eq), Sodium hydride (60% dispersion in mineral oil, 1.5 eq), Anhydrous Dimethylformamide (DMF), Ethyl acetate, Brine.

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of indole in DMF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound in DMF dropwise.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation of Indole with 2-Bromo-N-(2-methoxyethyl)acetamide (Hypothetical)

  • Materials: Indole (1.0 eq), 2-bromo-N-(2-methoxyethyl)acetamide (1.1 eq), Potassium carbonate (2.0 eq), Anhydrous Acetonitrile, Ethyl acetate, Water.

  • Procedure:

    • To a stirred suspension of indole and potassium carbonate in anhydrous acetonitrile, add a solution of 2-bromo-N-(2-methoxyethyl)acetamide in acetonitrile dropwise at room temperature.

    • Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: N-Alkylation of Indole with Ethyl Bromoacetate

  • Materials: Indole (1.0 eq), Ethyl bromoacetate (1.1 eq), Cesium carbonate (1.5 eq), Anhydrous DMF, Ethyl acetate, Water.

  • Procedure:

    • To a stirred solution of indole in anhydrous DMF, add cesium carbonate.

    • Add ethyl bromoacetate dropwise at room temperature.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Discussion of Expected Outcomes

Based on the known reactivity trends, the reaction with 2-bromo-N-(2-methoxyethyl)acetamide (Protocol 2) is expected to proceed under milder conditions (room temperature, weaker base) and in a shorter timeframe compared to its chloro-analog (Protocol 1). However, the higher reactivity of the bromo-compound may lead to a higher incidence of side products, such as C3-alkylation of the indole, especially if the N-anion is not formed cleanly. The use of a stronger base like sodium hydride in Protocol 1 ensures the complete deprotonation of the indole nitrogen, favoring N-alkylation.

Ethyl bromoacetate (Protocol 3) also reacts under mild conditions. However, the resulting product is an ester, which would require subsequent amidation with 2-methoxyethylamine to yield the desired final product, adding steps to the overall synthesis and potentially lowering the overall yield.

The choice between these reagents will therefore depend on a balance of factors including the desired reaction conditions, the cost and availability of the reagents, and the tolerance of the substrate to the reaction conditions. For a robust and scalable process where selectivity is paramount, the use of this compound, despite requiring more forcing conditions, may be the preferred option.

Visualization of the Synthetic Workflow

G cluster_0 N-Alkylation of Indole Start Indole Reagent_Cl This compound (NaH, DMF, 60 °C) Start->Reagent_Cl Reagent_Br 2-Bromo-N-(2-methoxyethyl)acetamide (K2CO3, MeCN, RT) Start->Reagent_Br Reagent_Ester Ethyl Bromoacetate (Cs2CO3, DMF, RT) Start->Reagent_Ester Product_N_Alkyl N-Alkylated Indole Derivative Reagent_Cl->Product_N_Alkyl Reagent_Br->Product_N_Alkyl Product_Ester N-Alkylated Indole Ester Reagent_Ester->Product_Ester Amidation Amidation with 2-Methoxyethylamine Product_Ester->Amidation Amidation->Product_N_Alkyl

Caption: Comparative synthetic routes for the N-alkylation of indole.

Broader Applications and Alternative Reagents

The utility of this compound and its analogs extends beyond N-alkylation. They are valuable reagents in the synthesis of a wide range of heterocyclic compounds and as building blocks in the preparation of libraries for high-throughput screening.

For the introduction of the N-(2-methoxyethyl)acetamide moiety, several alternative strategies can be considered, each with its own set of advantages and limitations:

  • Reductive Amination: Reaction of a primary amine with 2-methoxyacetaldehyde followed by reduction with a suitable reducing agent (e.g., sodium triacetoxyborohydride) provides the corresponding N-(2-methoxyethyl)amine, which can then be acylated. This method is often very clean and high-yielding.

  • Mitsunobu Reaction: A primary amine can be alkylated with 2-methoxyethanol under Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate). This method is generally reliable but can be challenging to scale up due to the formation of stoichiometric amounts of byproducts.

  • Ring-opening of Aziridines: Nucleophilic attack of an amine on an activated aziridine can also be employed to introduce the N-ethylamino fragment, which can then be further functionalized.

Conclusion: A Scientist's Perspective on Reagent Selection

The selection of an appropriate alkylating agent is a nuanced decision that requires a deep understanding of the underlying chemical principles and a pragmatic consideration of the practical aspects of the synthesis. While more reactive reagents like bromoacetamides may offer the allure of faster reactions and milder conditions, the robustness, selectivity, and cost-effectiveness of this compound often make it the superior choice for large-scale, process-oriented synthesis where control and predictability are paramount.

This guide has aimed to provide a framework for making these critical decisions, empowering researchers to select the optimal reagent for their specific synthetic challenges and to design more efficient and robust synthetic routes towards the next generation of therapeutic agents.

References

  • Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-chloro-N-(2-methoxyethyl)acetamide, a halogenated acetamide derivative. Our focus is on ensuring the safety of laboratory personnel and minimizing environmental impact, grounded in established regulatory standards and chemical safety principles.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. Based on data from analogous compounds, this substance should be treated with caution.

Key Hazard Classifications (inferred from analogous compounds):

Hazard StatementClassificationPrecautionary Action
Skin IrritationCauses skin irritationWear protective gloves and clothing. Wash skin thoroughly after handling.[1]
Eye IrritationCauses serious eye irritationWear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory IrritationMay cause respiratory irritationAvoid breathing dust/fumes. Use only in a well-ventilated area or outdoors.[1]
Acute Oral ToxicityToxic if swallowedDo not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor.[2]

Immediate Actions for Exposure:

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]

  • Ingestion: Immediately call a poison center or doctor. Rinse the mouth. Do NOT induce vomiting.[2]

Personal Protective Equipment (PPE)

A critical component of safe handling and disposal is the consistent and correct use of appropriate PPE.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, consider additional protective clothing.

  • Respiratory Protection: If working with a powder form or in a situation where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental responsibility. This compound falls into the category of halogenated organic waste .

The "Why" Behind Segregation:

Mixing halogenated and non-halogenated organic waste streams significantly increases disposal costs and complexity.[3] Halogenated wastes require specific treatment methods, often high-temperature incineration, to neutralize the hazardous components.[4]

Actionable Segregation Steps:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."

  • Avoid Co-mingling: Do not mix this compound waste with non-halogenated solvents, acids, bases, or other reactive chemicals.

  • Solid vs. Liquid Waste: If you have both solid this compound and solutions of it, use separate, appropriately labeled containers for each.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection and temporary storage of this compound waste within the laboratory, pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Materials Needed:

  • Appropriate PPE (as outlined in Section 2)

  • Designated, leak-proof, and chemically compatible waste container with a secure lid

  • Hazardous waste label

  • Fume hood

Procedure:

  • Work in a Ventilated Area: All handling and transfer of this compound waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Container Preparation:

    • Select a container made of a material compatible with halogenated organic compounds (e.g., glass or polyethylene).

    • Ensure the container is clean and dry before use.

    • Affix a hazardous waste label to the container.

  • Waste Transfer:

    • Carefully transfer the waste into the designated container, avoiding splashes or the generation of dust.

    • For solid waste, use a dedicated scoop or spatula.

    • For liquid waste, use a funnel to prevent spills.

  • Labeling:

    • Fill out the hazardous waste label completely and legibly. Include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of waste

      • The date of accumulation

      • The name of the principal investigator or responsible party

  • Secure Storage:

    • Tightly seal the waste container.

    • Store the container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and incompatible materials.

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For a Small Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ventilate the area.

For a Large Spill:

  • Evacuate the immediate area.

  • Alert your institution's EHS and emergency response teams.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe container Select & Label Halogenated Waste Container ppe->container fume_hood Work in Fume Hood container->fume_hood transfer Transfer Waste to Container fume_hood->transfer seal Securely Seal Container transfer->seal storage Store in Satellite Accumulation Area seal->storage pickup Arrange EHS Pickup storage->pickup end_node End: Compliant Disposal pickup->end_node

Caption: Workflow for the safe disposal of this compound.

Regulatory Compliance

The disposal of this compound is governed by several federal and local regulations. As a halogenated organic compound, it falls under the purview of the EPA's Resource Conservation and Recovery Act (RCRA). Additionally, laboratory safety practices for handling and disposal are mandated by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450). It is imperative that all disposal activities are conducted in accordance with your institution's Chemical Hygiene Plan, which is designed to meet these regulatory requirements.

By adhering to the procedures outlined in this guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Eurofins. (n.d.). Safety Data Sheet: 2-Chloroacetamide.
  • U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Hazardous Waste Disposal Procedures. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
  • Keene State College. (n.d.). Hazardous Waste Management Procedures.
  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbicides.
  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-methylacetamide. PubChem Compound Database.
  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST Chemistry WebBook.
  • U.S. Environmental Protection Agency. (1989). Listing Background Document for the Production of Certain Cl-C, Chlorinated Aliphatic Hydrocarbons by Free Radical Catalyzed Pro.

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Personal protective equipment for handling 2-chloro-N-(2-methoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 2-chloro-N-(2-methoxyethyl)acetamide (CAS No. 34162-11-3). Moving beyond mere procedural steps, we delve into the causality behind these recommendations, empowering you to work with confidence and mitigate risk effectively.

Immediate Safety Assessment: Understanding the Hazard

Core Hazard Profile (Based on 2-chloroacetamide Analogue)
Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[1][2]
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction[1][2]
Reproductive ToxicityCategory 2WarningH361: Suspected of damaging fertility or the unborn child
Hazardous to the Aquatic Environment, Acute HazardCategory 3-H402: Harmful to aquatic life

This profile underscores the critical need to prevent ingestion, skin contact, and release into the environment. All handling procedures must be designed with these primary exposure routes in mind.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a cornerstone of safe chemical handling. The following recommendations are based on a thorough risk assessment of the hazards posed by halogenated acetamides.

PPE CategorySpecificationRationale and Field Insight
Hand Protection Nitrile Rubber Gloves (Minimum 5 mil thickness) Nitrile provides excellent resistance to a broad range of chemicals. For 2-chloroacetamide, nitrile rubber gloves (specifically, Dermatril®) have demonstrated a breakthrough time of greater than 480 minutes in standardized tests.[3] This extended breakthrough time provides a substantial safety margin for routine laboratory work. Always inspect gloves for any signs of degradation or puncture before use and practice proper removal techniques to avoid skin contact.[3] For prolonged or high-risk procedures, consider double-gloving.
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield. Standard safety glasses are insufficient. The potential for splashes or generation of fine dust necessitates the use of equipment that provides a complete seal around the eyes, conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Skin and Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes. A standard cotton lab coat may not provide adequate protection against spills of liquid reagents. A chemical-resistant coat is essential. Ensure full leg coverage and that shoes are made of a non-porous material. Contaminated clothing must be removed immediately and decontaminated before reuse.[5]
Respiratory Protection Required when engineering controls are insufficient or during spill cleanup. All routine handling of this compound should be performed within a certified chemical fume hood to minimize inhalation risk. If dust formation is unavoidable or in the event of a significant spill outside of a fume hood, a full-face respirator with a particulate filter is necessary.[4][5]

Operational Plan: From Receipt to Reaction

A structured workflow is critical to ensuring safety and reproducibility. The following protocol outlines the key steps for handling this compound in a laboratory setting.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Verify Fume Hood Certification : Before beginning any work, ensure the chemical fume hood has been certified within the last year and is functioning correctly.

    • Prepare the Work Surface : Line the work area within the fume hood with absorbent, plastic-backed pads to contain any minor spills.

    • Assemble all Materials : Have all necessary equipment, reagents, and a designated, sealed waste container readily available within the hood to minimize movement in and out of the controlled area.

  • Weighing and Aliquoting (Solid Compound) :

    • Minimize Dust Generation : Handle the solid material carefully to avoid creating dust. If possible, use a balance located within a ventilated enclosure or the chemical fume hood.

    • Use Appropriate Tools : Employ spatulas and weighing boats dedicated to this compound to prevent cross-contamination.

  • Reaction Setup and Execution :

    • Maintain Containment : Keep all reaction vessels capped and within the fume hood for the duration of the experiment.

    • Monitor Reactions : Use appropriate shielding and monitoring techniques for the scale and nature of your reaction.

  • Post-Procedure Decontamination :

    • Clean Equipment : Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the compound. A standard procedure involves a detergent wash followed by thorough rinsing with water and an appropriate solvent.

    • Wipe Down Surfaces : Clean the work surface within the fume hood using a detergent solution.[6][7]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Area (Absorbent Pads, Waste Container) prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin Work handle2 Prepare Solution / Add to Reaction handle1->handle2 handle3 Run Reaction Under Contained Conditions handle2->handle3 clean1 Quench Reaction (if applicable) handle3->clean1 Reaction Complete clean2 Segregate Halogenated Waste clean1->clean2 clean3 Decontaminate Glassware & Surfaces clean2->clean3 clean4 Dispose of Contaminated PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Spill Management: A Calm and Methodical Response

In the event of a spill, a prepared and systematic response is crucial to prevent exposure and contamination.

Step-by-Step Spill Cleanup Protocol (for a small, manageable solid spill)
  • Alert and Secure :

    • Immediately alert colleagues in the vicinity.

    • If the spill is outside a fume hood, restrict access to the area.

  • Don Enhanced PPE :

    • Put on a second pair of nitrile gloves over the first. If there is a risk of significant dust, a full-face respirator is required.

  • Contain and Clean :

    • Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.[8]

    • Slightly wet the absorbent material with water to further suppress dust.[8] Do not use a solvent that could increase the volatility of the compound.

    • Working from the outside in, carefully scoop the absorbed material and contaminated pads into a designated hazardous waste bag or container using a plastic scoop.[9][10]

  • Decontaminate the Area :

    • First Pass : Wipe the spill area with a towel soaked in a detergent and water solution.[6][7]

    • Second Pass : Wipe the area with a towel soaked in clean water to remove any detergent residue.

    • Final Pass : Wipe the area dry with a clean towel.

    • Place all used cleaning materials into the hazardous waste container.

  • Post-Cleanup :

    • Carefully remove and dispose of all PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.

    • Document the spill and cleanup procedure according to your institution's policies.

Disposal Plan: Responsible End-of-Life Management

Proper disposal is a critical final step. As a halogenated organic compound, this compound must be treated as hazardous waste and must not be disposed of down the drain or in regular trash.[11][12]

Step-by-Step Disposal Protocol
  • Waste Segregation :

    • Maintain separate waste streams . All waste contaminated with this compound must be collected in a container designated for halogenated organic waste .[11][13][14][15] Do not mix with non-halogenated waste, as this significantly complicates and increases the cost of disposal.[14]

    • This includes neat compound, solutions, contaminated PPE, and spill cleanup materials.

  • Container Management :

    • Use a compatible container : Collect waste in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene jug).[11][15]

    • Keep the container closed : The waste container must be kept tightly sealed at all times, except when actively adding waste.[11][14]

  • Labeling :

    • Label immediately : As soon as the first drop of waste is added, the container must be labeled.

    • Required Information : The label must clearly state "HAZARDOUS WASTE " and list all chemical constituents by their full name (no formulas or abbreviations) with their approximate percentages.[13][16]

  • Storage and Final Disposal :

    • Store Safely : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

    • Arrange for Professional Disposal : Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup. The standard disposal method for this type of waste is high-temperature incineration at a permitted facility.[17]

G cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal waste_source Experiment Generates Waste (Unused reagent, contaminated PPE, solutions) waste_container Place in Designated 'HALOGENATED ORGANIC WASTE' Container waste_source->waste_container labeling Label Container: 'HAZARDOUS WASTE' + Full Chemical Names + Percentages waste_container->labeling storage Store in Satellite Accumulation Area labeling->storage pickup Arrange Pickup by Licensed Waste Disposal Service storage->pickup incineration High-Temperature Incineration at Permitted Facility pickup->incineration

By integrating these detailed safety and logistical protocols into your daily workflow, you build a foundation of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Hospital Pharmacy Europe. (2006, September 1). Safe handling of cytotoxic drugs.
  • Roberts, S., Khammo, N., McDonnell, G., & Sewell, G. J. (2006). Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations. Journal of Oncology Pharmacy Practice, 12(2), 95–104.
  • CORE. (n.d.). Occupational exposure to cytotoxic drugs: the importance of surface cleaning to prevent or minimise exposure.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 2-Chloroacetamide.
  • EurofinsUS.com. (n.d.). 2-Chloroacetamide Safety Data Sheet.
  • SA Health. (2015). Cytotoxic Drugs and Related Waste - A Risk Management Guide for South Australian Health Services.
  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloroacetamide Safety Data Sheet.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • University of Delaware. (n.d.). Chemical Spill Clean-Up.
  • Michigan State University. (n.d.). Spill and Cleaning Protocol.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Scilit. (n.d.). Surface Contamination from Cytotoxic Chemotherapy Following Preparation and Administration.
  • LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Chemos GmbH & Co.KG. (2020, August 18). Safety Data Sheet: 2-chloroacetamide.
  • Duke University. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Quality Environmental Containers. (2021, May 23). Safety Data Sheet: 2-Chloroacetamide.
  • Echemi. (2019, July 15). 2-CHLORO-N-[2-(2-METHOXYPHENYL)ETHYL]ACETAMIDE Safety Data Sheets.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-Chloro-N-methylacetamide.
  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste.
  • PubChem, National Institutes of Health. (n.d.). 2-chloro-N-methylacetamide.
  • CDH Fine Chemical. (n.d.). 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Ansell. (n.d.). Chemical Glove Resistance Guide.
  • International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE.
  • Duke University Safety Office. (n.d.). Microflex Gloves Chemical Resistance Data.
  • North Safety Products. (n.d.). Chemical Resistance Guide.
  • All Safety Products, Inc. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, July 1). Acetamide, 2-chloro-: Human health tier II assessment.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: N-(2-Chloroethyl)acetamide.
  • U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • U.S. Environmental Protection Agency. (1999, August 25). Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule.
  • U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.